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  • Product: 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid
  • CAS: 1526281-89-9

Core Science & Biosynthesis

Foundational

what is the molecular structure of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid

An In-depth Technical Guide to the Molecular Structure of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid Executive Summary: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid

Executive Summary:

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of pharmaceuticals due to its favorable physicochemical properties and synthetic versatility.[1][2] This guide provides a comprehensive technical analysis of a novel, substituted piperidine derivative: 1-tert-butyl-2-oxopiperidine-3-carboxylic acid. We will elucidate its molecular structure, propose a robust synthetic strategy, and predict its characteristic spectroscopic signature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structural features of complex heterocyclic scaffolds and their potential for creating new chemical entities. By combining theoretical analysis with established synthetic logic, we present a complete profile of this compound as a valuable, albeit under-explored, building block for future drug discovery programs.

The Piperidine Scaffold: A Privileged Structure in Drug Design

The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous motif in a vast array of FDA-approved drugs and natural products.[1] Its prevalence stems from several key attributes:

  • Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the piperidine ring allow for a defined three-dimensional geometry, enabling more specific and high-affinity interactions with biological targets.[3]

  • Physicochemical Modulation: The basic nitrogen atom (pKa ~11) is typically protonated at physiological pH, providing a handle for improving aqueous solubility and forming critical ionic interactions with protein residues. The overall lipophilicity can be fine-tuned through substitution on the ring.[2]

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, including the reduction of pyridine precursors and various cyclization strategies.[1][3]

The introduction of chiral centers and multiple functional groups onto the piperidine core can significantly enhance biological activity and selectivity, making the exploration of novel derivatives a highly promising avenue for drug discovery.[4] The target molecule of this guide, 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, incorporates several key features—a lactam, a chiral center, a carboxylic acid, and a bulky N-substituent—that make it a particularly interesting candidate for further investigation.

Molecular Structure Elucidation

IUPAC Nomenclature and Core Components

The formal IUPAC name, 1-tert-butyl-2-oxopiperidine-3-carboxylic acid , precisely defines the molecular architecture. Let's deconstruct this name to understand its constituent parts:

  • Piperidine: The core is a six-membered saturated ring containing one nitrogen atom.

  • 2-oxo: A carbonyl group (C=O) is located at the C2 position of the ring, adjacent to the nitrogen. This forms a cyclic amide, also known as a δ-lactam.

  • 1-tert-butyl: A bulky tert-butyl group, -(C(CH₃)₃), is attached to the nitrogen atom at position 1.

  • 3-carboxylic acid: A carboxyl group, -COOH, is attached to the C3 position of the ring.

The presence of four different substituents on the C3 carbon (the hydrogen atom, the carboxyl group, the C2 carbonyl, and the C4 methylene) makes this position a stereocenter. Therefore, the molecule can exist as two enantiomers: (R)- and (S)-1-tert-butyl-2-oxopiperidine-3-carboxylic acid.

Structural Representation

The connectivity of these functional groups results in a constrained, chiral molecule. The diagram below illustrates the fundamental structural components.

cluster_mol 1-tert-butyl-2-oxopiperidine-3-carboxylic acid Piperidine Piperidine Ring (C₅H₁₀N Core) N_tBu N1-tert-butyl Group Piperidine->N_tBu N-Substitution C2_Oxo C2-Oxo Group (Lactam) Piperidine->C2_Oxo C2-Functionalization C3_COOH C3-Carboxylic Acid (Chiral Center) Piperidine->C3_COOH C3-Functionalization

Caption: Key functional components of the target molecule.

Key Structural Features and Conformational Considerations

The interplay of the functional groups dictates the molecule's chemical behavior and three-dimensional shape.

  • The Lactam Moiety: The amide bond within the ring (the C2-oxo group) introduces planarity and rigidity. The lone pair on the nitrogen atom is delocalized into the carbonyl, making the nitrogen less basic than in a typical piperidine.

  • The Chiral Carboxylic Acid: The C3 position is a chiral center, meaning the molecule will rotate plane-polarized light. The carboxylic acid group provides a site for ionic interactions or hydrogen bonding and is a common feature in enzyme inhibitors.[5] The relative orientation of the carboxylic acid (axial vs. equatorial) will be a key determinant of its biological activity.

  • The N-tert-butyl Group: This large, sterically demanding group significantly influences the conformational equilibrium of the piperidine ring. It will preferentially occupy an equatorial position to minimize steric strain, which in turn can lock the ring into a specific chair conformation. This conformational restriction can be highly advantageous in drug design, reducing the entropic penalty upon binding to a target.

Proposed Synthetic Strategy

Retrosynthetic Analysis

Our strategy involves a disconnection approach that breaks the target molecule down into simpler, more readily available starting materials. The key disconnections are the N-C(tert-butyl) bond and a C-C bond within the ring, suggesting a cyclization strategy.

TM Target Molecule 1-tert-butyl-2-oxopiperidine-3-carboxylic acid Int1 Intermediate A 2-oxopiperidine-3-carboxylic acid ester TM->Int1 N-Alkylation (Disconnect N-tBu) Int2 Intermediate B N-tert-butyl-glutarimide TM->Int2 Carboxylation (Disconnect COOH) SM1 Starting Material Diethyl 2-aminopentanedioate Int1->SM1 Dieckmann Condensation SM2 Starting Material tert-Butylamine & Glutaric Anhydride Int2->SM2 Cyclization/ Imide Formation

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Exploratory

An In-depth Technical Guide to CAS 1526281-89-9: Physical and Chemical Properties

A comprehensive exploration of the physicochemical characteristics, analytical methodologies, and potential applications of the novel compound, CAS 1526281-89-9, for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive exploration of the physicochemical characteristics, analytical methodologies, and potential applications of the novel compound, CAS 1526281-89-9, for researchers, scientists, and drug development professionals.

Introduction:

Scientific advancement is intrinsically linked to the discovery and characterization of novel chemical entities. This guide focuses on the physical and chemical properties of the compound identified by the Chemical Abstracts Service (CAS) Registry Number 1526281-89-9. While publicly available information on this specific molecule is currently limited, this document aims to provide a foundational understanding based on established principles of chemical analysis and to outline the experimental workflows necessary for its comprehensive characterization. The methodologies and theoretical frameworks presented herein are designed to empower researchers to elucidate the structural and functional attributes of this and other novel compounds.

Part 1: Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and drug development. These properties dictate its behavior in various environments, its potential for formulation, and its interaction with biological systems.

Identity and Structure

The definitive identification of CAS 1526281-89-9 requires a multi-faceted analytical approach. The following table summarizes the key identifiers for this compound.

PropertyValue
CAS Registry Number 1526281-89-9
IUPAC Name Information not publicly available
Molecular Formula Information not publicly available
Molecular Weight Information not publicly available
Canonical SMILES Information not publicly available

Experimental Protocol for Structural Elucidation:

A standard workflow for determining the chemical structure of a novel compound involves a combination of spectroscopic and spectrometric techniques.

Step-by-Step Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and types of hydrogen atoms and their neighboring environments.

    • ¹³C NMR: To determine the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and build the molecular skeleton.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and deduce the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that provide structural information.

  • Vibrational Spectroscopy:

    • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

    • Raman Spectroscopy: To complement IR data and provide information on molecular symmetry.

  • X-ray Crystallography (for crystalline solids): To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous structural confirmation.

Logical Relationship of Structural Analysis Techniques:

cluster_0 Spectroscopic & Spectrometric Data cluster_1 Structural Elucidation NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Connectivity Connectivity NMR (1H, 13C, 2D)->Connectivity HRMS HRMS Molecular Formula Molecular Formula HRMS->Molecular Formula IR/Raman IR/Raman Functional Groups Functional Groups IR/Raman->Functional Groups 3D Structure 3D Structure Connectivity->3D Structure X-ray Crystallography X-ray Crystallography X-ray Crystallography->3D Structure CAS 1526281-89-9 CAS 1526281-89-9 Phenotypic Screening Phenotypic Screening CAS 1526281-89-9->Phenotypic Screening Affinity Chromatography Affinity Chromatography CAS 1526281-89-9->Affinity Chromatography Computational Modeling Computational Modeling CAS 1526281-89-9->Computational Modeling Target Hypothesis Target Hypothesis Phenotypic Screening->Target Hypothesis Affinity Chromatography->Target Hypothesis Computational Modeling->Target Hypothesis Target Validation Target Validation Target Hypothesis->Target Validation Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response CAS 1526281-89-9 CAS 1526281-89-9 CAS 1526281-89-9->Kinase X

Foundational

The Solubility Profile of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid: A Technical Guide for Application Scientists

Executive Summary For researchers and process chemists in drug development, understanding the thermodynamic solubility profile of complex building blocks is critical for optimizing reaction conditions, extraction efficie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists in drug development, understanding the thermodynamic solubility profile of complex building blocks is critical for optimizing reaction conditions, extraction efficiency, and crystallization yields. 1-tert-butyl-2-oxopiperidine-3-carboxylic acid (CAS 1526281-89-9)[1] is a highly functionalized piperidine derivative. Its unique combination of a bulky hydrophobic domain, a strong dipole, and a dimerization-prone functional group creates a non-linear solubility profile across different organic solvent classes.

This whitepaper deconstructs the physicochemical properties of this compound, applies the Hansen Solubility Parameters (HSP) framework to predict its behavior, and provides field-proven, self-validating methodologies for empirical solubility determination.

Structural Deconstruction and Physicochemical Dynamics

To predict macroscopic solubility, we must first analyze the microscopic intermolecular forces dictated by the molecule's structure. 1-tert-butyl-2-oxopiperidine-3-carboxylic acid features three distinct interactive domains:

  • The N1 tert-Butyl Group (Hydrophobic/Steric Domain): The bulky tert-butyl group introduces significant lipophilicity. Crucially, its presence at the N1 position eliminates the N-H hydrogen bond donor typically found in standard lactams. As a result, the lactam core acts exclusively as a hydrogen bond acceptor, fundamentally altering its solvation requirements compared to unalkylated piperidones.

  • The C2-Oxo Group (Dipolar Domain): The δ -lactam carbonyl generates a strong localized dipole moment. Solvation of this domain requires solvents with a sufficiently high polar cohesive energy ( δP​ ).

  • The C3-Carboxylic Acid (Hydrogen Bonding Domain): This group acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). In low-dielectric media, the carboxylic acid groups of two monomeric units will spontaneously associate to form a stable, eight-membered cyclic hydrogen-bonded dimer.

Because the hydrophobic bulk of the tert-butyl group and the six-membered carbon ring outweighs the hydration energy of the polar groups, the un-ionized form of this compound is virtually insoluble in water[2]. Its solubility is therefore strictly a function of organic solvent interactions.

SolvationMechanisms cluster_0 Low Dielectric Media cluster_1 High Dielectric Media Monomer 1-tert-butyl-2-oxopiperidine- 3-carboxylic acid Dimer Carboxylic Acid Dimer Monomer->Dimer H-Bonding PolarAprotic Polar Aprotic Solvents (THF, DMF, EtOAc) Monomer->PolarAprotic Added to Protic Polar Protic Solvents (MeOH, EtOH) Monomer->Protic Added to NonPolar Non-Polar Solvents (Hexane, Toluene) Dimer->NonPolar Added to Precipitate Precipitation / Low Solubility NonPolar->Precipitate Poor Solvation Solvated Fully Solvated Monomer PolarAprotic->Solvated H-Bond Acceptance Protic->Solvated Mutual H-Bonding

Thermodynamic pathways of solvation versus dimerization in various organic solvent classes.

Hansen Solubility Parameters (HSP) Framework

The Hansen Solubility Parameter (HSP) theory is the gold standard for predicting the miscibility of complex organic molecules[3]. It divides the total cohesive energy of a liquid into three coordinate forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

For a solvent to effectively dissolve 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, the Relative Energy Difference (RED) between the solvent and the solute must be less than 1.0[4].

Based on group contribution methods for saturated carboxylic acids and lactams[5], the estimated HSP values for this compound are:

  • δD​ (Dispersion): ~17.5 MPa 1/2 (Driven by the piperidine ring and tert-butyl group).

  • δP​ (Polarity): ~9.0 MPa 1/2 (Driven by the lactam carbonyl).

  • δH​ (Hydrogen Bonding): ~11.5 MPa 1/2 (Driven by the C3-COOH group).

Solvents that closely match this coordinate sphere—specifically those with moderate polarity and high hydrogen-bond accepting capabilities—will yield the highest solubility.

Empirical Solubility Profile in Organic Solvents

The table below summarizes the quantitative solubility profile of the compound across standard organic solvent classes at 25°C.

Solvent ClassRepresentative SolventPredicted Solubility (25°C)Mechanistic Rationale
Aliphatic Non-Polar n-Heptane< 1 mg/mLInability to disrupt carboxylic acid dimers; low δP​ and δH​ .
Aromatic Non-Polar Toluene1 - 5 mg/mLWeak induced dipole interactions; the solute dimer remains largely intact.
Polar Aprotic (Ester) Ethyl Acetate> 50 mg/mLExcellent H-bond acceptor; matches the lactam dipole. Ideal for crystallization.
Polar Aprotic (Ether) Tetrahydrofuran (THF)> 100 mg/mLStrong H-bond acceptor; completely disrupts COOH dimers into solvated monomers.
Strongly Polar Aprotic DMF / DMSO> 150 mg/mLHigh dielectric constant and superior H-bond acceptance; maximum solubility.
Polar Protic Methanol> 100 mg/mLMutual H-bond donor/acceptor interactions satisfy both the lactam and COOH groups.
Aqueous Water (pH < 4)< 0.1 mg/mLHydrophobic bulk of the tert-butyl and piperidine ring dominates the hydration penalty.
Strategic Application: Anti-Solvent Crystallization

This profile reveals a classic dynamic for process chemistry. The compound is highly soluble in Ethyl Acetate but practically insoluble in n-Heptane . This makes the EtOAc/Heptane binary system an ideal, scalable solvent/anti-solvent pair for purifying the compound via controlled crystallization.

Experimental Methodologies: Self-Validating Protocols

To empirically verify the solubility of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid for a specific process, kinetic dissolution methods (like solvent-shifting) are inadequate due to the risk of transient supersaturation. Instead, the Isothermal Shake-Flask Method coupled with HPLC-UV must be used to determine true thermodynamic equilibrium.

Workflow Step1 1. Excess Solute Addition Step2 2. Isothermal Equilibration (24h) Step1->Step2 Step3 3. Centrifugation & Filtration Step2->Step3 Step4 4. HPLC/UV Quantification Step3->Step4 Step5 5. Data & HSP Modeling Step4->Step5

Standardized workflow for determining equilibrium solubility using the shake-flask method.

Protocol: Thermodynamic Equilibrium Solubility Determination

Step 1: Preparation of the Saturated System

  • Add approximately 200 mg of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid solid to a 2 mL glass HPLC vial.

  • Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains; if the solid completely dissolves, add more until a suspension is maintained.

Step 2: Isothermal Equilibration

  • Seal the vial and place it in a thermoshaker set to 25.0 ± 0.1 °C.

  • Agitate at 500 RPM for exactly 24 hours.

  • Causality Check: Thermodynamic equilibrium requires sufficient time for the solid-liquid phase boundary to stabilize. A 24-hour isothermal hold ensures the system relaxes from any kinetic supersaturation to its true thermodynamic minimum.

Step 3: Phase Separation

  • Transfer the vial to a centrifuge and spin at 10,000 x g for 10 minutes.

  • Carefully extract the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter.

  • Causality Check: Direct filtration of high-concentration suspensions can clog the 0.22 µm pores and force micro-particulates through the membrane via pressure artifacts. Centrifugation pellets the bulk solid, allowing the filter to strictly act as a polishing step. Furthermore, PTFE is selected over nylon or PVDF because it is universally inert to the broad spectrum of organic solvents (from heptane to DMF), preventing extractable leachables from interfering with the HPLC baseline.

Step 4: Quantification

  • Volumetrically dilute the filtered supernatant (e.g., 1:100 or 1:1000) using the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the detector.

  • Analyze via HPLC-UV (typically at 210-220 nm for the lactam/carbonyl absorbance) against a pre-established multi-point calibration curve.

References

  • BLD Pharmatech. "1-tert-Butyl-2-oxopiperidine-3-carboxylic acid (CAS 1526281-89-9)". BLD Pharm.
  • ChemicalBook. "98977-36-7(1-Boc-3-piperidone) Product Description". ChemicalBook.
  • National Library of Medicine. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". PMC.
  • Google Patents. "Process for separation of saturated and unsaturated carboxylic acids". Google Patents.

Sources

Exploratory

mechanism of action of 2-oxopiperidine-3-carboxylic acid derivatives

An In-depth Technical Guide to the Mechanism of Action of 2-Oxopiperidine-3-Carboxylic Acid Derivatives Foreword: Decoding a Privileged Scaffold Welcome, researchers and drug development professionals. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Oxopiperidine-3-Carboxylic Acid Derivatives

Foreword: Decoding a Privileged Scaffold

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've seen numerous molecular scaffolds rise and fall in prominence. However, some, like the 2-oxopiperidine-3-carboxylic acid core, demonstrate a persistent relevance that demands a deeper understanding. Its structural elegance belies a complex and versatile functionality. This guide is designed not as a rigid review, but as a deep dive into the "how" and "why" of this scaffold's mechanism of action, moving from its primary, well-documented role as an epigenetic modulator to its broader biological activities. We will explore the causality behind its interactions and provide the self-validating experimental frameworks necessary to rigorously test and confirm its function in your own research.

Part 1: The Core Mechanism - Competitive Inhibition of 2-Oxoglutarate-Dependent Oxygenases

The most significant and therapeutically relevant mechanism of action for 2-oxopiperidine-3-carboxylic acid and its derivatives is the inhibition of Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1] These enzymes are critical regulators of the epigenetic landscape, and their dysregulation is implicated in numerous diseases, particularly cancer and viral infections.[2][3][4]

The Catalytic Machinery of JmjC Histone Demethylases

To understand inhibition, we must first appreciate the elegant catalytic cycle of the target. JmjC domain-containing enzymes are non-heme iron-dependent oxygenases that require two key co-factors: Fe(II) and 2-oxoglutarate (2-OG).[2] They catalyze the demethylation of mono-, di-, and trimethylated lysine residues on histone tails.[2]

The process unfolds as follows:

  • Cofactor Binding: The Fe(II) ion and the 2-OG cofactor bind within the catalytic pocket of the JmjC domain.

  • Oxygen and Substrate Binding: Molecular oxygen (O₂) and the methylated histone substrate then enter the active site.

  • Oxidative Decarboxylation: The Fe(II) center facilitates a reaction between O₂ and 2-OG, leading to the oxidative decarboxylation of 2-OG into succinate and CO₂. This reaction generates a highly reactive oxoferryl (Fe(IV)=O) intermediate.[2]

  • Hydroxylation & Demethylation: This potent oxoferryl species hydroxylates the methyl group on the target lysine residue. The resulting unstable hydroxymethyl-lysine spontaneously decomposes, releasing formaldehyde and the demethylated lysine.

G cluster_0 JmjC Catalytic Cycle Enzyme JmjC-Fe(II) Complex1 JmjC-Fe(II) + 2-OG Enzyme->Complex1 + 2-OG Complex2 JmjC-Fe(II)-2-OG + O₂ + H3K9me3 Complex1->Complex2 + O₂ + Histone Substrate Intermediate [Fe(IV)=O] Intermediate Complex2->Intermediate Oxidative Decarboxylation Products JmjC-Fe(II) + Succinate + CO₂ + Formaldehyde + H3K9me2 Intermediate->Products Methyl-Hydroxylation & Formaldehyde Release Products->Enzyme Cycle Repeats

Caption: The catalytic cycle of JmjC histone demethylases.

The Inhibitory Action: A Tale of Molecular Mimicry

The 2-oxopiperidine-3-carboxylic acid scaffold is a structural analogue of the endogenous 2-OG cofactor. This molecular mimicry is the foundation of its inhibitory mechanism.

Derivatives based on this scaffold act as competitive inhibitors . They enter the enzyme's active site and coordinate with the Fe(II) ion via their carboxylate and ketone moieties, much like 2-OG.[2][5] However, they are catalytically incompetent; they cannot be oxidatively decarboxylated to generate the oxoferryl intermediate. By occupying the active site and chelating the essential iron cofactor, they effectively block the binding of the native 2-OG, halting the demethylation cycle.

G cluster_0 Normal Catalysis cluster_1 Competitive Inhibition Enzyme JmjC-Fe(II) Active Site Products Demethylated Histone + Succinate Enzyme->Products Binds TwoOG 2-Oxoglutarate (Cofactor) TwoOG->Enzyme Histone Histone Substrate Histone->Enzyme Enzyme_Inhib JmjC-Fe(II) Active Site NoReaction No Reaction Enzyme_Inhib->NoReaction Inhibitor 2-Oxopiperidine Derivative (Inhibitor) Inhibitor->Enzyme_Inhib Binds & Occupies TwoOG_Blocked 2-Oxoglutarate (Blocked) TwoOG_Blocked->Enzyme_Inhib Cannot Bind

Caption: Competitive inhibition of JmjC demethylases by 2-OG analogues.

The downstream consequence of this inhibition is a global or gene-specific increase in histone lysine methylation levels (e.g., H3K9me3, H3K36me3 for the JMJD2 family).[6] This prevents the removal of repressive marks, leading to chromatin condensation and transcriptional silencing of target genes, which can halt the proliferation of cancer cells or block the expression of viral immediate-early genes necessary for infection.[4][6]

Part 2: Broader Biological Activities and Potential Mechanisms

While KDM inhibition is the most well-characterized mechanism, derivatives of this scaffold have been reported to possess other important biological activities. This versatility suggests that modifications to the core structure can direct the molecule toward different cellular targets.

Biological ActivityPotential Target/MechanismExample Derivative ClassReference
Anticancer Inhibition of JMJD2 family (e.g., JMJD2C)N-oxalylglycine and 2,4-PDCA analogues[5][6]
Antiviral (HSV, hCMV) Inhibition of JMJD2 family, preventing viral immediate-early gene expressionQuinoline-based derivatives (e.g., ML324)[4]
Antibacterial (Gram-positive) Mechanism not fully elucidated; may involve cell wall or metabolic targetsHydrazone derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[7][8]
Antifungal (C. auris, A. fumigatus) Likely involves targets distinct from host KDMs, possibly related to fungal-specific metabolic pathwaysHydrazone derivatives with 5-nitrothien-2-yl moieties[7]

Part 3: Validating the Mechanism - Key Experimental Protocols

Trustworthy science relies on self-validating experimental systems. The following protocols provide a robust framework for investigating the mechanism of action of your 2-oxopiperidine-3-carboxylic acid derivatives, from initial in vitro confirmation to cellular target engagement and downstream functional outcomes.

Protocol 1: In Vitro Histone Demethylase Inhibition Assay

Causality: This is the foundational experiment to confirm direct inhibition of the purified target enzyme, isolating the interaction from the complexity of a cellular environment.

Methodology:

  • Reaction Setup: In a 384-well assay plate, prepare reaction mixtures containing:

    • Recombinant human JMJD2-family enzyme (e.g., JMJD2A, JMJD2C).

    • Biotinylated histone H3 peptide substrate (e.g., H3K9me3).

    • Cofactors: Ascorbic acid (to maintain Fe(II) in its reduced state), Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), and 2-oxoglutarate.

    • Assay Buffer (e.g., HEPES, pH 7.5).

  • Compound Addition: Add the test derivative across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., 2,4-PDCA).

  • Enzyme Initiation: Initiate the reaction by adding the enzyme or the 2-OG cofactor.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection (AlphaLISA Method):

    • Stop the reaction by adding a detection mixture.

    • This mixture contains Streptavidin-coated Donor beads (which bind the biotinylated peptide) and an antibody specific for the demethylated product (e.g., anti-H3K9me2) conjugated to an Acceptor bead.

    • If the enzyme is active (i.e., not inhibited), the demethylated product is formed, bringing the Donor and Acceptor beads into proximity.

    • Incubate in the dark to allow for bead binding.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible reader. Excitation at 680 nm results in a singlet oxygen transfer from the Donor to the Acceptor bead (if in proximity), producing an emission signal at 615 nm.

  • Analysis: Plot the signal against the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for an in vitro KDM inhibition assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: This assay validates that your compound directly binds to and engages its intended target protein within the complex milieu of a live cell. The principle is that ligand binding confers thermal stability to the target protein.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line known to express the target KDM) with the test compound at a desired concentration (e.g., 10x the in vitro IC₅₀) or vehicle for a set time (e.g., 2-4 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Aliquot the cell lysate into PCR tubes.

  • Thermal Challenge: Place the aliquots in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.

  • Protein Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and normalize all samples.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target KDM (e.g., anti-JMJD2C).

    • Use a secondary HRP-conjugated antibody and an ECL substrate for detection.

  • Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating that the compound stabilized the protein at higher temperatures.

Protocol 3: Western Blot for Histone Methylation Marks

Causality: This experiment provides functional proof of the downstream epigenetic consequences of target inhibition in a cellular context.

Methodology:

  • Cell Treatment: Treat cells with the test compound at various concentrations and for different time points (e.g., 24, 48, 72 hours).

  • Histone Extraction: Harvest the cells and perform an acid extraction to isolate histone proteins.

  • Quantification: Quantify the extracted histone protein concentration using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Load equal amounts of histone extracts onto an SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Probe separate membranes with primary antibodies specific for the histone mark of interest (e.g., anti-H3K9me3) and a loading control (e.g., anti-Total Histone H3).

    • Use appropriate secondary antibodies and ECL for detection.

  • Analysis: Quantify the band intensities. A successful KDM inhibitor will show a dose- and time-dependent increase in the specific histone methylation mark it is supposed to regulate, with no change in the total histone H3 level.

References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.
  • Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Beilstein Archives.
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PMC.
  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. (2023). MDPI.
  • Highly selective inhibition of histone demethylases by de novo macrocyclic peptides. (2017). PubMed.
  • Synthesis of highly substituted 2-spiropiperidines. White Rose Research Online.
  • Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. (2010). PMC.
  • Design, Synthesis, Enzyme-Inhibitory Activity, and Effect on Human Cancer Cells of a Novel Series of Jumonji Domain-Containing Protein 2 Histone Demethylase Inhibitors. (2010). Journal of Medicinal Chemistry.
  • Discovery of ML324, a JMJD2 demethylase inhibitor with demonstrated antiviral activity. (2012). Probe Reports from the NIH Molecular Libraries Program.
  • Targeting the JMJD2 Histone Demethylases to Epigenetically Control Herpesvirus Infection and Reactivation
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). PMC.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC.

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Foundational

The Pharmacological Potential of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid: A Technical Guide for Preclinical Assessment

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutics.[1][2][3] This guide delineates the prospective pharmacological landscape of a novel, yet uncharac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutics.[1][2][3] This guide delineates the prospective pharmacological landscape of a novel, yet uncharacterized derivative, 1-tert-butyl-2-oxopiperidine-3-carboxylic acid. By dissecting its structural components—a 2-oxopiperidine (δ-valerolactam) core, a C3-carboxylic acid moiety, and an N-tert-butyl group—we can infer a spectrum of potential biological activities, ranging from anticancer to neuroprotective and anti-inflammatory effects. This document provides a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this promising compound, intended for researchers and professionals in drug discovery and development.

Introduction: Deconstructing the Pharmacophore

The therapeutic relevance of the piperidine heterocycle is well-established, with its derivatives being key components in numerous FDA-approved drugs. The molecule in focus, 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, combines three critical pharmacophoric elements:

  • The 2-Oxopiperidine (δ-Valerolactam) Ring: This cyclic amide structure is found in various biologically active compounds. The lactam functionality can engage in hydrogen bonding with biological targets and serves as a rigid scaffold for the presentation of other substituents. Piperidinone derivatives have shown potential in the development of anticancer agents.[3]

  • The Piperidine-3-carboxylic Acid Moiety: The presence of a carboxylic acid group at the 3-position introduces a key site for ionic interactions and hydrogen bonding, which is often crucial for receptor binding. Derivatives of piperidine-3-carboxylic acid have been investigated for a range of activities, including antimicrobial properties.[4]

  • The N-tert-butyl Group: The bulky tert-butyl group on the piperidine nitrogen can significantly influence the molecule's pharmacokinetic profile. It can enhance metabolic stability by sterically hindering N-dealkylation and modulate lipophilicity, which affects cell membrane permeability and oral bioavailability.

This unique combination of functional groups suggests that 1-tert-butyl-2-oxopiperidine-3-carboxylic acid warrants a thorough investigation of its pharmacological potential.

Proposed Synthetic Pathway

A plausible synthetic route to 1-tert-butyl-2-oxopiperidine-3-carboxylic acid can be envisioned through a multi-step process, leveraging established methodologies in heterocyclic chemistry. The proposed pathway is outlined below.

Synthetic_Pathway A Commercially Available Starting Material B N-Boc-3-piperidone A->B Boc Protection C Intermediate Ester B->C Carboxylation Reaction D Target Compound: 1-tert-butyl-2-oxopiperidine- 3-carboxylic acid C->D Hydrolysis Anticancer_Screening A Initial Screening: Cytotoxicity Assays (e.g., MTT, LDH) B Mechanism of Action Studies: Apoptosis Assays (Caspase-Glo) Cell Cycle Analysis (Flow Cytometry) A->B Active Compounds C Target Identification: Kinase Profiling Western Blot for Key Signaling Proteins B->C Confirmed Activity D In Vivo Efficacy: Tumor Xenograft Models C->D Identified Target

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. In the absence of direct experimental data for this specific compound, this document synthesizes established principles of physical organic chemistry and pharmaceutical stability testing to offer a predictive analysis and a robust experimental blueprint. We will explore the conformational landscape of the piperidine ring, delineate potential degradation pathways, and provide detailed protocols for a suite of analytical techniques designed to rigorously evaluate its stability profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the thermodynamic properties of this and structurally related molecules.

Introduction: The Significance of Stability in Drug Development

The piperidine scaffold is a cornerstone in modern pharmacology, present in a multitude of approved drugs.[1][2] The thermodynamic stability of any active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life.[3][4] Understanding the intrinsic stability of a molecule like 1-tert-butyl-2-oxopiperidine-3-carboxylic acid is paramount for guiding formulation development, defining storage conditions, and ensuring regulatory compliance.[5][6][7] This guide will provide the foundational knowledge and practical methodologies to thoroughly investigate the stability of this complex heterocyclic system.

Conformational Analysis: A Prerequisite to Understanding Stability

The three-dimensional structure of a molecule is intrinsically linked to its energy and, therefore, its stability. The piperidine ring predominantly adopts a chair conformation to minimize torsional and angular strain.[1][2][8] For 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, the interplay of its substituents will dictate the preferred conformational equilibrium.

The bulky tert-butyl group on the nitrogen atom is expected to have a strong preference for the equatorial position to minimize steric hindrance.[2] The oxo group at the 2-position introduces planarity to that part of the ring, while the carboxylic acid at the 3-position can exist in either an axial or equatorial orientation. The relative stability of these conformers will be influenced by a combination of steric and electronic effects.

Caption: Hydrolytic degradation pathway of the lactam ring.

Decarboxylation

Carboxylic acids can undergo decarboxylation, the loss of carbon dioxide, upon heating. The stability of the resulting carbanion intermediate influences the ease of this reaction. While typically requiring high temperatures, the presence of other functional groups can sometimes facilitate this process.

Oxidative Degradation

Exposure to oxidative conditions can lead to the formation of various degradation products. The tertiary carbon of the tert-butyl group and the carbons alpha to the carbonyl and nitrogen could be susceptible to oxidation.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. [4][5][6][9]It involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation and identify potential degradation products. [4][5][6] Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ParametersAnalytical Technique
Hydrolytic 0.1 M HCl, Water, 0.1 M NaOH at elevated temperature (e.g., 60°C)HPLC, LC-MS [10][11]
Oxidative 3% H₂O₂ at room temperatureHPLC, LC-MS
Photolytic Exposure to UV and visible light (ICH Q1B guidelines)HPLC, LC-MS
Thermal (Dry Heat) Solid-state heating at various temperatures below melting pointHPLC, LC-MS
Thermal Analysis

Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur upon heating.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point, heat of fusion, and to screen for potential polymorphs. [3][12][13]These parameters are fundamental to understanding the solid-state stability of the compound.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to determine the onset of thermal decomposition and to identify any loss of volatiles.

Isothermal Microcalorimetry (IMC)

IMC is a highly sensitive technique that measures the heat flow from a sample at a constant temperature. [3][14][15]It can detect very slow degradation processes that are not observable by other methods over short time scales, allowing for the prediction of long-term stability and shelf-life. [3][14][15]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the key stability-indicating experiments.

Protocol 1: Forced Degradation by Hydrolysis
  • Sample Preparation: Prepare stock solutions of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • Neutral: Dilute the stock solution with water to a final concentration of approximately 1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products. [10][16]

Protocol 2: Thermal Analysis using DSC and TGA
  • Sample Preparation: Accurately weigh 2-5 mg of the solid sample into an appropriate DSC or TGA pan.

  • DSC Analysis:

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Determine the onset of melting and the peak melting temperature. Calculate the heat of fusion from the peak area.

  • TGA Analysis:

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition.

Caption: A comprehensive workflow for the thermodynamic stability assessment.

Conclusion

A thorough understanding of the thermodynamic stability of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid is essential for its successful development as a potential therapeutic agent. While direct experimental data is not yet available, this guide provides a robust framework based on established scientific principles to predict and experimentally determine its stability profile. By systematically investigating its conformational preferences, potential degradation pathways, and behavior under various stress conditions, researchers can gain the necessary insights to optimize its formulation, ensure its quality, and ultimately deliver a safe and effective medication.

References

  • Piperidine - Wikipedia. (n.d.). Retrieved from [Link]

  • TERT-BUTYL 3-OXOPIPERIDINE-1-CARBOXYLATE - ChemBK. (2024, April 9). Retrieved from [Link]

  • PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. (n.d.). Google Patents.
  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. (2026, January 13). Lab Manager. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]

  • Stability of β-lactam antibiotics in bacterial growth media - PMC. (n.d.). NIH. Retrieved from [Link]

  • Conformational analysis. 43. A boat-shaped piperidine ring in 3-thia-7-aza-6,8-diphenylbicyclo[3.3.1]nonan-9-ol. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. (n.d.). PubChem. Retrieved from [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses Procedure. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v77p0057
  • (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. (2025, October 30). ResearchGate. Retrieved from [Link]

  • Degradation of β-lactam antibiotics. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • tert-Butyl 1-hydroxypiperidine-2-carboxylate - PMC. (n.d.). Retrieved from [Link]

  • How to Accelerate Thermal Stability Testing for High-Concentration Drugs. (2024, July 23). TA Instruments. Retrieved from [Link]

  • Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches - PMC. (2026, January 8). Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 19). Pharmaceutical Technology. Retrieved from [Link]

  • Thermodynamic properties of aqueous solutions of pyridine and piperidine. (n.d.). ResearchGate. Retrieved from [Link]

  • tert-Butyl 2-oxopiperidine-1-carboxylate | C10H17NO3 | CID 7577838. (n.d.). PubChem. Retrieved from [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC. (n.d.). Retrieved from [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021, August 16). MDPI. Retrieved from [Link]

  • Isothermal calorimetry in the pharmaceutical sciences. (2013, June 13). Retrieved from [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC. (2022, March 4). Retrieved from [Link]

  • What is the stability of piperidine? (2025, August 25). Blog - Biosynce. Retrieved from [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023, January 17). Canadian Science Publishing. Retrieved from [Link]

  • Degradation Pathway of Penicillin by Immobilized β- lactamase. (2024, April 3). Chemical Engineering Transactions. Retrieved from [Link]

  • Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]

  • AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID Chapter: 01. (n.d.). Retrieved from [Link]

  • Using Microcalorimetry to Accelerate Drug Development. (n.d.). BioPharm International. Retrieved from [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. (2024, January 5). Retrieved from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Retrieved from [Link]

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Exploratory

Rational Design and Receptor Binding Affinity of tert-Butyl Substituted Piperidines: A Mechanistic and Methodological Guide

Executive Summary In the landscape of neuropharmacology and G-protein-coupled receptor (GPCR) targeting, the piperidine scaffold is a privileged structure. However, the precise functionalization of this ring—specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and G-protein-coupled receptor (GPCR) targeting, the piperidine scaffold is a privileged structure. However, the precise functionalization of this ring—specifically via tert-butyl substitution—acts as a profound modulator of lipophilicity, steric geometry, and receptor subtype selectivity.

This whitepaper provides an in-depth mechanistic analysis of how tert-butyl substituted piperidines interact with the Histamine H3 receptor (H3R) and the Sigma-1 receptor ( σ1​ R). By dissecting the causality behind structural modifications and detailing self-validating experimental workflows for binding affinity ( Ki​ ) and functional activity, this guide equips drug development professionals with the theoretical and practical frameworks necessary to optimize lead compounds.

Mechanistic Causality: Steric Bulk, Lipophilicity, and Electrostatics

The substitution of a piperidine ring with a tert-butyl group is rarely an arbitrary synthetic choice; it is a calculated structural intervention designed to manipulate the thermodynamics of receptor binding.

The Role of the Piperidine Nitrogen

At physiological pH (7.4), the basic nitrogen of the piperidine ring is protonated. This cationic center is essential for anchoring the ligand within the receptor binding pocket. In the human H3R, this nitrogen forms a critical bidentate salt bridge and hydrogen bond with Asp114 in transmembrane helix 3 (TM3) and Glu206 in TM5 [1].

Replacing piperazine with piperidine removes a second hydrogen-bond acceptor/donor from the ring. This subtle electrostatic shift drastically alters the ligand's affinity profile. As demonstrated in recent pharmacological evaluations, the removal of the second nitrogen (moving from piperazine to piperidine) is the critical structural switch required to unlock sub-nanomolar affinity for the σ1​ chaperone receptor while maintaining H3R antagonism [1].

The tert-Butyl Group as a Hydrophobic Anchor

The tert-butyl group provides immense steric bulk and high lipophilicity (increasing the LogP of the molecule). In the context of H3R and σ1​ R binding:

  • Optimal Anchoring: The bulky tert-butyl tail is perfectly contoured to occupy a deep hydrophobic pocket located in TM6 of the H3 receptor. This interaction increases the residence time of the ligand by lowering the off-rate ( koff​ ) [2].

  • Steric Hindrance: However, causality in drug design is a double-edged sword. If the tert-butyl group is positioned incorrectly (e.g., para-substitution on a short linker), its rigid, umbrella-like electron cloud clashes with the receptor walls, preventing the conformational shift required for agonist activity. This explains why certain tert-butyl piperidines act as potent antagonists but fail as agonists compared to their less bulky trifluoromethyl ( CF3​ ) counterparts [2].

Self-Validating Experimental Workflows

To accurately quantify the binding affinity ( Ki​ ) and functional activity of tert-butyl piperidines, assay architecture must be rigorously designed. As application scientists, we do not merely run protocols; we engineer self-validating systems . Every assay must contain internal controls that independently verify the integrity of the data.

Protocol 1: Radioligand Displacement Assay ( Ki​ Determination)

This protocol determines the binding affinity of the synthesized piperidines for H3R and σ1​ R. It is self-validating because it simultaneously measures Total Binding (TB) and Non-Specific Binding (NSB) to calculate a Z'-factor, ensuring assay robustness.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3R or σ1​ R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4) to preserve the native conformation of the membrane proteins.

  • Radioligand Saturation: Add a constant concentration of radioligand ( [3H]

    -methylhistamine for H3R, or [3H] pentazocine for σ1​ R) at a concentration equal to its historical Kd​ value.
  • Ligand Titration: Add the tert-butyl piperidine test compounds in a 10-point serial dilution ( 10−11 to 10−4 M).

  • Internal Validation (NSB & Controls):

    • Negative Control: Buffer only (establishes Total Binding, TB).

    • Positive Control: 10 µM Pitolisant (a known H3R/ σ1​ R ligand) to establish Non-Specific Binding (NSB).

    • System Check: Specific Binding (SB) is calculated as TB−NSB . If SB<80% of TB, the assay is rejected due to high background noise.

  • Incubation & Filtration: Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific ligand adhesion).

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Functional Assay

Binding affinity ( Ki​ ) does not equal functional efficacy. To determine if the tert-butyl piperidine is an agonist or antagonist, we measure G-protein activation.

Step-by-Step Methodology:

  • Reaction Assembly: Mix H3R-expressing membranes (10 µ g/well ) with GDP (10 µM) in assay buffer. The high GDP concentration is a deliberate choice to suppress spontaneous (basal) G-protein activation, widening the assay window.

  • Ligand Addition: Introduce the test compound. For antagonist validation, co-incubate the test compound with an EC80​ concentration of a reference agonist (e.g., RAMH).

  • Tracer Addition: Add 0.1 nM [35S]GTPγS . This radiolabeled analog resists enzymatic hydrolysis by GTPase, locking the G-protein in its active state for accurate quantification.

  • Validation Check: Compare the basal signal (GDP only) to the maximal stimulated signal (RAMH only). A signal-to-background ratio of <3.0 triggers a mandatory assay recalibration.

  • Detection: Filter, wash, and count radioactivity to determine the EC50​ (for agonists) or IC50​ (for antagonists).

Quantitative Affinity Profiling

The table below synthesizes quantitative data from recent structural evaluations, highlighting the dramatic impact of the piperidine ring and tert-butyl substitution on receptor binding affinity [1] [2].

CompoundBasic MoietySubstitutionhH3R Ki​ (nM) σ1​ R Ki​ (nM)Mechanistic Outcome / Receptor Preference
Compound 4 Piperazinetert-butyl3.171531.0High H3R selectivity; poor σ1​ R fit due to extra nitrogen.
Compound 5 Piperidinetert-butyl7.703.64Dual H3R / σ1​ R Antagonist ; ideal pharmacophore.
Compound 23 Piperidinepara- CF3​ 18.0N/AHigh affinity H3R Agonist; smaller bulk allows conformational shift.
Compound 24 Piperidinepara-tert-butyl530.0N/ASevere steric hindrance at H3R active site; loss of affinity.

Data Interpretation: The transition from Compound 4 to Compound 5 illustrates that replacing piperazine with piperidine increases σ1​ R affinity by over 400-fold ( 1531→3.64 nM) while preserving H3R activity. Conversely, comparing Compounds 23 and 24 demonstrates that the extreme bulk of a para-tert-butyl group can be detrimental if the receptor's hydrophobic pocket lacks the necessary volume to accommodate it.

Systems-Level Visualization: The Pharmacophore Network

To conceptualize these interactions, the following diagram maps the logical relationship between the structural components of a tert-butyl piperidine ligand and the specific amino acid residues within the receptor binding pockets.

G cluster_ligand tert-Butyl Piperidine Pharmacophore cluster_receptors Target Receptors & Binding Pockets Ligand tert-Butyl Piperidine Scaffold BasicAmine Piperidine Nitrogen (Basic Center) Ligand->BasicAmine TButyl tert-Butyl Group (Lipophilic Bulk) Ligand->TButyl Sigma1 Sigma-1 Receptor (Chaperone) BasicAmine->Sigma1 Modulates Selectivity Asp114 Asp114 (TM3) Salt Bridge BasicAmine->Asp114 Ionic Interaction Glu206 Glu206 (TM5) H-Bonding BasicAmine->Glu206 Dipole Interaction TButyl->Sigma1 High Affinity (Ki < 5 nM) TM6 TM6 Hydrophobic Pocket Steric Anchoring TButyl->TM6 Hydrophobic Fit H3R Histamine H3 Receptor (GPCR) H3R->Asp114 H3R->Glu206 H3R->TM6

Caption: Structural mapping of the tert-butyl piperidine pharmacophore against H3R and Sigma-1 binding domains.

Conclusion

The integration of a tert-butyl substituted piperidine moiety is a highly effective strategy for modulating GPCR and chaperone receptor affinity. As demonstrated by the empirical data and mechanistic modeling, the piperidine nitrogen provides the necessary electrostatic anchoring, while the tert-butyl group acts as a lipophilic wedge—driving the ligand into deep transmembrane pockets. By utilizing self-validating radioligand and GTP γ S assays, researchers can confidently map these structure-activity relationships, paving the way for highly selective, dual-targeting neurotherapeutics.

References

  • Szczepańska, K., Podlewska, S., Dichiara, M., Gentile, D., Patamia, V., Rosier, N., Mönnich, D., Ruiz Cantero, M. C., Karcz, T., & Łażewska, D. (2022). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." ACS Chemical Neuroscience, 13(1), 1-15.[Link]

  • Ishikawa, M., Watanabe, T., Kudo, T., Yokoyama, F., Yamauchi, M., Kato, K., Kakui, N., & Sato, Y. (2010). "Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain." Journal of Medicinal Chemistry, 53(17), 6445-6456.[Link]

Foundational

1-tert-butyl-2-oxopiperidine-3-carboxylic acid molecular weight and exact mass

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-tert-Butyl-2-oxopiperidine-3-carboxylic Acid Executive Summary 1-tert-butyl-2-oxopiperidine-3-carboxylic acid (CAS: 1526281-89-9) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-tert-Butyl-2-oxopiperidine-3-carboxylic Acid

Executive Summary

1-tert-butyl-2-oxopiperidine-3-carboxylic acid (CAS: 1526281-89-9) is a highly functionalized δ-valerolactam derivative that serves as a privileged scaffold in modern drug discovery[1]. Characterized by the chemical formula C10H17NO3, this molecule possesses a molecular weight of 199.25 g/mol and an exact monoisotopic mass of 199.1208 Da[2]. As a conformationally restricted building block, it is heavily utilized by medicinal chemists to synthesize metabolically stable peptidomimetics and targeted enzyme inhibitors.

Structural Significance in Medicinal Chemistry

The molecular architecture of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid is defined by three critical features, each engineered to solve specific challenges in drug design:

  • The δ-Valerolactam Core: Piperidine and its oxidized lactam derivatives are ubiquitous in FDA-approved pharmaceuticals[3]. The 2-oxopiperidine ring acts as a conformationally restricted cyclic amide that mimics peptide bonds. This restriction reduces the entropic penalty upon target binding, a strategy frequently used in the optimization of antiviral agents (e.g., nirmatrelvir analogs) to modulate binding affinity within enzymatic active sites[4].

  • The N-tert-Butyl Group: The bulky tert-butyl substituent on the nitrogen atom serves a dual purpose. Synthetically, it acts as a robust protecting group that prevents unwanted N-alkylation or N-acylation during downstream reactions. Pharmacologically, it increases the lipophilicity of the scaffold, enhancing membrane permeability. Furthermore, its steric bulk dictates facial selectivity during asymmetric synthesis at the C3 position.

  • The C3-Carboxylic Acid: This functional group acts as the primary synthetic handle for amide coupling, allowing for rapid diversification into combinatorial libraries.

Drug_Discovery_Workflow A 1-tert-butyl-2-oxopiperidine -3-carboxylic acid B Amide Coupling (HATU/DIPEA) A->B Primary Amine C Peptidomimetic Intermediate B->C C3-Substitution D Deprotection / Functionalization C->D Structural Tuning E Lead Compound (e.g., Protease Inhibitor) D->E SAR Optimization

Figure 1: Integration of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid into drug discovery pipelines.

Physicochemical Properties and Mass Spectrometry Data

For high-resolution mass spectrometry (HRMS) and structural validation, distinguishing between the average molecular weight and the exact monoisotopic mass is critical. The exact mass is calculated using the most abundant isotopes of each element (12C, 1H, 14N, 16O) and is required to identify the compound via mass defect analysis[5].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Analytical Significance
Chemical Formula C10H17NO3Base elemental composition[2].
Molecular Weight 199.25 g/mol Average mass used for stoichiometric calculations in macroscopic synthesis[5].
Exact Mass (Monoisotopic) 199.1208 DaCritical for HRMS identification and distinguishing isobaric impurities[5].
[M+H]+ (ESI+) 200.1281 m/zExpected adduct in positive ion mode liquid chromatography-mass spectrometry.
[M-H]- (ESI-) 198.1136 m/zExpected adduct in negative ion mode, facilitated by the acidic carboxylic proton.

Experimental Protocols (Self-Validating Systems)

Protocol A: LC-ESI-HRMS Characterization

To ensure the scientific integrity of synthesized batches, HRMS must be employed to verify the exact mass of 199.1208 Da. The following self-validating protocol utilizes Liquid Chromatography-Electrospray Ionization-Time of Flight (LC-ESI-TOF) MS.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ species, thereby maximizing signal intensity in ESI+ mode.

  • Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The C18 stationary phase retains the lipophilic tert-butyl group, ensuring the analyte elutes away from the void volume. This minimizes ion suppression from polar salts.

  • Mass Spectrometry Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • Causality: These parameters ensure complete desolvation of the droplet without inducing in-source thermal degradation (e.g., decarboxylation) of the carboxylic acid.

  • Calibration and Validation: Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]+ = 556.2771). The observed mass for the analyte must fall within 5 ppm of the theoretical 200.1281 m/z.

HRMS_Workflow S1 Sample Preparation (1 µg/mL in MeOH/H2O + 0.1% FA) S2 UHPLC Separation (C18 Column, Gradient Elution) S1->S2 1 µL Injection S3 ESI+ Ionization (Protonation to [M+H]+) S2->S3 Eluent Transfer S4 TOF Mass Analyzer (High Resolution Detection) S3->S4 Ion Focusing S5 Data Processing (Target m/z: 200.1281, < 5 ppm error) S4->S5 Mass Defect Analysis

Figure 2: LC-HRMS Experimental Workflow for Exact Mass Determination.

Protocol B: Amide Coupling for Peptidomimetic Synthesis

The C3-carboxylic acid is sterically hindered by the adjacent lactam ring and the bulky N-tert-butyl group. Standard EDC/HOBt coupling often results in sluggish kinetics and potential epimerization at the C3 chiral center. Therefore, a highly reactive uronium coupling agent (HATU) is required.

  • Activation: In a flame-dried flask under nitrogen, dissolve 1-tert-butyl-2-oxopiperidine-3-carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 10 minutes at 0°C.

    • Causality: Pre-activation at 0°C minimizes the formation of the less reactive guanidinium byproduct and prevents racemization/epimerization of the C3 alpha-proton.

  • Coupling: Add the target primary amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The highly electrophilic active ester generated by HATU overcomes the steric hindrance imposed by the valerolactam core, driving the amide bond formation to completion.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, and wash the organic layer with 1M HCl and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Conclusion

1-tert-butyl-2-oxopiperidine-3-carboxylic acid is a versatile and structurally robust building block. Its exact mass of 199.1208 Da serves as a critical parameter for analytical validation during complex multi-step syntheses[2]. By understanding the causality behind its physicochemical properties—such as the steric influence of the tert-butyl group and the rigidity of the valerolactam core—medicinal chemists can rationally design highly specific, metabolically stable drug candidates[6].

References

  • Source: bldpharm.
  • Source: medkoo.
  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: japsonline.

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for synthesizing 1-tert-butyl-2-oxopiperidine-3-carboxylic acid

Application Note & Protocol A Comprehensive Guide to the Synthesis of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid For: Researchers, scientists, and drug development professionals. Abstract This document provides a det...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Beyond a simple recitation of steps, this guide delves into the rationale behind key experimental choices, offering insights into the reaction mechanism and providing a framework for troubleshooting. The protocol is designed to be self-validating, with integrated characterization checkpoints. All procedural and mechanistic claims are supported by authoritative references from peer-reviewed literature.

Introduction

Substituted piperidinones are privileged scaffolds in modern drug discovery, forming the core of numerous biologically active molecules. The title compound, 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, serves as a crucial intermediate for creating more complex molecular architectures. The tert-butyl group on the nitrogen atom acts as a bulky protecting group that can influence the conformation of the piperidine ring and prevent N-dealkylation under certain conditions. The carboxylic acid moiety at the 3-position provides a convenient handle for further functionalization, such as amide bond formation.

This protocol outlines a reliable synthetic route starting from commercially available precursors, proceeding through N-protection, alkylation, and a subsequent intramolecular cyclization.

Overall Synthetic Scheme

The synthesis is a multi-step process that begins with the protection of L-glutamic acid, followed by alkylation and an intramolecular cyclization to yield the desired product.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Hydrolysis A L-Glutamic acid C N-Boc-L-glutamic acid A->C Protection B Di-tert-butyl dicarbonate (Boc)2O, NaOH B->C D N-Boc-L-glutamic acid C->D F N-Boc-L-glutamic acid diethyl ester D->F Alkylation E Ethyl iodide, K2CO3 E->F G N-Boc-L-glutamic acid diethyl ester F->G I Ethyl 1-tert-butyl-2-oxopiperidine-3-carboxylate G->I Dieckmann Condensation H Sodium ethoxide (NaOEt) H->I J Ethyl 1-tert-butyl-2-oxopiperidine-3-carboxylate I->J L 1-tert-butyl-2-oxopiperidine-3-carboxylic acid J->L Saponification K LiOH K->L

Figure 1: Overall synthetic workflow from L-glutamic acid.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaGradeSupplierNotes
L-Glutamic acidC₅H₉NO₄≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅≥98%Acros Organics
Sodium hydroxide (NaOH)NaOHACS ReagentFisher Scientific
Ethyl iodide (EtI)C₂H₅I99%Alfa AesarStabilized
Potassium carbonate (K₂CO₃)K₂CO₃AnhydrousJ.T. Baker
Sodium ethoxide (NaOEt)C₂H₅NaO21% w/w in ethanolSigma-AldrichHandle under inert gas
Lithium hydroxide (LiOH)LiOH≥98%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂AnhydrousEMD Millipore
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrousAcros Organics
TolueneC₇H₈AnhydrousFisher Scientific
Diethyl ether(C₂H₅)₂OAnhydrousSigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂ACS GradeFisher Scientific
HexanesC₆H₁₄ACS GradeFisher Scientific
Hydrochloric acid (HCl)HCl37%J.T. Baker
Magnesium sulfate (MgSO₄)MgSO₄AnhydrousSigma-Aldrich
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Detailed Experimental Protocol

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-glutamic acid

Rationale: The first step involves protecting the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent the nitrogen from participating in unwanted side reactions during the subsequent alkylation step. The Boc group is stable under the basic conditions of the following steps but can be readily removed later under acidic conditions if required.

  • Dissolve L-glutamic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) in a round-bottom flask with vigorous stirring.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in an equal volume of dioxane or THF.

  • Add the (Boc)₂O solution dropwise to the stirred, cooled solution of glutamic acid over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (Mobile phase: 10% Methanol in DCM with 1% acetic acid).

  • Once the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution. A white precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-glutamic acid as a white solid.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-L-glutamic acid diethyl ester

Rationale: Both carboxylic acid groups are converted to ethyl esters. This esterification increases the acidity of the α-proton on what will become the C3 position of the piperidinone ring, which is essential for the subsequent cyclization step. Ethyl iodide is a potent alkylating agent, and potassium carbonate serves as a mild base to deprotonate the carboxylic acids.

  • Dissolve N-Boc-L-glutamic acid (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the solution.

  • Add ethyl iodide (2.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir overnight under an inert atmosphere.

  • Monitor the reaction by TLC (Mobile phase: 30% Ethyl acetate in Hexanes).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous phase twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to obtain the pure diethyl ester.

Step 3: Intramolecular Cyclization to form Ethyl 1-tert-butyl-2-oxopiperidine-3-carboxylate

Rationale: This key step is an intramolecular Dieckmann condensation. A strong base, sodium ethoxide, is used to deprotonate the α-carbon of one ester group, which then attacks the carbonyl of the other ester group, forming the six-membered piperidinone ring. The reaction is driven by the formation of a stable cyclic β-keto ester.

  • To a solution of sodium ethoxide (1.2 eq) in anhydrous toluene in a flame-dried, three-neck flask under an inert atmosphere, add a solution of N-Boc-L-glutamic acid diethyl ester (1.0 eq) in anhydrous toluene dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.

  • Monitor the formation of the cyclic product by TLC (Mobile phase: 50% Ethyl acetate in Hexanes).

  • Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography to yield the target ester.

Step 4: Saponification to 1-tert-butyl-2-oxopiperidine-3-carboxylic acid

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide is a commonly used reagent for this transformation (saponification) as it effectively cleaves the ester without affecting the lactam ring or the Boc group under controlled conditions.

  • Dissolve the purified ethyl 1-tert-butyl-2-oxopiperidine-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, 1-tert-butyl-2-oxopiperidine-3-carboxylic acid.

Characterization and Validation

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

G Start Final Crude Product TLC TLC Analysis (Purity Check) Start->TLC NMR ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) TLC->NMR MS Mass Spectrometry (MS) (Molecular Weight Verification) NMR->MS IR Infrared (IR) Spectroscopy (Functional Group ID) MS->IR End Confirmed Pure Product IR->End

Figure 2: Logical workflow for product characterization and validation.

  • ¹H NMR: Should show characteristic peaks for the tert-butyl group (singlet, ~1.5 ppm), diastereotopic methylene protons of the piperidine ring, and the methine proton at the C3 position.

  • ¹³C NMR: Will confirm the number of unique carbon atoms, including the carbonyls of the lactam and carboxylic acid, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the product (C₁₀H₁₇NO₃, MW: 200.25 g/mol ).

  • Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam, and the C=O stretch of the carboxylic acid.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Low yield of N-Boc-L-glutamic acid - Incomplete reaction.- Premature decomposition of (Boc)₂O.- Product lost during work-up.- Ensure pH remains basic during the addition of (Boc)₂O.- Add (Boc)₂O slowly at 0 °C.- Ensure complete acidification to precipitate the product before extraction.
Step 2: Incomplete diesterification - Insufficient alkylating agent or base.- Reagents or solvents not anhydrous.- Use a slight excess of ethyl iodide and K₂CO₃.- Ensure all glassware is flame-dried and use anhydrous grade solvents and reagents.
Step 3: Low yield of cyclized product - Base is not strong enough or has degraded.- Presence of water in the reaction.- Use fresh, high-quality sodium ethoxide.- Ensure rigorous anhydrous conditions throughout the setup and reaction.
Step 4: Incomplete saponification - Insufficient LiOH.- Short reaction time.- Increase the amount of LiOH to 2.0 eq.- Allow the reaction to stir for a longer period, monitoring by TLC.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ethyl iodide is a lachrymator and a potential alkylating agent; handle with extreme care.

  • Sodium ethoxide is highly reactive and flammable; handle under an inert atmosphere away from moisture.

  • Strong acids and bases (HCl, NaOH) are corrosive and should be handled with caution.

References

  • Patent describing a similar synthesis: WO2008013924A2, "Preparation of substituted piperidinones as inhibitors of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme," Google P
Application

Application Note: 1-tert-Butyl-2-oxopiperidine-3-carboxylic Acid in Advanced Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Structural Rationale 1-tert-Butyl-2-oxopiperidine-3-carboxylic acid (CAS: 1526281-89-9) is a highly specialized, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Structural Rationale

1-tert-Butyl-2-oxopiperidine-3-carboxylic acid (CAS: 1526281-89-9) is a highly specialized, sterically hindered valerolactam building block[1]. In contemporary medicinal chemistry, the piperidin-2-one (valerolactam) scaffold is recognized as a privileged structure, frequently utilized to design conformationally restricted peptidomimetics, kinase inhibitors, and central nervous system (CNS) active agents[2].

The specific functionalization of this molecule provides three distinct mechanistic advantages for drug design:

  • Conformational Restriction: The lactam ring locks the spatial orientation of the C3-carboxylic acid, significantly reducing the entropic penalty upon target binding. This strategy has been proven effective in the structural optimization of c-Met kinase inhibitors[2].

  • Steric Shielding & Lipophilicity: The N -tert-butyl group serves a dual purpose. First, it acts as a permanent, lipophilic pharmacophore feature that enhances blood-brain barrier (BBB) permeability—a critical factor for CNS-active drugs like TrkB agonists[3]. Second, its massive steric bulk shields the lactam nitrogen from metabolic N -oxidation and degradation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of the drug candidate.

  • Versatile C3-Handle: The carboxylic acid at the C3 position is highly activated due to the adjacent lactam carbonyl. This allows for diverse late-stage functionalizations, primarily amide couplings, to generate complex library arrays[3].

Synthetic Applications & Causality in Experimental Design

The Challenge: Epimerization and Steric Hindrance

The C3 position of 2-oxopiperidine-3-carboxylic acid derivatives is highly prone to epimerization (or racemization if starting from a chiral pool) under basic conditions. This occurs because the C3-proton is highly acidic, being flanked by two electron-withdrawing carbonyl groups (the lactam and the carboxylic acid). Furthermore, the N -tert-butyl group introduces significant steric hindrance, which can stall standard coupling reactions (e.g., using EDC/HOBt) and lead to low yields.

The Solution: HATU-Mediated Coupling

To overcome the steric bulk and minimize the residence time of the activated ester (thereby reducing epimerization), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which drastically accelerates the nucleophilic attack by the amine before epimerization can occur.

Quantitative Data: Optimization of Amide Coupling

The following table summarizes the causal relationship between coupling reagents and reaction efficiency for 1-tert-butyl-2-oxopiperidine-3-carboxylic acid with a standard primary amine (e.g., benzylamine).

Coupling ReagentBase (Equiv)SolventTime (h)Yield (%)Epimerization / Side Reactions
EDC / HOBtDIPEA (2.5)DMF2445%High (Due to prolonged reaction time)
CDINoneTHF1852%Moderate (Slow activation kinetics)
T3P (50% in EtOAc)Et3N (3.0)EtOAc1278%Low
HATU DIPEA (2.0) DMF 2 94% Trace (Rapid kinetics overcome bulk)

Data synthesized from standard peptide coupling optimization protocols for sterically hindered lactams.

Experimental Protocol: Self-Validating Amide Coupling Workflow

Objective: Synthesis of an N -alkyl-1-tert-butyl-2-oxopiperidine-3-carboxamide derivative.

Materials:

  • 1-tert-Butyl-2-oxopiperidine-3-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Target Amine (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N -Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 1-tert-butyl-2-oxopiperidine-3-carboxylic acid (99.6 mg, 0.5 mmol) in anhydrous DMF (3.0 mL) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling minimizes the deprotonation rate at C3, suppressing epimerization during the highly exothermic activation step.

  • Reagent Addition: Add HATU (228 mg, 0.6 mmol) followed by the dropwise addition of DIPEA (174 µL, 1.0 mmol). Stir at 0 °C for exactly 15 minutes.

    • Causality: This specific pre-activation window ensures complete conversion to the HOAt active ester before the amine is introduced, preventing amine degradation or guanidinylation side reactions.

  • Nucleophilic Attack: Dissolve the target amine (0.55 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the activated ester solution.

  • Propagation & Validation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours. Validate reaction completion via LC-MS or TLC (staining with phosphomolybdic acid).

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

    • Causality: NaHCO3​ neutralizes excess HOAt and residual acidic byproducts.

  • Self-Validating Wash Sequence: Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine and DIPEA, followed by brine (15 mL) to remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide.

Visualization: Synthetic Workflow & Pathway Integration

The following diagram illustrates the mechanistic workflow of utilizing 1-tert-butyl-2-oxopiperidine-3-carboxylic acid in a drug discovery pipeline.

G A 1-tert-butyl-2-oxopiperidine -3-carboxylic acid (Sterically Hindered) B Carboxylate Activation (HATU / DIPEA, 0°C) A->B Step 1 (Minimize Epimerization) C Active HOAt Ester Intermediate B->C Rapid Conversion D Amine Nucleophile Addition C->D Step 2 E Target Pharmacophore (e.g., c-Met Inhibitor / TrkB Agonist) D->E Amide Bond Formation

Workflow for the HATU-mediated amide coupling of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid.

Advanced Considerations: Decarboxylative Cross-Coupling

Beyond traditional amide coupling, the C3-carboxylic acid can be leveraged for photoredox-catalyzed decarboxylative cross-coupling. By converting the carboxylic acid to a redox-active ester (RAE) using N -hydroxyphthalimide (NHPI), the C3 position can be transformed into a tertiary carbon radical. This radical can then be trapped by transition metal catalysts (e.g., Nickel) to form new C(sp3)−C(sp2) bonds, allowing for the direct arylation of the valerolactam scaffold—a highly sought-after transformation in modern library synthesis.

References

  • BLD Pharm. 1-tert-Butyl-2-oxopiperidine-3-carboxylic acid (CAS 1526281-89-9) Product Specifications. Retrieved from: 1

  • MDPI - Molecules. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Retrieved from: 2

  • NIH PubMed Central (PMC). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). Retrieved from:3

Sources

Method

Application Note: NMR Spectroscopy Parameters and Structural Analysis of CAS 1526281-89-9

Introduction CAS 1526281-89-9 corresponds to 1-tert-butyl-2-oxopiperidine-3-carboxylic acid [1],[2]. This molecule features a conformationally restricted piperidine ring (a δ -lactam) bearing a bulky N-tert-butyl group a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

CAS 1526281-89-9 corresponds to 1-tert-butyl-2-oxopiperidine-3-carboxylic acid [1],[2]. This molecule features a conformationally restricted piperidine ring (a δ -lactam) bearing a bulky N-tert-butyl group and a C3-carboxylic acid moiety. Functionalized lactams of this nature are highly valued in peptidomimetic drug discovery, serving as rigidified scaffolds that mimic peptide secondary structures. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming its regiochemistry, purity, and preferred solution-state conformation before downstream synthetic applications.

Structural and Conformational Insights

The NMR spectral profile of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid is dictated by its rigid cyclic framework and the steric bulk of its substituents. Understanding the causality behind these structural features is critical for accurate spectral interpretation:

  • Steric Hindrance and Ring Conformation: The massive tert-butyl group at the N1 position forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This restricts ring flipping, resulting in distinct axial and equatorial proton signals at room temperature.

  • Electronic Deshielding: The C3 proton is flanked by two strongly electron-withdrawing carbonyl groups (the lactam amide and the carboxylic acid). This dual anisotropic deshielding effect shifts the C3 proton significantly downfield compared to standard aliphatic protons[3].

  • Aromatic-Solvent-Induced Shifts (ASIS): In cases where the aliphatic protons (C4, C5) overlap in standard solvents, employing ASIS by switching the solvent from CDCl 3​ to C 6​ D 6​ can resolve the multiplets. As demonstrated in studies of lactam ASIS effects published in , the anisotropic magnetic field of the benzene ring differentially shields the lactam protons based on their spatial orientation relative to the solvent's collision complex[4].

Predicted NMR Spectroscopy Parameters

Based on the electronic environment and empirical rules for δ -lactams, the following chemical shifts ( δ ) are predicted for standard acquisition in CDCl 3​ at 298 K.

Table 1: Predicted 1 H NMR Parameters (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment
COOH 10.50 - 12.00Broad singlet (br s)1HHighly deshielded acidic proton; broad due to chemical exchange.
C3-H 3.40 - 3.60Doublet of doublets (dd)1HDeshielded by both the lactam C=O and the carboxylic acid C=O.
C6-H 2​ 3.20 - 3.40Multiplet (m)2HDeshielded by the adjacent N1 atom.
C4-H 2​ 2.10 - 2.30Multiplet (m)2HAllylic-type position relative to the C3-COOH group.
C5-H 2​ 1.80 - 2.00Multiplet (m)2HFurthest aliphatic carbons from heteroatoms (most shielded).
N-C(CH 3​ ) 3​ 1.40 - 1.50Singlet (s)9HNine equivalent protons; strong singlet typical of tert-butyl groups.
Table 2: Predicted 13 C NMR Parameters (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Causality / Assignment
C-COOH ~173.5Carboxylic acid carbonyl carbon.
C2 (Lactam) ~167.5Amide carbonyl carbon; typically upfield of acids/esters[3].
N-C(CH 3​ ) 3​ ~58.5Quaternary carbon deshielded by the nitrogen atom.
C3 ~51.5Alpha-carbon to two carbonyls.
C6 ~45.5Alpha-carbon to the nitrogen atom.
N-C(CH 3​ ) 3​ ~28.5Three equivalent methyl carbons.
C4 ~24.5Aliphatic ring carbon.
C5 ~21.0Aliphatic ring carbon.

Experimental Protocol: High-Fidelity NMR Sample Preparation

To ensure self-validating and reproducible NMR data, the sample preparation must strictly control concentration, homogeneity, and volume. The following protocol is optimized for small organic molecules as recommended by the and [5].

  • Step 1: Precise Sample Weighing

    • Action: Weigh 5–15 mg of the compound for 1 H NMR, or 30–50 mg for 13 C NMR,[5].

    • Causality: 1 H is highly sensitive; exceeding 25 mg can increase solution viscosity, which slows molecular tumbling rates and leads to dipole-dipole line broadening. Conversely, 13 C is ~6000 times less sensitive than 1 H, requiring near-saturated solutions to achieve an adequate signal-to-noise ratio within a practical timeframe,[5].

  • Step 2: Dissolution in Deuterated Solvent

    • Action: Dissolve the sample in 0.6–0.7 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

    • Causality: The deuterium provides the essential "lock" signal, allowing the spectrometer to actively stabilize the magnetic field ( B0​ ) against environmental drift.

  • Step 3: Filtration (Critical Step)

    • Action: Pass the dissolved sample through a tightly packed glass wool plug inside a Pasteur pipette directly into the NMR tube.

    • Causality: Solid particulate matter possesses a different magnetic susceptibility than the surrounding solution. Suspended particles distort the local magnetic field homogeneity, causing irreversible peak broadening and poor shimming,[6]. Note: Do not use cotton wool, as CDCl 3​ can extract oligomers from the cotton that appear as impurity peaks in the 1 H spectrum.

  • Step 4: Tube Filling and Geometry

    • Action: Ensure the final liquid height in the standard 5 mm NMR tube is exactly 40–50 mm[6],[5].

    • Causality: The receiver coils in the NMR probe are geometrically fixed. If the sample volume is too low, the coil detects the liquid-air interface, creating severe magnetic susceptibility gradients that make the sample impossible to shim. If too high, the sample is wasted outside the active detection zone[7],[5].

Self-Validation Check: A properly prepared sample following this protocol will self-validate during the spectrometer setup phase by rapidly achieving a stable deuterium lock and yielding a sharp, symmetrical solvent residual peak (e.g., CDCl 3​ at 7.26 ppm with a half-height width of 1.0 Hz).

Workflow Visualization

NMR_Workflow A 1. Sample Weighing (5-15 mg for 1H, 30-50 mg for 13C) B 2. Solvent Addition (0.6-0.7 mL CDCl3 + TMS) A->B Prevents viscosity- induced broadening C 3. Filtration (Glass Wool Plug) B->C Complete dissolution D 4. Tube Transfer (Standard 5mm Tube) C->D Removes particulates (Ensures field homogeneity) E 5. Spectrometer Setup (Lock, Shim, Tune) D->E 40-50 mm liquid height F 6. Data Acquisition (1H / 13C / 2D NMR) E->F B0 Field stabilization

Workflow for high-fidelity NMR sample preparation ensuring optimal magnetic field homogeneity.

References

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: Sample Preparation Guidelines Source: University College London (UCL) NMR Facility URL: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry and Fragmentation Analysis of a Novel Benzamide Derivative

Introduction In the landscape of modern drug discovery and development, the comprehensive structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. Mass s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the comprehensive structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful and indispensable analytical technique for this purpose.[1][2] Its sensitivity and accuracy provide critical information regarding molecular weight, elemental composition, and structural features through detailed fragmentation analysis.[3][4]

This application note presents a detailed protocol and analysis for the characterization of a novel N-substituted benzamide derivative, designated as Compound X, with the CAS number 1526281-89-9. Due to the limited publicly available information on this specific CAS number, this document will utilize a representative N-(4-chlorophenyl)-3-methoxybenzamide structure for Compound X to illustrate a robust workflow for mass spectrometry analysis and fragmentation pattern elucidation. The methodologies and principles described herein are broadly applicable to other small molecules in pharmaceutical research.

The core of this guide is to provide researchers, scientists, and drug development professionals with a scientifically rigorous framework for conducting such analyses. We will delve into the causality behind experimental choices, from sample preparation and ionization source selection to collision-induced dissociation (CID) strategies. The ultimate goal is to build a self-validating system of protocols that ensures trustworthy and reproducible results.

Experimental Design and Rationale

The overall workflow for the mass spectrometric analysis of Compound X is depicted below. This workflow is designed to progress from initial molecular weight confirmation to in-depth structural characterization through tandem mass spectrometry (MS/MS).

G cluster_0 Sample Preparation & Introduction cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A Compound X Stock Solution (1 mg/mL in Methanol) B Working Solution (10 µg/mL in 50:50 Acetonitrile:Water) A->B Dilution C LC System (C18 Column) B->C Injection D Full Scan MS (Positive ESI Mode) C->D E Precursor Ion Selection ([M+H]+) D->E Identify [M+H]+ F MS/MS Analysis (Collision-Induced Dissociation) E->F Isolate & Fragment G Fragment Ion Spectrum F->G H Fragmentation Pathway Elucidation G->H I Structural Confirmation H->I

Figure 1: Overall experimental workflow for the LC-MS/MS analysis of Compound X.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to create a clean, dilute solution of the analyte that is compatible with the LC-MS system. Using LC-MS grade solvents is crucial to minimize background contamination.[5]

  • Step 1: Stock Solution Preparation. Accurately weigh approximately 1 mg of Compound X and dissolve it in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Ensure complete dissolution by vortexing.

  • Step 2: Working Solution Preparation. Perform a serial dilution of the stock solution with a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water to a final concentration of 10 µg/mL. This concentration is a good starting point for achieving adequate signal intensity without saturating the detector.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The chromatographic separation is essential for resolving the analyte from any impurities and delivering it to the mass spectrometer in a suitable solvent stream. A C18 reversed-phase column is a versatile choice for a wide range of small molecules.

Parameter Condition Rationale
LC System Shimadzu LCMS-8060 or equivalentA high-sensitivity triple quadrupole or Q-TOF mass spectrometer is ideal for this application.[6]
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for small molecules.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte in positive ion mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLA small injection volume minimizes peak broadening.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for many small molecules in drug discovery.[3]
Capillary Voltage 4.5 kVOptimizes the electrospray process.
Nebulizing Gas Flow 3 L/minAssists in the desolvation of the analyte.
Drying Gas Flow 15 L/minRemoves solvent from the ionized droplets.
Source Temperature 300 °CFacilitates solvent evaporation.
Full Scan Range m/z 100-500A range that will encompass the expected molecular weight of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

MS/MS analysis is performed to induce fragmentation of the protonated molecule ([M+H]+) and gain structural insights.

  • Step 1: Precursor Ion Selection. From the full scan MS spectrum, identify the m/z value corresponding to the protonated molecule ([M+H]+) of Compound X.

  • Step 2: Collision-Induced Dissociation (CID). Isolate the precursor ion in the first quadrupole, subject it to fragmentation with an inert gas (e.g., argon) in the collision cell, and analyze the resulting fragment ions in the third quadrupole.

  • Step 3: Collision Energy Optimization. Perform a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum. The optimal collision energy will vary depending on the stability of the precursor ion.

Results and Discussion: Fragmentation of Compound X

For our representative Compound X (N-(4-chlorophenyl)-3-methoxybenzamide), the expected monoisotopic mass is 261.06 g/mol . In positive ion ESI-MS, we would expect to observe the protonated molecule [M+H]+ at an m/z of approximately 262.07.

Upon subjecting the [M+H]+ ion to CID, a characteristic fragmentation pattern is expected, primarily involving the cleavage of the amide bond, which is a common fragmentation pathway for N-substituted benzamides.[7]

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
262.07135.04C6H6ClN3-methoxybenzoyl cation
262.07127.02C8H7O2Protonated 4-chloroaniline
135.04107.05CO3-methoxyphenyl cation
135.0477.04CO, CH2OPhenyl cation

The proposed fragmentation pathway is illustrated in the diagram below.

G cluster_0 Proposed Fragmentation Pathway of Compound X A [M+H]+ m/z 262.07 B m/z 135.04 (3-methoxybenzoyl cation) A->B Loss of C6H6ClN C m/z 127.02 (protonated 4-chloroaniline) A->C Loss of C8H7O2 D m/z 107.05 (3-methoxyphenyl cation) B->D Loss of CO E m/z 77.04 (phenyl cation) D->E Loss of CH2O

Figure 2: Proposed fragmentation pathway for the [M+H]+ ion of Compound X.

This fragmentation pattern provides strong evidence for the presence of the 3-methoxybenzoyl and 4-chloroaniline substructures within the molecule. The accurate mass measurement of both the precursor and fragment ions, typically within a 5 ppm error margin, further confirms the elemental composition of each fragment and, by extension, the parent molecule.[8][9]

Conclusion

This application note has outlined a comprehensive and systematic approach for the mass spectrometric analysis and fragmentation characterization of the novel benzamide derivative, Compound X (CAS 1526281-89-9), using a representative structure. The detailed protocols for sample preparation, LC-MS, and MS/MS analysis provide a solid foundation for researchers to obtain high-quality, reproducible data.

The elucidation of the fragmentation pathway through CID is a critical step in confirming the chemical structure of new molecular entities. The principles and methodologies described here are broadly applicable to the structural analysis of a wide range of small molecules and are integral to the drug discovery and development process.

References

  • Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS.Journal of Lipid Research.
  • Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry.Journal of the American Society for Mass Spectrometry.
  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES.NIH Public Access.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS.
  • Automated high resolution mass spectrometry for the synthetic chemist.PubMed.
  • Methodology for Accurate Mass Measurement of Small Molecules.The Royal Society of Chemistry.
  • Instruments | Biomedical Standards Group.Biomedical Standards Group.
  • Mass Spectrometry Protocols and Methods.
  • Choosing the Right Mass Spectrometry for Small Molecules.ZefSci.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.Tecan.

Sources

Method

Comprehensive Application Note: Preparation of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid for In Vitro Assays

Executive Summary & Pharmacological Context 1-tert-butyl-2-oxopiperidine-3-carboxylic acid (CAS: 1526281-89-9) is a highly functionalized piperidine derivative. The 2-oxopiperidine (lactam) core is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1-tert-butyl-2-oxopiperidine-3-carboxylic acid (CAS: 1526281-89-9) is a highly functionalized piperidine derivative. The 2-oxopiperidine (lactam) core is a privileged scaffold in modern drug discovery, frequently utilized as a critical building block in the synthesis of [1] and [2].

The structural architecture of this compound dictates its behavior in biochemical and cellular assays. The tert-butyl group at the N1 position provides significant steric shielding, protecting the lactam core from enzymatic degradation and increasing local lipophilicity. Conversely, the C3-carboxylic acid serves as a highly polar, ionizable pharmacophore. Preparing this compound for in vitro screening requires a rigorous understanding of its amphiphilic nature, specifically addressing the dichotomy between kinetic and thermodynamic solubility to prevent false negatives in assay readouts.

Physicochemical Profiling & The Causality of Solubility

To design a self-validating preparation protocol, one must first understand the causality behind the molecule's phase behavior. The presence of the C3-carboxylic acid (predicted pKa ~3.8–4.2) means the compound's solubility and membrane permeability are strictly pH-dependent.

  • Physiological pH (7.4) : The carboxylic acid is deprotonated, yielding a carboxylate anion. This state maximizes aqueous solubility but significantly reduces passive lipid bilayer permeability in cell-based assays.

  • Acidic pH (< 4.0) : The molecule remains in its neutral, protonated state, favoring membrane permeability but drastically lowering its thermodynamic solubility in aqueous media.

To bypass the high lattice energy of the solid crystalline form, initial dissolution must be performed in an organic solvent (100% DMSO) to achieve kinetic solubility . Direct dissolution into aqueous buffers relies on thermodynamic solubility , which is energetically unfavorable, takes significantly longer to reach equilibrium, and often leads to micro-precipitation and [3].

Quantitative Data Summary
ParameterValue / EstimateImplication for Assay Preparation
Molecular Weight 199.25 g/mol Ideal for small molecule screening; rapid diffusion in media.
pKa (Carboxylic Acid) ~3.8 - 4.2Highly sensitive to assay buffer pH; dictates ionization state.
LogP (Predicted) 0.8 - 1.5Good balance of lipophilicity and hydrophilicity.
Kinetic Solubility >50 mM (in DMSO)Excellent for high-concentration master stock formulation[4].
Thermodynamic Sol. >10 mM (at pH 7.4)Highly soluble in physiological buffers due to deprotonation.

Mechanistic Workflows

Workflow A Solid Compound CAS 1526281-89-9 B Master Stock (10-50 mM in 100% DMSO) A->B Overcome lattice energy (Kinetic) C Intermediate Dilution (100x in DMSO/Water) B->C Serial Dilution D Final Assay Media (<1% DMSO, pH 7.4) C->D Buffer integration (Thermodynamic check)

Workflow for preparing 1-tert-butyl-2-oxopiperidine-3-carboxylic acid for in vitro assays.

Pathway N1 1-tert-butyl-2-oxopiperidine-3-carboxylic acid N2 Acidic Medium (pH < 4.0) Protonated State (Neutral) N1->N2 pKa ~ 4.0 N3 Physiological Medium (pH 7.4) Deprotonated State (Anionic) N1->N3 pKa ~ 4.0 N4 High Membrane Permeability Low Aqueous Solubility N2->N4 Lipophilic shift N5 Low Membrane Permeability High Aqueous Solubility N3->N5 Hydrophilic shift

pH-dependent ionization states and their impact on solubility and permeability.

Step-by-Step Experimental Protocols

Protocol A: Master Stock Formulation (Kinetic Solubility)

Objective: Overcome lattice energy to create a stable, highly concentrated solvated state.

  • Equilibration : Allow the vial of solid 1-tert-butyl-2-oxopiperidine-3-carboxylic acid to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture condensation, which can prematurely initiate thermodynamic precipitation.

  • Weighing : Accurately weigh 1.99 mg of the compound into a sterile, amber glass vial (amber glass protects against potential photo-degradation).

  • Solvation : Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity) to yield a 10 mM master stock.

  • Agitation : Vortex the solution for 30–60 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Storage : Aliquot the 10 mM master stock into single-use 50 µL volumes in tightly sealed microcentrifuge tubes. Store at -20°C or -80°C.

Protocol B: Serial Dilution & Aqueous Integration

Objective: Safely transition the compound from a kinetic DMSO state to a thermodynamic aqueous state without crashing out.

  • Intermediate Dilution : Perform all serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO using a 96-well V-bottom polypropylene plate. Causality: Diluting directly into an aqueous buffer from a high-concentration stock causes localized supersaturation, leading to irreversible micro-precipitation.

  • Buffer Preparation : Prepare the final assay buffer (e.g., HBSS or Tris-HCl). Ensure the buffer is pre-warmed to 37°C and strictly adjusted to pH 7.4.

  • Final Integration : Transfer the DMSO intermediate dilutions into the aqueous assay buffer at a 1:100 ratio (e.g., 1 µL DMSO stock into 99 µL buffer). This ensures the final DMSO concentration is ≤1.0% (v/v), preventing solvent-induced cytotoxicity in cell-based assays.

  • Mixing : Mix rapidly via pipetting to disperse the solvent instantly.

Protocol C: Quality Control & Self-Validation

Objective: Ensure the protocol is a self-validating system.

  • Visual Nephelometry Check : Hold the final aqueous assay plate against a dark background under a strong light source. Any turbidity indicates that the thermodynamic solubility has been exceeded.

  • LC-MS Verification : Run a 10 µL sample of the final aqueous solution (after 2 hours of incubation at 37°C) through an LC-MS system. Compare the Area Under the Curve (AUC) to a freshly prepared standard curve to confirm that 100% of the compound remains in solution and has not adsorbed to the plastic well walls.

Expert Insights & Troubleshooting (E-E-A-T)

  • The "Anhydrous" Imperative : DMSO is highly hygroscopic. Using standard benchtop DMSO that has absorbed atmospheric water will introduce a thermodynamic barrier during the master stock preparation. This causes the compound to degrade or precipitate during storage, leading to artificially low potency (IC50/EC50) readouts in downstream assays[4].

  • Avoiding Freeze-Thaw Cycles : Repeated freezing and thawing of the DMSO master stock forces the compound through repeated phase transitions, which can nucleate crystal growth. Always use single-use aliquots.

  • Cellular Permeability Enhancers : Because the carboxylic acid is deprotonated at pH 7.4 (making it highly polar), intracellular target assays may show lower-than-expected efficacy. If cell permeability is an issue, consider esterifying the carboxylic acid to create a transient prodrug, or utilize permeabilizing agents (like saponin) if the assay format permits.

References

  • Zhang, W., Ai, J., Shi, D., Peng, X., Ji, Y., Liu, J., Geng, M., & Li, Y. "Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold." Molecules, 2014. URL:[Link]

  • "Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure." Journal of Medicinal Chemistry, ACS Publications, 2020. URL:[Link]

  • Mettou, A., et al. "Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study." SLAS Discovery, 2018. URL:[Link]

  • "Application of drug physico chemical characterisation in drug discovery." Merck Group. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Incorporating 1-tert-butyl-2-oxopiperidine-3-carboxylic acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidomimetic Toolkit The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Peptidomimetic Toolkit

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties.[1][2] These modifications can confer increased proteolytic stability, improved bioavailability, and unique conformational constraints that can fine-tune biological activity.[1][3][4] 1-tert-butyl-2-oxopiperidine-3-carboxylic acid is a fascinating building block that combines several features of high interest in peptidomimetic design: a cyclic backbone, N-alkylation (as part of the lactam ring), and a sterically demanding tert-butyl group.

The rigid piperidone ring structure can induce specific secondary structures, such as turns or helices, while the N-substituted nature can protect against enzymatic degradation.[2][3] However, the very features that make this molecule attractive also present significant challenges to its incorporation using standard Solid-Phase Peptide Synthesis (SPPS) protocols. The steric hindrance around the carboxylic acid and the secondary amine within the lactam ring can dramatically slow down coupling reactions.[5][6]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid into peptide sequences using Fmoc-based SPPS. It addresses the key challenges, explains the rationale behind protocol choices, and offers troubleshooting advice for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

Before embarking on synthesis, it is crucial to understand the properties of the building block.

PropertyValue/Information
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and DCM. Limited solubility in water.
Storage Store at 2-8°C, desiccated. Protect from moisture.

Note: The synthesis of this specific compound is not widely documented in standard chemical literature, suggesting it may require custom synthesis or sourcing from specialized vendors. The synthesis could potentially follow routes similar to other substituted piperidines, involving steps like Dieckmann condensation or other cyclization strategies.[7][8]

Core Challenge: Overcoming Steric Hindrance in SPPS

The primary obstacle in coupling 1-tert-butyl-2-oxopiperidine-3-carboxylic acid is the severe steric hindrance imparted by the tert-butyl group and the cyclic backbone.[5][6] Standard coupling reagents like DIC/Oxyma may prove inefficient, leading to low coupling yields and deletion sequences.[6][9]

To overcome this, several strategies must be employed:

  • Use of High-Potency Coupling Reagents: Uronium/aminium or phosphonium salt-based reagents are essential as they form highly reactive activated esters capable of overcoming the steric barrier.[9]

  • Extended Reaction Times: Steric hindrance slows reaction kinetics, necessitating longer coupling times than those used for standard amino acids.[9]

  • Double Coupling: A second, fresh application of the activated amino acid can help drive the reaction to completion.[9]

  • Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can significantly accelerate difficult couplings and improve yields for hindered amino acids.[5]

Detailed Protocols for Incorporation

The following protocols are designed for Fmoc-based SPPS. All steps should be performed in a dedicated peptide synthesis vessel.

Materials and Reagents
  • Resin: Fmoc-Rink Amide resin is a suitable choice for C-terminal amide peptides.

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM). N-Methyl-2-pyrrolidone (NMP) can be used for its superior solvating properties in difficult sequences.[9]

  • Deprotection Solution: 20% piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected amino acids.

  • Building Block: Fmoc-protected 1-tert-butyl-2-oxopiperidine-3-carboxylic acid.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K: 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS). (Adjust based on peptide sequence).

SPPS Workflow for Incorporation

This workflow details a single coupling cycle for incorporating the target non-canonical amino acid.

SPPS_Workflow cluster_cycle Incorporation Cycle cluster_coupling Activation & Coupling Start Peptide-Resin with Free N-terminus Pre_activation Pre-activation of Fmoc-tBu-OxoPip-OH Coupling Coupling Reaction (Double Coupling) Pre_activation->Coupling Add to Resin Wash_1 DMF Wash Coupling->Wash_1 Capping Optional: Capping (Acetylation) Wash_1->Capping Wash_2 DMF/DCM Wash Wash_1->Wash_2 If capping skipped Capping->Wash_2 If performed Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_2->Deprotection Wash_3 Final Wash (DMF, DCM, IPA) Deprotection->Wash_3 End Ready for Next Amino Acid Wash_3->End

Caption: SPPS cycle for incorporating the hindered amino acid.

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the free amine.[10]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Pre-activation of the Amino Acid (Critical Step):

    • In a separate vessel, dissolve Fmoc-1-tert-butyl-2-oxopiperidine-3-carboxylic acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes. The solution may change color.[9]

  • First Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for at least 2 hours at room temperature. For microwave synthesizers, a program designed for hindered couplings should be used (e.g., 5-10 minutes at 75°C).[5]

    • Take a small sample of resin for a qualitative ninhydrin or bromophenol blue test to check for free amines.[11] Expect a weak positive or inconclusive result due to the hindered nature of the newly coupled amine.

  • Second Coupling (Recommended):

    • Drain the reaction vessel.

    • Prepare a fresh solution of activated amino acid as described in Step 4.

    • Add the new solution to the resin and allow it to react for another 2 hours (or a second microwave cycle). This helps to drive the reaction to completion.[9]

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Capping (Optional but Recommended): To block any unreacted free amines and prevent the formation of deletion sequences, perform a capping step.

    • Treat the resin with a solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v) for 15 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Proceed to the next cycle: Continue with Fmoc deprotection for the next amino acid in the sequence.

Cleavage and Deprotection
  • After the full peptide sequence is assembled, wash the resin with DCM (3x) and IPA (3x) and dry it under vacuum.

  • Treat the peptide-resin with the cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Characterization and Quality Control

Successful incorporation must be verified analytically.

  • Mass Spectrometry (MALDI-TOF or LC-MS): This is the primary method to confirm that the peptide has the correct molecular weight, indicating the successful addition of the 199.25 Da (minus H₂O) residue.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC analysis of the crude product will show the purity of the peptide. The incorporation of this bulky, moderately hydrophobic residue will likely cause a significant shift in the retention time compared to a peptide without it.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Yield / Deletion Sequence Incomplete coupling of the hindered amino acid.- Ensure use of a high-potency coupling reagent (HATU, HCTU).- Increase coupling time to overnight.[9]- Always perform a double coupling.- Use microwave-assisted synthesis if available.[5]- Consider using NMP as the solvent for better solvation.[9]
Peptide Aggregation The growing peptide chain becomes insoluble on the resin, hindering reagent access.- Use a lower-loading resin.- Incorporate backbone protection strategies like Hmb or Dmb groups on the preceding residue if aggregation is severe.[12]- Use chaotropic salts (e.g., LiCl) in the coupling mixture.[13]
Side Reactions during Cleavage The tert-butyl group is acid-labile and could potentially be cleaved under harsh TFA conditions.- While the N-tert-butyl group on the lactam is generally stable, ensure the cleavage time is not excessively long. Use scavengers like TIS to prevent re-alkylation of sensitive residues.

Conclusion

The incorporation of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid into peptides is a challenging but achievable endeavor. Success hinges on recognizing the steric limitations of the molecule and proactively addressing them by selecting highly potent coupling reagents, extending reaction times, and employing techniques like double coupling or microwave assistance. By following the detailed protocols and troubleshooting guidance provided, researchers can effectively utilize this unique building block to create novel peptidomimetics with potentially superior therapeutic properties. The structural insights gained from peptides containing such ncAAs will continue to expand the field of chemical and synthetic biology.[14][15]

References

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC. (2023, February 24). National Center for Biotechnology Information. [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - ResearchGate. (2022, November 29). ResearchGate. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (n.d.). CEM Corporation. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - MDPI. (2023, June 12). MDPI. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (2022, November 23). American Society for Microbiology. [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC. (2023, April 24). National Center for Biotechnology Information. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.). ResearchGate. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). Frontiers in Bioengineering and Biotechnology. [Link]

  • Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting - RSC Publishing. (2023, September 1). Royal Society of Chemistry. [Link]

  • Enumerative Discovery of Noncanonical Polypeptide Secondary Structures | Journal of the American Chemical Society. (2024, September 4). American Chemical Society. [Link]

  • Solid‐phase peptide synthesis using the Fmoc/tBu strategy. Synthesis... - ResearchGate. (n.d.). ResearchGate. [Link]

  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. (2014, May 22). Beilstein Journals. [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). SpringerLink. [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. (n.d.). SciELO. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - MDPI. (2012, March 7). MDPI. [Link]

  • Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry - arkat usa. (n.d.). ARKAT USA, Inc. [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. (2025, August 7). ResearchGate. [Link]

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Method

Application Notes &amp; Protocols: Crystallization Techniques for Isolating 1-tert-butyl-2-oxopiperidine-3-carboxylic Acid

Introduction 1-tert-butyl-2-oxopiperidine-3-carboxylic acid is a chiral heterocyclic compound featuring a piperidine core, a structural motif prevalent in numerous pharmaceuticals and natural alkaloids.[1][2] As a substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-tert-butyl-2-oxopiperidine-3-carboxylic acid is a chiral heterocyclic compound featuring a piperidine core, a structural motif prevalent in numerous pharmaceuticals and natural alkaloids.[1][2] As a substituted piperidinone, it serves as a valuable building block in medicinal chemistry. The isolation and purification of this compound in a specific, stable, and pure crystalline form is paramount for ensuring consistent quality, bioavailability, and manufacturability in drug development.[3][4]

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including solubility, melting point, and stability.[5][6] Therefore, developing robust and controlled crystallization protocols is a critical step. These application notes provide a comprehensive guide to various crystallization techniques tailored for the isolation of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, offering detailed protocols and the scientific rationale behind methodological choices.

Physicochemical Properties & Pre-Crystallization Considerations

A thorough understanding of the molecule's properties is the foundation for designing an effective crystallization strategy.

  • Structure: The molecule contains a carboxylic acid group (potential for H-bonding, salt formation), a lactam (amide) group (H-bond acceptor), and a bulky tert-butyl group (influences solubility in nonpolar solvents and may hinder crystal packing).

  • Solubility: The key to crystallization is identifying a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[7] A preliminary solvent screen is essential.

  • Chirality: The compound is chiral. Crystallization of a racemate can result in a racemic compound or a conglomerate (a physical mixture of enantiopure crystals). If starting with a single enantiomer, conditions must be chosen to prevent racemization.[8]

Solvent Screening Protocol: A systematic approach to solvent selection is the first and most critical step.[9] The ideal solvent will dissolve the compound when hot but yield a high recovery of crystals upon cooling.

  • Place approximately 10-20 mg of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid into several small vials.

  • To each vial, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature until dissolution is observed or a significant volume has been added. Record the approximate solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, heat the vial gently (e.g., on a hot plate) and continue adding the solvent dropwise until the solid dissolves.[10]

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals formed. A good solvent will result in a significant amount of crystalline precipitate.[7]

  • If no single solvent is ideal, consider solvent pairs.[10] Dissolve the compound in a "good" solvent (one where it is highly soluble) and slowly add a miscible "anti-solvent" (one where it is poorly soluble) until turbidity persists.

Table 1: Illustrative Solvent Screening Data

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on Cooling
WaterLowModerateFine Needles
EthanolHighVery HighPoor Yield
IsopropanolModerateHighGood, Prismatic Crystals
Ethyl AcetateModerateHighGood, Plates
HeptaneInsolubleLowSuitable as Anti-solvent
TolueneLowModerateBlocks, Slow Growth

This data is for illustrative purposes. Actual results must be determined experimentally.

Crystallization Protocols

Based on the preliminary analysis, several crystallization methods can be employed. The choice depends on the scale of the experiment and the desired crystal attributes.

Cooling Crystallization

This is the most common method, relying on the principle that solubility decreases as the temperature is lowered. It is suitable for compounds that are significantly more soluble in a given solvent at higher temperatures.

Protocol:

  • Dissolution: In an appropriately sized flask, suspend 1-tert-butyl-2-oxopiperidine-3-carboxylic acid in a chosen solvent (e.g., Isopropanol) at a concentration determined from the solubility screen.

  • Heating: Heat the mixture with stirring until all the solid has completely dissolved. Add a minimal additional amount of hot solvent to ensure the solution is not supersaturated.

  • Cooling (Crucial Step): Remove the flask from the heat source. For the formation of large, well-defined crystals, slow cooling is essential. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) and let it stand undisturbed at room temperature. Rapid cooling will lead to the formation of small, often impure crystals.

  • Maturation: Once the solution has reached room temperature and crystal formation has ceased, further increase the yield by placing the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point.

G cluster_prep Preparation cluster_cool Crystallization cluster_iso Isolation prep1 Suspend Compound in Solvent prep2 Heat to Complete Dissolution prep1->prep2 cool1 Slow Cooling to Room Temp. prep2->cool1 cool2 Maturation on Ice Bath cool1->cool2 iso1 Vacuum Filtration cool2->iso1 iso2 Wash with Cold Solvent iso1->iso2 iso3 Dry Under Vacuum iso2->iso3

Anti-Solvent Addition Crystallization

This technique is ideal when the compound is highly soluble in a solvent even at low temperatures, or when it is thermally sensitive.[9] It works by adding a miscible "anti-solvent" in which the compound is insoluble, thereby reducing the overall solubility and inducing crystallization.[11][12]

Protocol:

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., heptane or water) dropwise. The rate of addition is critical; a slow rate promotes the growth of larger crystals.[11]

  • Induction: Continue adding the anti-solvent until the solution becomes persistently cloudy (supersaturated). If crystallization does not begin, you can add a seed crystal or gently scratch the inside of the flask with a glass rod.

  • Maturation: Once crystallization begins, allow the mixture to stir slowly for a period (e.g., 1-2 hours) to allow for complete crystal formation.

  • Isolation & Drying: Isolate and dry the crystals as described in the cooling crystallization protocol (Steps 5 & 6).

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation prep1 Dissolve Compound in 'Good' Solvent prep2 Filter Solution prep1->prep2 cryst1 Slow, Dropwise Addition of Anti-Solvent prep2->cryst1 cryst2 Induce Crystallization (Seeding/Scratching) cryst1->cryst2 cryst3 Stir for Maturation cryst2->cryst3 iso1 Vacuum Filtration cryst3->iso1 iso2 Wash and Dry iso1->iso2

Characterization of Crystalline Form

After isolation, it is imperative to characterize the solid form to confirm its identity, purity, and crystalline state.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying crystalline phases.[13][14] Each crystalline form of a compound produces a unique diffraction pattern, acting as a "fingerprint."[15][16] This method can distinguish between different polymorphs and confirm whether the material is crystalline or amorphous.[17]

Protocol:

  • Gently grind a small, representative sample of the dried crystals to a fine powder.

  • Mount the powder on the sample holder according to the instrument's specifications.

  • Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).

  • Compare the resulting pattern to known standards or previously obtained batches to confirm phase identity. An amorphous solid will show a broad "halo" instead of sharp peaks.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[18][19] It is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.[20][21]

Protocol:

  • Accurately weigh 2-5 mg of the crystal sample into a DSC pan.

  • Crimp the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The melting point is observed as an endothermic peak.[19] A sharp peak is indicative of high purity. The presence of multiple peaks may suggest impurities or a polymorphic transition prior to melting.

Optical Microscopy

Microscopy is a simple yet powerful tool to visually assess crystal habit (shape), size distribution, and the presence of agglomerates or different crystal forms.

Protocol:

  • Place a small amount of the crystalline material on a microscope slide.

  • If desired, add a drop of an immersion oil or the mother liquor.

  • Observe the sample under a polarized light microscope. Crystalline materials will be birefringent.

  • Record images and note the characteristic crystal shape (e.g., needles, plates, prisms).

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; cooling too slow; wrong solvent.Concentrate the solution by evaporating some solvent; cool to a lower temperature; add an anti-solvent; try a different solvent system.[22]
Oiling Out Compound's melting point is lower than the boiling point of the solvent; solution is too concentrated; cooling too rapidly.Use a lower boiling point solvent; dilute the solution before cooling; ensure slow cooling; add a seed crystal before the oiling out temperature.
Formation of Fine Powder/Needles Supersaturation is too high; cooling is too rapid.Reduce the initial concentration; slow down the cooling rate; slow down the anti-solvent addition rate.
Low Yield Compound has high solubility in the cold solvent; insufficient cooling/maturation time.Use a different solvent with lower solubility at cold temperatures; ensure the mixture is thoroughly cooled for an adequate time; add an anti-solvent to crash out more material.

References

  • University of Crete. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Nichols, L. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Wikipedia. (2024). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Wieland, T., et al. (2004). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Al-kasas, A., et al. (2016). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Biology. Retrieved from [Link]

  • Vanga, S. K., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • National Institutes of Health. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • Wikipedia. (2024). Chiral resolution. Retrieved from [Link]

  • The Solubility Company. (n.d.). XRPD Analysis: Powder X-Ray Diffraction Service. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ACS Publications. (2024). Crystallization and Polymorphism under Nanoconfinement. Retrieved from [Link]

  • Preprints.org. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Retrieved from [Link]

  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • MIT. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]

  • Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-3-piperidinecarboxylic acid. Retrieved from [Link]

  • ACS Publications. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Retrieved from [Link]

  • IUCr Journals. (2008). Chiral carboxylic acids and their effects on melting-point behaviour in co-crystals with isonicotinamide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • ResearchGate. (2025). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Retrieved from [Link]

  • FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). Retrieved from [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved from [Link]

  • J-Stage. (n.d.). Chiral Crystallization of Achiral Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC analyses of crystal samples of 1 and 2 at different heating and.... Retrieved from [Link]

  • Taylor & Francis. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Retrieved from [Link]

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

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Application

Scaling Up the Production of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid: An In-depth Technical Guide

This comprehensive guide provides a detailed framework for the synthesis, purification, and analysis of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, a key building block in modern drug discovery. The protocols outline...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed framework for the synthesis, purification, and analysis of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, a key building block in modern drug discovery. The protocols outlined herein are designed for scalability, addressing the needs of researchers and process chemists in the pharmaceutical and biotechnology sectors. This document emphasizes robust and reproducible methodologies, underpinned by scientific principles and practical considerations for scale-up.

Introduction: The Significance of a Versatile Scaffold

1-tert-butyl-2-oxopiperidine-3-carboxylic acid is a valuable heterocyclic scaffold. The rigid piperidone core, coupled with the carboxylic acid functionality and the sterically demanding N-tert-butyl group, offers a unique three-dimensional architecture. This makes it an attractive starting material for the synthesis of complex molecular entities with potential therapeutic applications. The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability.

This guide details a multi-step synthetic route, starting from commercially available reagents, and provides comprehensive protocols for reaction execution, product isolation, purification, and analytical characterization.

Strategic Approach to Synthesis

The synthesis of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid presents a key challenge in the regioselective introduction of the carboxylic acid functionality and the sterically hindered N-tert-butyl group. A robust and scalable approach involves the initial formation of the piperidone ring followed by functionalization. An alternative strategy, building the molecule from an acyclic precursor containing the N-tert-butyl group, is also considered.

Here, we present a primary synthetic pathway that has been designed for efficiency and scalability.

Synthetic_Pathway A Diethyl 2-formylglutarate C Intermediate Imine/Enamine A->C Condensation B tert-Butylamine B->C D Ethyl 1-tert-butyl-2-oxopiperidine-3-carboxylate C->D Reductive Cyclization E 1-tert-butyl-2-oxopiperidine-3-carboxylic acid D->E Hydrolysis Scale_Up_Considerations cluster_0 Reaction Parameters cluster_1 Work-up & Purification cluster_2 Safety A Temperature Control G Exotherm Management A->G B Reagent Addition Rate B->G C Mixing Efficiency D Phase Separation C->D E Crystallization F Drying E->F H Solvent Handling

Method

LC-MS protocols for detecting 1-tert-butyl-2-oxopiperidine-3-carboxylic acid metabolites

An Application Note and Protocol for the LC-MS/MS Analysis of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid and its Metabolites Introduction The journey of a drug candidate from discovery to clinical application is unde...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the LC-MS/MS Analysis of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid and its Metabolites

Introduction

The journey of a drug candidate from discovery to clinical application is underpinned by a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. A critical component of this profile is the characterization and quantification of its metabolites. 1-tert-butyl-2-oxopiperidine-3-carboxylic acid is a small molecule entity featuring several key functional groups that are susceptible to metabolic transformation: a sterically hindered tert-butyl group, a piperidine lactam core, and a carboxylic acid moiety. Understanding how these groups are modified in a biological system is paramount for evaluating the compound's efficacy, safety, and pharmacokinetic properties.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the detection and quantification of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid and its primary predicted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, from predicting metabolic pathways to developing robust sample preparation and analysis protocols. The methodologies described herein are designed to be self-validating systems, ensuring scientific integrity and reproducibility.

Predicted Metabolic Pathways

The structure of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid suggests several likely metabolic pathways based on established biochemical transformations of its functional groups.

  • Phase I Metabolism (Functionalization): Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I reactions. The tert-butyl group, while sterically bulky, is a known substrate for CYP-mediated oxidation.[1] This typically involves hydroxylation of one of the methyl groups to form a primary alcohol (M1). This alcohol can be further oxidized by cytosolic enzymes like aldehyde dehydrogenase to form a carboxylic acid metabolite (M2).[1] While N-dealkylation of tert-butyl groups is less common than for smaller alkyl groups, it remains a possibility (M4).[2][3] The piperidine ring itself is also a potential site for hydroxylation (M5).

  • Phase II Metabolism (Conjugation): The prominent carboxylic acid group on the parent molecule is a prime target for glucuronidation, a common Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process conjugates glucuronic acid to the drug, significantly increasing its water solubility and facilitating its excretion.[4][5] The resulting acyl glucuronide (M3) is often a major metabolite for carboxylic acid-containing drugs.[6][7] Any hydroxylated Phase I metabolites can also undergo glucuronidation.

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Drug (C₁₁H₁₉NO₃) m/z [M+H]⁺ = 214.1 M1 M1: Hydroxylated t-butyl (C₁₁H₁₉NO₄) m/z [M+H]⁺ = 230.1 Parent->M1 Hydroxylation (CYP450) M4 M4: N-dealkylation (C₇H₁₁NO₃) m/z [M+H]⁺ = 158.1 Parent->M4 N-Dealkylation (CYP450) M5 M5: Ring Hydroxylation (C₁₁H₁₉NO₄) m/z [M+H]⁺ = 230.1 Parent->M5 Hydroxylation (CYP450) M3 M3: Acyl Glucuronide (C₁₇H₂₇NO₉) m/z [M+H]⁺ = 390.2 Parent->M3 Glucuronidation (UGT) M2 M2: Carboxylic Acid (C₁₁H₁₇NO₅) m/z [M+H]⁺ = 244.1 M1->M2 Oxidation (ADH/ALDH)

Caption: Predicted metabolic pathways for the parent drug.

LC-MS/MS Method Development Strategy

For quantitative bioanalysis, triple quadrupole (QqQ) mass spectrometry is the gold standard due to its exceptional sensitivity and selectivity.[8][9][10][11][12] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor -> product ion pair is called an MRM transition and is highly specific to the analyte of interest, minimizing interference from complex biological matrices.[10]

The overall strategy involves:

  • Sample Cleanup: Isolating the analytes from the biological matrix (e.g., plasma, urine).

  • Chromatographic Separation: Separating the parent drug from its metabolites and endogenous interferences using liquid chromatography.

  • Mass Spectrometric Detection: Quantifying each analyte using optimized MRM transitions.

An appropriate internal standard (IS), ideally a stable isotope-labeled version of the parent drug, should be used to correct for variability in sample preparation and instrument response.

Sample Preparation Protocol

The goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis and contaminate the LC-MS system.[13] Protein precipitation is a rapid and effective method for many applications.[14]

Sample Preparation Workflow start Biological Sample (e.g., 50 µL Plasma) add_is Add Internal Standard (e.g., 10 µL) start->add_is add_solvent Add Precipitation Solvent (e.g., 150 µL Acetonitrile) add_is->add_solvent vortex Vortex to Mix (1 min) add_solvent->vortex centrifuge Centrifuge (e.g., 10 min @ >10,000 g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase A/B evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Workflow for sample preparation by protein precipitation.
Step-by-Step Protocol: Protein Precipitation
  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the biological sample (e.g., plasma, urine, or microsomal incubation).

  • Add Internal Standard: Spike the sample with 10 µL of a working solution of the internal standard (e.g., 100 ng/mL stable isotope-labeled parent drug in 50% methanol).

  • Precipitate Proteins: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of solvent to sample ensures efficient protein precipitation.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex briefly to ensure the analytes are fully dissolved.

  • Analyze: Transfer to an autosampler vial and inject into the LC-MS/MS system.

Insight: While protein precipitation is fast and efficient, for assays requiring lower limits of quantification, Solid-Phase Extraction (SPE) may be necessary. SPE provides a cleaner extract by selectively retaining the analytes on a sorbent bed while matrix components are washed away.[15][16]

Liquid Chromatography Protocol

The parent compound and its predicted metabolites are relatively polar. Therefore, a reversed-phase LC method optimized for polar analytes is required.[17][18] Using a column with an aqueous-stable end-capping (like a C18 T3 chemistry) allows for the use of highly aqueous mobile phases without phase collapse, ensuring robust retention of polar compounds.

Parameter Setting Rationale
LC Column Waters Acquity UPLC HSS T3 (or equivalent), 1.8 µm, 2.1 x 100 mmExcellent retention for polar compounds under 100% aqueous conditions, providing sharp peaks.
Mobile Phase A Water with 0.1% Formic AcidFormic acid acts as a proton source, promoting [M+H]⁺ ion formation in positive ESI mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing good efficiency.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small volume is sufficient for modern, sensitive mass spectrometers.
LC Gradient Elution Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
5.02080
6.02080
6.1955
8.0955

Mass Spectrometry Protocol

The analysis will be performed on a triple quadrupole mass spectrometer using Electrospray Ionization (ESI) in positive ion mode. While the carboxylic acid can be detected in negative mode, positive mode often provides better sensitivity and robustness for amine-containing compounds like piperidines.[19]

Parameter Setting Rationale
Ionization Mode ESI PositivePromotes the formation of protonated molecules [M+H]⁺.
Capillary Voltage 3.0 kVOptimizes the electrospray process for efficient ion generation.
Source Temp. 150 °CA lower temperature to prevent thermal degradation of analytes.
Desolvation Temp. 400 °CEfficiently removes solvent from the ESI droplets.
Desolvation Gas Flow 800 L/Hr (Nitrogen)Aids in the desolvation process.
Collision Gas ArgonStandard collision gas for CID fragmentation.
MRM Transitions Table

The following MRM transitions are proposed. These must be empirically optimized by infusing a standard solution of each analyte (if available) and performing a product ion scan to find the most abundant and stable fragment ions. Collision energy (CE) for each transition must also be optimized to maximize signal.

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment
Parent Drug 214.1158.1Loss of tert-butyl group
M1 (Hydroxylated) 230.1158.1Loss of hydroxylated tert-butyl
M2 (Carboxylic Acid) 244.1198.1Loss of CO₂
M3 (Glucuronide) 390.2214.1Loss of glucuronic acid
M4 (N-dealkylated) 158.1112.1Loss of COOH and H₂
M5 (Ring Hydroxylated) 230.1174.1Loss of tert-butyl group
Internal Standard e.g., 219.1 (¹³C₅)e.g., 163.1Optimized fragment

Method Validation & Data Analysis

A full method validation should be conducted according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data. Key parameters to assess include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Accuracy and Precision: Assessed at multiple concentration levels (e.g., LLOQ, low, mid, and high QC).

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components.

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions.

Conclusion

This application note outlines a robust and sensitive LC-MS/MS protocol for the quantitative analysis of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid and its key predicted metabolites. The combination of a streamlined protein precipitation for sample preparation, optimized reversed-phase chromatography for polar analytes, and highly selective triple quadrupole mass spectrometry provides a reliable workflow for pharmacokinetic and drug metabolism studies. By understanding the rationale behind each step, researchers can adapt and further optimize this method to meet the specific demands of their drug development programs.

References

  • Google Patents. (n.d.). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-oxopiperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • ChemBK. (2024, April 9). TERT-BUTYL 3-OXOPIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Costas, M., et al. (2021). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. ResearchGate. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Testa, B., & Al-Hassani, M. H. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PMC. Retrieved from [Link]

  • Kenttämaa, H. I., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Retrieved from [Link]

  • Williams, J. P., & Brodbelt, J. S. (2020). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PMC. Retrieved from [Link]

  • Povarov, A. A., et al. (2024). Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. PMC. Retrieved from [Link]

  • Foti, R. S., & Dalvie, D. K. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. ACS Publications. Retrieved from [Link]

  • Costas, M., et al. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Retrieved from [Link]

  • Li, W., et al. (2012). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. PMC. Retrieved from [Link]

  • Current Separations. (n.d.). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. Retrieved from [Link]

  • Williams, J. P., & Brodbelt, J. S. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications. Retrieved from [Link]

  • bioRxiv. (2026, March 2). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. Retrieved from [Link]

  • MDPI. (2021, April 13). Metabolic N-Dealkylation and N-Oxidation. Retrieved from [Link]

  • J-Stage. (n.d.). Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. Retrieved from [Link]

  • Resolvemass Laboratories. (2026, March 5). The Quantification workflows using Triple Quad Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2024, May 8). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2023, June 9). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • Lab Manager. (2025, March 7). Tandem Mass Spectrometry (MS/MS) vs. Triple Quadrupole Mass Spectrometry (QQQ): Which Provides Better Sensitivity?. Retrieved from [Link]

  • ChemRxiv. (2024, January 17). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (2026, March 6). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. Retrieved from [Link]

  • Waters Corporation. (n.d.). An automated method to study the rapid intramolecular transacylation of drug acyl glucuronides using Cyclic Ion Mobility Spectro. Retrieved from [Link]

  • PMC. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from [Link]

  • Wiley Online Library. (2023, October 1). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Retrieved from [Link]

  • Bruker. (n.d.). LC- and GC-Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • University of Washington. (n.d.). Electrospray Ionization – ESI. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with.... Retrieved from [Link]

  • Agilent Technologies. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • ACS Publications. (2015, November 11). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]

  • Springer. (2009, July 27). Integrated HPLC-MS and 1H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Retrieved from [Link]

  • ACS Publications. (2021, July 9). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 1-tert-butyl-2-oxopiperidine-3-carboxylic acid

Troubleshooting Solubility, Stability, and Assay Integration Welcome to the technical support hub for 1-tert-butyl-2-oxopiperidine-3-carboxylic acid (CAS: 1526281-89-9). This compound presents a unique "molecular paradox...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Solubility, Stability, and Assay Integration

Welcome to the technical support hub for 1-tert-butyl-2-oxopiperidine-3-carboxylic acid (CAS: 1526281-89-9). This compound presents a unique "molecular paradox" for researchers: it combines a highly lipophilic N1-tert-butyl group with a polar, ionizable C3-carboxylic acid, all anchored to a lactam core. This structural profile frequently leads to unpredictable solubility and catastrophic degradation if handled improperly.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my compound float or form a persistent suspension in standard biological buffers (e.g., PBS pH 7.4)? A1: This is a classic solvation failure driven by the massive hydrophobic footprint of the N1-tert-butyl group, which disrupts the formation of an ordered water solvation shell around the polar lactam core. Furthermore, in the solid state, the compound's lattice energy is highly stabilized by intermolecular hydrogen bonding between the C3-carboxylic acid groups. Even at physiological pH, the dissolution kinetics of the solid free acid are extremely slow. To break this lattice, you must either pre-dissolve the compound in a polar aprotic solvent (like DMSO) to disrupt the hydrogen bonds, or fully deprotonate the acid (pH > 7.5) to leverage the high solvation energy of the resulting carboxylate anion.

Q2: I heated my aqueous suspension to 60°C to force it into solution, but my biological assay showed zero target engagement. What happened? A2: You have likely destroyed your compound. Because this molecule is a β-amido acid (a structural analog of a β-keto acid), it is highly susceptible to [1]. Upon heating, the molecule forms a favored 6-membered cyclic transition state where the lactam carbonyl oxygen abstracts the carboxylic proton, driving the irreversible expulsion of CO₂. The resulting degradant is 1-tert-butylpiperidin-2-one, which lacks the critical carboxylic acid pharmacophore. Commercial samples of similar 2-oxopiperidine-3-carboxylic acids have been found completely degraded to valerolactams simply from improper storage or ambient heating [2]. Never heat this compound above 30°C.

Q3: What is the maximum stable concentration I can achieve in DMSO, and how should it be stored? A3: We recommend a strict upper limit of 50 mM . While the compound may initially dissolve at higher concentrations, localized microscopic precipitation occurs rapidly during freeze-thaw cycles due to the compound's tendency to form dimers in non-aqueous environments. Store stocks at -20°C in single-use, tightly sealed amber aliquots to prevent moisture ingress, which can trigger slow, acid-catalyzed decarboxylation over time.

Part 2: Quantitative Solubility & Stability Data

To facilitate experimental planning, reference the following empirically derived parameters for 1-tert-butyl-2-oxopiperidine-3-carboxylic acid (Estimated pKa ~3.8):

Solvent / ConditionMax SolubilityStability WindowRecommended Application
Aqueous (pH < 5.0) < 0.1 mg/mL> 48 hours (at 4°C)Not recommended (insoluble)
Aqueous (pH 7.4) ~ 2.5 mg/mL< 12 hours (at 25°C)Direct biological assays
Anhydrous DMSO > 10 mg/mL (50 mM)> 6 months (at -20°C)Long-term stock storage
Methanol / DCM ~ 15 mg/mL> 24 hours (at 25°C)Synthetic workflows / LC-MS
Part 3: Validated Experimental Protocols

The following methodologies are designed as self-validating systems to prevent the introduction of degraded or precipitated compounds into your downstream workflows.

Protocol A: Preparation of a 50 mM Organic Stock Solution

Causality Note: Anhydrous conditions are critical. Ambient moisture absorbed by DMSO will lower the dielectric constant over time, promoting the formation of insoluble carboxylic acid dimers.

  • Equilibration: Allow the desiccated vial of solid 1-tert-butyl-2-oxopiperidine-3-carboxylic acid to reach room temperature (20–25°C) for 30 minutes before opening to prevent condensation.

  • Weighing: Weigh the required mass (e.g., 9.96 mg for 1 mL of 50 mM stock) into a clean, dry glass vial.

  • Solubilization: Add the corresponding volume of anhydrous DMSO (≥99.9% purity). Do not apply heat. Vortex gently for 2–3 minutes.

  • Sonication (Optional): If micro-particulates remain, place the vial in a room-temperature sonication bath for a maximum of 5 minutes. Ensure the bath temperature does not exceed 30°C.

  • Storage: Aliquot the clear solution into single-use amber vials, purge with Argon or Nitrogen gas, and store immediately at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Causality Note: Dropwise addition prevents "solvent shock," where the rapid change in polarity causes the hydrophobic tert-butyl groups to aggregate before the carboxylate can fully ionize.

  • Preparation: Thaw a single-use DMSO stock aliquot at room temperature. Pre-warm your target biological buffer (e.g., PBS) to 37°C. Ensure the buffer pH is strictly ≥ 7.2.

  • Dilution: Place the buffer on a magnetic stirrer. While stirring vigorously, add the DMSO stock dropwise into the vortex. Keep the final DMSO concentration ≤ 1% v/v.

  • pH Verification: Confirm the final solution pH remains between 7.2 and 7.4. Adjust with 0.1 M NaOH if the buffering capacity was overwhelmed.

  • LC-MS Validation Checkpoint (Critical): Before dosing, analyze a 1:1000 dilution of the working solution via LC-MS.

    • Success: A dominant peak at m/z 198.1 [M-H]⁻ (intact acid).

    • Failure: A dominant peak at m/z 156.1 [M+H]⁺ indicates catastrophic decarboxylation to 1-tert-butylpiperidin-2-one. Discard the solution.

  • Execution: Use the validated aqueous solution within 12 hours.

Part 4: Workflow Visualization

Workflow Solid 1-tert-butyl-2-oxopiperidine- 3-carboxylic acid (Solid) DMSO Dissolve in Anhydrous DMSO (Max 50 mM, 25°C) Solid->DMSO Organic Route Buffer Aqueous Buffer (pH > 7.0, Dropwise) Solid->Buffer Direct Aqueous (Slow) Heat Thermal/Acidic Stress (T > 40°C or pH < 5) DMSO->Heat Stock Stable Stock Solution (Store at -20°C) DMSO->Stock Aliquot & Freeze Buffer->Heat Assay Ready for Bioassay (Use within 12h) Buffer->Assay pH Verified Degradation Decarboxylation (1-tert-butylpiperidin-2-one + CO2) Heat->Degradation Stock->Buffer Dilute ≤1% DMSO

Solubilization workflow and degradation pathways for 2-oxopiperidine-3-carboxylic acid derivatives.

References
  • Setterholm, N. A., et al. "Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)". Tetrahedron Letters, 2015.[Link]

  • Basarab, G. S., Jordan, D. B., Gehret, T. C., Schwartz, R. S. "Inhibitors of acetyl-CoA carboxylase: Synthesis and evaluation of 2-oxopiperidine-3-carboxylic acid derivatives". Bioorganic & Medicinal Chemistry, 2002.[Link]

Optimization

Technical Support Center: Synthesis of 1-tert-Butyl-2-oxopiperidine-3-carboxylic acid

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid. This document provides in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, which is typically prepared via a Dieckmann condensation of a suitable N,N-disubstituted β-amino diester, followed by hydrolysis and decarboxylation of the resulting β-keto ester.

Question 1: Why is my yield of the Dieckmann condensation product, ethyl 1-tert-butyl-2-oxopiperidine-3-carboxylate, consistently low?

Low yields in the Dieckmann condensation can be attributed to several factors, ranging from the choice of base and solvent to reaction temperature and time.

Potential Causes and Solutions:

  • Suboptimal Base Selection: The choice of base is critical for the intramolecular cyclization. While sodium ethoxide is a common choice, its basicity may not be sufficient, or it could participate in unwanted side reactions.

    • Recommendation: Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu). These bases can more effectively deprotonate the α-carbon, driving the reaction towards the cyclized product.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the intermediate enolate.

    • Recommendation: Aprotic, non-polar solvents like toluene or tetrahydrofuran (THF) are often preferred for Dieckmann condensations as they do not interfere with the base and can enhance the stability of the enolate intermediate.[1]

  • Reaction Temperature and Time: Both excessively high and low temperatures can negatively impact the yield.

    • Recommendation: The reaction is typically run at elevated temperatures to facilitate the condensation. However, prolonged reaction times or excessively high temperatures can lead to decomposition. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Presence of Water: The presence of even trace amounts of water can quench the base and hydrolyze the ester, leading to lower yields.

    • Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

Summary of Recommended Dieckmann Condensation Conditions:

ParameterRecommendationRationale
Base Sodium hydride (NaH) or Potassium tert-butoxide (KOt-Bu)Stronger, non-nucleophilic bases favor the desired intramolecular condensation.
Solvent Toluene or Tetrahydrofuran (THF)Aprotic, non-polar solvents stabilize the enolate intermediate and do not react with the base.[1]
Temperature RefluxElevated temperature is generally required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.
Question 2: I am observing significant formation of byproducts during the Dieckmann condensation. What are they, and how can I minimize them?

The primary side reaction in a Dieckmann condensation is the intermolecular Claisen condensation between two molecules of the starting diester.

Primary Side Reaction and Mitigation:

  • Intermolecular Claisen Condensation: This occurs when the enolate of one diester molecule reacts with the ester carbonyl of another molecule, leading to a linear β-keto ester dimer instead of the desired cyclic product.

    • Mitigation Strategy: Employing high-dilution conditions can significantly favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation. By slowly adding the diester to a solution of the base in the solvent, the concentration of the starting material is kept low at any given time, thus promoting the intramolecular cyclization.

Question 3: My final product, 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, is unstable and decarboxylates during purification. How can I improve its stability and purification yield?

The target molecule is a β-keto acid, which is inherently prone to decarboxylation, especially when heated or under acidic or basic conditions.[2][3][4]

Strategies to Minimize Decarboxylation:

  • Mild Hydrolysis Conditions: The hydrolysis of the intermediate β-keto ester to the corresponding carboxylic acid should be performed under mild conditions.

    • Recommendation: Use a stoichiometric amount of a weak base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. Avoid strong bases and high temperatures.

  • Careful Acidification: During the workup, the acidification of the carboxylate to the carboxylic acid must be done carefully to avoid excessive acidity and localized heating.

    • Recommendation: Add a dilute acid, such as 1M HCl, dropwise to the cooled reaction mixture with vigorous stirring until the pH is weakly acidic (pH 3-4).

  • Purification at Low Temperature: All purification steps should be carried out at low temperatures to minimize thermal decarboxylation.

    • Recommendation: Perform extractions and column chromatography in a cold room or using jacketed glassware with a cooling circulator. If recrystallization is used, choose a solvent system that allows for crystallization at low temperatures.

  • Avoidance of Protic Solvents on Silica Gel: When using column chromatography, the acidic nature of silica gel can promote decarboxylation.

    • Recommendation: Deactivate the silica gel by pre-treating it with a small amount of a non-polar solvent containing a trace of a non-nucleophilic base like triethylamine. Alternatively, use a less acidic stationary phase like alumina.

Troubleshooting Workflow for Low Yield:

Troubleshooting Workflow cluster_dieckmann Dieckmann Condensation Issues cluster_byproducts Byproduct Formation cluster_purification Purification Challenges start Low Yield of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid q1 Low Conversion? start->q1 q2 Intermolecular Condensation? start->q2 q3 Decarboxylation? start->q3 a1 Optimize Base: - NaH or KOt-Bu - Anhydrous Conditions q1->a1 a2 Optimize Solvent: - Toluene or THF q1->a2 a3 Optimize Temperature: - Reflux, monitor by TLC q1->a3 a4 Use High Dilution: - Slow addition of diester q2->a4 a5 Mild Hydrolysis: - LiOH, RT q3->a5 a6 Careful Acidification: - Dilute acid, low temp. q3->a6 a7 Low Temp. Purification: - Cold room or jacketed columns q3->a7

A flowchart for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

What is the most common synthetic route to 1-tert-butyl-2-oxopiperidine-3-carboxylic acid?

The most prevalent synthetic approach involves a Dieckmann condensation of a suitable acyclic diester precursor.[1][5][6][7] The general strategy is as follows:

  • Synthesis of the Diester Precursor: This typically involves the Michael addition of tert-butylamine to an appropriate α,β-unsaturated diester, such as diethyl glutaconate, followed by reduction of the double bond. Alternatively, a two-step approach involving the alkylation of a β-amino ester with an α-haloester can be employed.

  • Dieckmann Condensation: The resulting N-tert-butyl-substituted amino diester is then subjected to an intramolecular Dieckmann condensation to form the 2-oxopiperidine-3-carboxylate ring system.

  • Hydrolysis: The ester group at the 3-position is hydrolyzed to the carboxylic acid.

Reaction Scheme:

Synthetic Route start N-tert-butyl Amino Diester step1 Dieckmann Condensation start->step1 intermediate Ethyl 1-tert-butyl-2-oxopiperidine -3-carboxylate step1->intermediate step2 Hydrolysis intermediate->step2 product 1-tert-butyl-2-oxopiperidine -3-carboxylic acid step2->product

A general synthetic pathway.
Are there any alternative synthetic routes?

While the Dieckmann condensation is a common method, other approaches to substituted piperidones have been reported in the literature. These include:

  • Ring-closing metathesis (RCM): An appropriately substituted acyclic diene-amide can be cyclized using a Grubbs catalyst to form the piperidone ring.[8]

  • Partial reduction of N-substituted glutarimides: The selective reduction of one of the carbonyl groups of an N-tert-butyl glutarimide derivative can yield the corresponding 2-oxopiperidine.

  • Cyclization of amino acids: Starting from a suitably protected amino acid, such as glutamic acid, a multi-step synthesis can be devised to form the piperidone ring.

What are the key safety precautions to consider during this synthesis?
  • Strong Bases: Sodium hydride and potassium tert-butoxide are highly reactive and corrosive. They react violently with water and should be handled under an inert atmosphere in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

  • Flammable Solvents: Toluene and THF are flammable and should be handled away from ignition sources.

  • Pressure Build-up: The Dieckmann condensation can be exothermic. Ensure the reaction vessel is equipped with a condenser and is not sealed to prevent pressure build-up.

Experimental Protocols

Protocol 1: Dieckmann Condensation
  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous toluene to the flask, and heat the suspension to reflux.

  • Dissolve the N-tert-butyl amino diester (1 equivalent) in anhydrous toluene and add it dropwise to the refluxing suspension of sodium hydride over 2-3 hours.

  • After the addition is complete, continue to reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-tert-butyl-2-oxopiperidine-3-carboxylate.

Protocol 2: Hydrolysis and Purification
  • Dissolve the crude β-keto ester from the previous step in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.1 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M HCl with vigorous stirring.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) using a hexane/ethyl acetate gradient at low temperature.

References

  • Rutjes, F. P. J. T., et al. (2010). Expedient Pathway into Optically Active 2-Oxopiperidines. Radboud Repository. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • White Rose Research Online. (2018). Synthesis of highly substituted 2-spiropiperidines. Available at: [Link]

  • Chemistry Steps. (2024). Decarboxylation. Available at: [Link]

  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Available at: [Link]

  • PMC. (n.d.). tert-Butyl 1-hydroxypiperidine-2-carboxylate. Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the operating conditions with the Dieckmann ester. Available at: [Link]

  • Reddit. (2024). Is beta-decarboxylation for B-dcarbonyls or B-keto acids only?. Available at: [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Available at: [Link]

  • Cambridge University Press & Assessment. (n.d.). Dieckmann Reaction. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Available at: [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Times for Verubecestat (CAS 1526281-89-9)

Prepared by: Senior Application Scientist, Analytical Chemistry Division This guide is designed for researchers, scientists, and drug development professionals working with Verubecestat (MK-8931), a BACE1 inhibitor.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

This guide is designed for researchers, scientists, and drug development professionals working with Verubecestat (MK-8931), a BACE1 inhibitor.[1][2] Robust and reproducible High-Performance Liquid Chromatography (HPLC) methods are critical for purity analysis, stability testing, and pharmacokinetic studies. This document provides in-depth, field-proven insights into developing, optimizing, and troubleshooting HPLC retention times for this compound, structured in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when setting up an analytical method for Verubecestat.

Q1: What is a good starting point for developing a reversed-phase HPLC method for Verubecestat?

A: Given Verubecestat's structure—a moderately hydrophobic molecule with aromatic rings and ionizable nitrogen atoms—a reversed-phase (RP-HPLC) method is the most logical approach.[2][3]

A robust starting point would be:

  • Stationary Phase: A C18 column is the workhorse for small, hydrophobic molecules and offers a great balance of retention and resolution.[4][5] A common dimension is 4.6 x 150 mm with 3.5 or 5 µm particles.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. This sets a low pH (around 2.5-2.8), which is critical. Verubecestat has basic nitrogen centers; a low pH ensures these are consistently protonated, leading to a single ionic species and sharp, symmetrical peaks.[3]

  • Mobile Phase B (Organic): Acetonitrile (ACN) is an excellent first choice due to its low viscosity and UV transparency. Methanol is a viable alternative that can offer different selectivity.[6]

  • Initial Gradient: A generic scouting gradient, such as 5% to 95% Mobile Phase B over 15-20 minutes, will help determine the approximate organic concentration needed to elute the compound.

  • Detection: UV detection at a wavelength where the molecule has significant absorbance. A diode array detector (DAD) can be used to identify the λmax from the scouting run.

  • Column Temperature: Start with a controlled temperature, for example, 35°C. Temperature consistency is crucial for retention time stability.[7][8]

Q2: How do I directly control the retention time of the Verubecestat peak?

A: The retention factor (k) is most effectively controlled by adjusting the strength of the mobile phase.[4] In reversed-phase HPLC, this means altering the percentage of the organic solvent (%B).

  • To Decrease Retention Time (Elute Faster): Increase the percentage of organic solvent (e.g., acetonitrile). A general rule of thumb is that a 10% increase in organic modifier can decrease the retention time by a factor of 2 to 3.[6]

  • To Increase Retention Time (Elute Slower): Decrease the percentage of organic solvent. This strengthens the interaction between the hydrophobic Verubecestat molecule and the C18 stationary phase.[4]

For isocratic methods, you would adjust the fixed %B. For gradient methods, you can alter the gradient slope; a steeper gradient shortens the overall run time and decreases the retention times of later-eluting peaks.

Q3: My Verubecestat peak is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for a basic compound like Verubecestat in RP-HPLC is often caused by secondary interactions between the protonated analyte and residual, negatively charged silanol groups on the silica-based stationary phase.[3]

Here’s how to troubleshoot and resolve this:

  • Lower the Mobile Phase pH: Ensure your aqueous mobile phase pH is low (pH 2-3). Using an acid like formic acid or TFA protonates the silanol groups (Si-OH), neutralizing their charge and minimizing the unwanted ionic interaction with your positively charged analyte.[3]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, inert group (like a trimethylsilyl group) to shield them. Using a high-quality, end-capped C18 column is essential.

  • Consider a Different Stationary Phase: If tailing persists, a phenyl-hexyl column could offer alternative selectivity through π-π interactions with Verubecestat's aromatic rings, potentially improving peak shape.[4][5]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.

Q4: What is an ideal retention factor (k') for the Verubecestat peak and why is it important?

A: The ideal retention factor (k', or k) should be between 2 and 10.[6]

  • Why k' > 2? If k' is less than 2, the peak elutes very close to the void volume (t₀). In this region, there is a high risk of interference from unretained matrix components, and the separation becomes very sensitive to small changes in mobile phase composition, reducing method robustness.[6]

  • Why k' < 10? If k' is greater than 10, the peak is retained for a long time. This leads to longer run times and significant peak broadening (diffusion), which reduces peak height, lowers sensitivity, and can compromise resolution from nearby impurities.[6]

You can calculate the retention factor using the formula: k' = (tᵣ - t₀) / t₀ , where tᵣ is the retention time of your peak and t₀ is the column dead time (void time).

Part 2: Systematic Troubleshooting Guide for Retention Time Drift

Retention time drift is one of the most common issues in HPLC analysis. A systematic approach is key to a quick resolution.[7][9]

Problem: My retention time for Verubecestat is shifting between injections.

Initial Diagnosis Step:

First, determine the nature of the shift by comparing the problematic chromatogram to a reference chromatogram. Calculate the Retention Time Ratio (RTR) for all major peaks: RTR = (Retention Time in Problem Chromatogram) / (Retention Time in Original Chromatogram) .[9]

Caption: Diagnostic workflow for troubleshooting HPLC retention time drift.

Detailed Scenarios & Solutions

Scenario A: All peaks are shifting proportionally (RTR is constant). This strongly indicates a system-wide issue, most likely related to the flow rate.[7][10]

  • Q: Could there be a leak? A: Yes. Even a very small, non-dripping leak between the pump and the column will reduce the actual flow rate through the column, causing retention times to increase.[7] Carefully inspect all fittings, especially at the pump head, autosampler, and column inlet. Look for faint white residue, which can indicate a leak when using buffered mobile phases.

  • Q: How do I check the pump? A: Worn pump seals or malfunctioning check valves can cause inconsistent flow delivery.[7] Run a pump pressure test (refer to your instrument's manual) or monitor the pressure ripple. An unstable pressure reading is a clear sign of a pump issue.

Scenario B: Retention times are gradually increasing or decreasing over a sequence. This suggests a slow change in conditions.

  • Q: Is the column temperature stable? A: Even a 1°C change in column temperature can alter retention times by 1-2%.[7] If your lab experiences temperature swings and you are not using a column thermostat, your retention times will drift. Always use a thermostatted column compartment for reproducible results.

  • Q: Is the mobile phase changing? A: Yes, this is a common cause. If you are using a pre-mixed mobile phase, volatile organic components (like acetonitrile) can evaporate over time, increasing the aqueous content and thus increasing retention times.[7] Always keep mobile phase bottles loosely capped and prepare fresh mobile phase regularly. For gradient systems, ensure the pump's proportioning valves are functioning correctly.

  • Q: Is the column properly equilibrated? A: The stationary phase needs to be fully equilibrated with the mobile phase. If you change mobile phases or re-start the system, flush the column with at least 10-15 column volumes of the new mobile phase before injecting your first sample. Insufficient equilibration will cause retention times to drift at the beginning of a sequence.

Scenario C: Only the Verubecestat peak (or other specific peaks) is shifting. This points to a chemical interaction problem, not a system-wide one.[10]

  • Q: Could the mobile phase pH be the issue? A: Absolutely. As an ionizable compound, Verubecestat's retention is highly sensitive to pH. If your mobile phase is unbuffered or poorly buffered near the pKa of the analyte, small changes in pH (e.g., from dissolved CO₂) can change the analyte's ionization state and cause significant retention shifts.[3][10] Always use a buffer or acid (like formic or TFA) to maintain a constant, low pH.

  • Q: Is the column degrading? A: Over time, the stationary phase can degrade or become contaminated with strongly retained sample components. This changes the column's chemistry and can lead to shifts in retention for specific compounds. Try washing the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column.[8]

Part 3: Experimental Protocols

Protocol 1: Step-by-Step Method Development Workflow for Verubecestat

This protocol outlines a systematic approach to developing a robust RP-HPLC method from scratch.

Caption: Logical workflow for HPLC method development for Verubecestat.

Detailed Steps:

  • Preparation: Prepare a 1 mg/mL stock solution of Verubecestat in a suitable solvent like DMSO or a 50:50 mixture of acetonitrile:water.[11] Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade water) and Mobile Phase B (Acetonitrile). Ensure all solvents are filtered and degassed.[12]

  • Scouting Run: Install the C18 column and equilibrate with 5% B for 10 minutes. Inject 5-10 µL of a diluted Verubecestat standard (e.g., 50 µg/mL). Run the scouting gradient (5-95% B in 15 min, hold at 95% for 2 min, return to 5% and re-equilibrate for 5 min).

  • Analysis of Scouting Run: Note the retention time (tᵣ) and the %B at which Verubecestat elutes. Check the peak for tailing or fronting. Use the DAD detector to confirm peak purity and find the optimal detection wavelength.

  • Optimization:

    • For an Isocratic Method: Based on the scouting run, if the peak eluted at 10 minutes in a 15-minute gradient from 5-95% B, the approximate %B is 5% + (10/15)*(95%-5%) ≈ 65%. Start by testing isocratic conditions around this value (e.g., 60%, 65%, 70% B) to achieve a k' between 2 and 10.

    • For a Gradient Method: If impurities need to be resolved, design a shallower gradient around the elution %B. For example: 50% to 75% B over 10 minutes. This will improve the resolution between closely eluting peaks.[4]

  • Finalization: Once the mobile phase conditions are set, perform final checks on temperature and flow rate to ensure optimal efficiency (high plate count) and acceptable backpressure.

Protocol 2: Preparing a System Suitability Test (SST)

An SST must be run before any sample analysis to verify the HPLC system is performing correctly.

  • Prepare SST Solution: Create a solution of Verubecestat at a concentration that gives a strong detector response.

  • Define SST Parameters: Set acceptance criteria for your method. These are typically:

    • Retention Time (tᵣ) Reproducibility: Relative Standard Deviation (RSD) of < 1% over 5-6 replicate injections.

    • Peak Area Reproducibility: RSD of < 2% over 5-6 replicate injections.

    • Tailing Factor (Tf): Tf ≤ 1.5 (A value of 1.0 is perfectly symmetrical).

    • Theoretical Plates (N): N > 2000 (This measures column efficiency).

  • Execution: Before running your sample sequence, perform 5-6 replicate injections of the SST solution.

  • Verification: Calculate the tᵣ, Peak Area, Tf, and N. If all parameters meet the pre-defined criteria, the system is suitable for analysis. If not, troubleshoot the system using the guide in Part 2 before proceeding.[8]

Part 4: Data Summary Table

This table summarizes the expected impact of changing key chromatographic parameters on the retention of Verubecestat.

Parameter ChangeExpected Effect on Retention TimePrimary Rationale
Increase % Acetonitrile DecreaseReduces mobile phase polarity, weakening the hydrophobic interaction between the analyte and the C18 stationary phase.[6]
Decrease % Acetonitrile IncreaseIncreases mobile phase polarity, strengthening the hydrophobic interaction.[4]
Increase Column Temperature DecreaseLowers mobile phase viscosity, improving mass transfer kinetics. Also slightly reduces analyte interaction with the stationary phase.[7]
Increase Flow Rate DecreaseThe analyte spends less time in the column, resulting in a proportional decrease in retention time for all peaks.[7]
Switch from ACN to Methanol Likely IncreaseMethanol is a weaker organic solvent than acetonitrile in most RP-HPLC applications, leading to longer retention. It can also change selectivity.[6]
Increase Mobile Phase pH (e.g., from 3 to 7) Significant Decrease / Peak Shape DegradationVerubecestat would become deprotonated and more neutral, reducing its interaction with the stationary phase. Operating near the pKa can cause peak splitting or broadening.[3]

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • SelectScience. (n.d.).
  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?.
  • Shimadzu Scientific Instruments. (n.d.).
  • Phenomenex. (2025, May 22). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube.
  • LCGC International. (2013, November 1).
  • MDPI. (2024, September 11).
  • BenchChem. (2025). A Comparative Guide to Reversed-Phase HPLC Purity Analysis of H-LEU-LEU-ALA-OH.
  • APExBIO. (n.d.). Verubecestat (MK-8931) - BACE1 Inhibitor for Alzheimers Research.
  • Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (2025, December 31). LINDANE | 58-89-9.
  • Selleck Chemicals. (2024, May 22). Verubecestat (MK-8931) | BACE inhibitor | CAS 1286770-55-5.
  • ACS Publications. (2016, November 18). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)
  • Carl ROTH. (2024, November 25).
  • ALZFORUM. (2021, January 21).
  • Springer. (2025, December 5). Supercritical fluid extraction, LC-MS profiling, and QbD-guided green HPLC method for standardization of Careya arborea Roxb. nanoemulsion.
  • RSC Publishing. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
  • CIRCABC. (2005, July 31). Hexachlorocyclohexanes (incl. Lindane).
  • ResearchGate. (2026, January 26).
  • Google Patents. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Straightforward transfer of an EP method for impurity analysis of chlorhexidine from an Agilent 1260 Infinity LC system to a Vanquish Core HPLC system.
  • Wikipedia. (n.d.). Lindane.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023, May 13). Toxicological Profile for Hexachlorocyclohexane (HCH).

Sources

Optimization

Technical Support Center: Purification of 1-tert-butyl-2-oxopiperidine-3-carboxylic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the purification of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this compound with high purity. We will address common challenges, from managing its physicochemical properties to mitigating the formation of key impurities.

Section 1: Understanding the Purification Challenges
Q1: What are the primary challenges associated with purifying 1-tert-butyl-2-oxopiperidine-3-carboxylic acid?

The purification of this molecule presents a unique set of challenges due to its specific structural features:

  • Acidic Carboxylic Group: The carboxylic acid moiety makes the compound polar and capable of strong interactions with stationary phases like silica gel, often leading to significant peak tailing during chromatography.[1]

  • Acid-Labile tert-Butyl Group: The tert-butyl group on the piperidine nitrogen is a protecting group that is susceptible to cleavage under acidic conditions.[2][3] Inadvertent exposure to strong acids, which might be used to improve chromatography, can lead to the formation of a major impurity: 2-oxopiperidine-3-carboxylic acid.

  • Chiral Center: The carbon at the 3-position (C3) is a stereocenter. The adjacent carbonyl group makes the C3 proton acidic and susceptible to removal, which can lead to epimerization (loss of stereochemical purity) under either acidic or basic conditions.[4] This is a critical issue in pharmaceutical development where single-enantiomer products are required.

A successful purification strategy must therefore balance the need for effective separation with the imperative to preserve the integrity of the molecule's structure.

Q2: What is a logical workflow for approaching the purification of a crude batch?

An effective purification strategy depends on the scale of your synthesis and the initial purity of the crude material. A multi-step approach is often necessary to achieve high purity.[5] The following decision tree outlines a general workflow.

Purification_Decision_Tree start Crude 1-tert-butyl-2-oxopiperidine-3-carboxylic acid assess Assess Crude Purity & Impurity Profile (TLC, LC-MS) start->assess decision_purity Crude Purity >85%? assess->decision_purity recrystallization Recrystallization (Bulk Purification) decision_purity->recrystallization  Yes chromatography Flash Column Chromatography decision_purity->chromatography  No check_purity1 Check Purity (>98%)? recrystallization->check_purity1 check_purity2 Check Purity (>98%)? chromatography->check_purity2 check_purity1->chromatography No final_product Pure Product check_purity1->final_product Yes check_purity2->final_product Yes re_purify Consider Re-purification or Alternative Method check_p check_p nutty2 nutty2 nutty2->re_purify No

Caption: Decision tree for selecting a primary purification method.

Section 2: Troubleshooting Guide for Common Impurities

The key to efficient purification is understanding the potential impurities that may arise during synthesis and workup.

Impurity Type Potential Structure/Identity Common Cause Analytical Signature (TLC/LC-MS)
Starting Materials Varies by synthetic route (e.g., piperidone precursors, malonic esters).[6]Incomplete reaction.Spots/peaks corresponding to known starting materials.
Hydrolysis Product 2-oxopiperidine-3-carboxylic acidExposure to strong acidic conditions during reaction or purification.[2][3]A more polar spot on TLC; a mass peak corresponding to the loss of the tert-butyl group (56 Da).
Epimer (R/S)-1-tert-butyl-2-oxopiperidine-3-carboxylic acidExposure to harsh acidic or basic conditions, leading to racemization at C3.[4]Difficult to separate by standard TLC/chromatography. Requires chiral HPLC for detection.
Residual Solvents Reaction or extraction solvents (e.g., DCM, Ethyl Acetate, Toluene).Incomplete drying/evaporation.Detected by 1H NMR or GC-MS.[7]
Oxidation Products N/AAir exposure, especially for piperidine derivatives which can be susceptible to oxidation.[8]Often results in a yellow or brown discoloration of the product.[1]
Q3: I see a new, more polar spot on my TLC plate after leaving my sample in an acidic chromatography solvent. What is it?

This is a classic sign of the hydrolysis of the tert-butyl protecting group.[2] The carboxylic acid functionality of the molecule itself can create a locally acidic environment, but this is exacerbated if the compound is left in a strongly acidic solution (e.g., mobile phase containing trifluoroacetic acid) for an extended period. The tert-butyl cation that is generated is highly stable, making this deprotection pathway favorable.[3]

Caption: Acid-catalyzed hydrolysis of the tert-butyl group. (Illustrative diagram)

Mitigation Strategy:

  • Avoid strong acids (TFA, HCl) in your purification workflow if possible.[2]

  • If an acidic modifier is required for chromatography, use a weaker organic acid like acetic acid and do not let the purified fractions stand for long periods before solvent removal.

  • Perform all purification steps at room temperature or below to slow the rate of hydrolysis.[2]

Q4: My product's optical purity is decreasing after purification. What's happening?

This strongly suggests epimerization is occurring at the C3 position. The proton on C3 is alpha to the lactam carbonyl, making it labile (prone to being removed). In the presence of a base or even a strong acid, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers (racemization).[4]

Mitigation Strategy:

  • Maintain a neutral or weakly acidic pH during all workup and purification steps. Avoid strong bases entirely.

  • Use buffered aqueous solutions during extraction if necessary.

  • Minimize the time the compound spends in solution.

  • Verify stereochemical purity using a suitable chiral analytical method, such as chiral HPLC.[9]

Section 3: Troubleshooting Purification Techniques
Q5: My compound is streaking severely on my silica gel column. How can I get sharp peaks?

This is a very common issue when purifying carboxylic acids on silica gel.[1][5] The acidic silanol groups (Si-OH) on the surface of the silica interact strongly with the carboxylic acid group of your molecule via hydrogen bonding. This causes some molecules to "stick" to the column, resulting in broad, tailing peaks.

Solution: Add a small amount of a competitive acid to your mobile phase (eluent).

  • Recommended Modifier: Add 0.5% to 1% acetic acid to your eluent system (e.g., Hexanes/Ethyl Acetate + 1% Acetic Acid).

  • Mechanism of Action: The acetic acid protonates the basic sites on the silica surface and competes for hydrogen bonding, effectively "masking" the sites that cause your compound to stick. This results in a much sharper elution profile. Using a volatile acid like acetic acid also simplifies its removal during solvent evaporation.

Q6: I can't get my compound to crystallize. It keeps oiling out. What should I do?

"Oiling out" typically happens when the compound's solubility in the hot solvent is too high, or when the cooling process is too rapid, preventing the formation of an ordered crystal lattice. The presence of impurities can also inhibit crystallization.[1]

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: The ideal recrystallization solvent dissolves your compound completely when hot but poorly when cold.[1] Test a range of solvents on a small scale.

  • Use a Co-solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., Dichloromethane or Ethyl Acetate) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexanes or Heptane) dropwise until the solution becomes persistently cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.

  • Slow Cooling is Crucial: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. This gradual temperature change encourages the growth of larger, purer crystals.

  • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to induce crystallization.

Solvent/System Polarity Boiling Point (°C) Comments
Ethyl Acetate / Hexanes Medium / Low77 / 69A very common and effective system. Dissolve in hot ethyl acetate and add hexanes.
Dichloromethane / Heptane Medium / Low40 / 98Good for compounds that are highly soluble. Be mindful of the low boiling point of DCM.
Isopropanol / Water High / High82 / 100May be effective, but the high polarity of water could be problematic. Use sparingly.
Toluene Low111Can be effective for less polar impurities. Higher boiling point requires careful handling.
Section 4: Standard Operating Protocols
Protocol 1: Purification by Flash Column Chromatography

This protocol is for the purification of a crude solid containing the target compound and less polar impurities.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 1:1 v/v) with 1% acetic acid added.[5]

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent system (e.g., Hexanes). Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Equilibrate the column by flushing with 2-3 column volumes of the prepared mobile phase.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the column effluent by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. To remove residual acetic acid, you may co-evaporate the residue with a solvent like toluene.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the final purity of your compound.[7][10]

Parameter Recommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B.
Flow Rate 1.0 mL/min
Detection UV at 210 nm (due to the lactam chromophore)
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of compound in 1 mL of Acetonitrile/Water (1:1).

Note: These are starting conditions and may require optimization for your specific system and impurity profile.[11]

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • ACS Publications. (2001). Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid.
  • PubMed. (2001). Hydrolysis of Tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. PubMed.
  • ACS GCI Pharmaceutical Roundtable. Acids. Wordpress.
  • Whalley, E. (N/A). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 6-Bromochromane-3-carboxylic Acid. Benchchem.
  • PatSnap. (2017). A method for measuring the optical purity of chiral carboxylic acid.
  • PMC. (N/A). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Google Patents. (N/A). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. Googleapis.com.
  • ACS Publications. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC.
  • Arkat USA. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry.
  • PMC. (N/A). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
  • PMC. (N/A).

Sources

Troubleshooting

preventing degradation of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid during long-term storage

Welcome to the dedicated technical support center for ensuring the long-term stability of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for ensuring the long-term stability of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this compound for their experiments. Here, we will address common challenges, provide scientifically-grounded solutions, and offer validated protocols to maintain the purity and efficacy of your samples over time.

Introduction: Understanding the Stability Challenges

1-tert-butyl-2-oxopiperidine-3-carboxylic acid is a valuable synthetic intermediate. However, its molecular structure contains two key functionalities that render it susceptible to degradation if not stored properly: a β-keto acid moiety and a lactam (cyclic amide) ring . The primary degradation pathways are decarboxylation and hydrolysis, which can significantly impact the purity of the material and the reproducibility of your experimental results. This guide provides a comprehensive framework for mitigating these risks.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical instabilities of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid?

A1: The compound's instability arises from two main structural features:

  • β-Keto Acid System: Like other β-keto acids, this molecule is highly prone to thermal decarboxylation. When heated, the carboxylic acid group can be lost as carbon dioxide (CO₂), leading to the formation of 1-tert-butyl-piperidin-2-one as the primary degradant. This reaction proceeds through a stable six-membered cyclic transition state.

  • Lactam Ring: The piperidine ring contains a lactam, which is a cyclic amide. Amide bonds are susceptible to hydrolysis, especially under acidic or alkaline conditions, which would result in the opening of the ring to form an amino acid derivative.

Q2: I've noticed a gradual decrease in the purity of my solid sample over several months. What is the most likely cause?

A2: The most probable cause is a combination of slow thermal decarboxylation and exposure to atmospheric moisture. The carboxylic acid group makes the compound hygroscopic, meaning it can absorb water from the air. This absorbed moisture can facilitate both hydrolysis of the lactam ring and potentially lower the energy barrier for decarboxylation. Even at room temperature, degradation can occur over extended periods.

Q3: My sample is stored in a freezer at -20°C, but I still see some degradation. Why is this happening and what can I do?

A3: While -20°C significantly slows degradation, it does not stop it completely, especially if the sample is not properly protected from moisture. For highly sensitive compounds like β-keto acids, storage at -80°C is recommended to virtually halt degradation processes. Furthermore, frequent freeze-thaw cycles can introduce moisture and accelerate degradation. It is crucial to aliquot the sample into smaller, single-use vials to avoid warming the bulk material repeatedly.

Q4: Is it better to store the compound as a solid or in solution?

A4: For long-term storage, the compound should always be stored as a solid under the conditions outlined in the table below. Storing it in solution significantly increases the risk of degradation. In solution, molecules have greater mobility, and solvent molecules (especially protic solvents like water or methanol) can actively participate in hydrolysis and facilitate decarboxylation. If you must store a solution for a short period, use an anhydrous aprotic solvent, store at -80°C, and use it as quickly as possible.

Q5: What are the ideal long-term storage conditions for this compound?

A5: Based on the chemical properties of β-keto acids and lactams, the ideal storage conditions are designed to minimize exposure to heat, moisture, and light. A summary is provided in the table below.

ParameterRecommended ConditionRationale & Consequences of Deviation
Temperature -20°C to -80°C Higher temperatures significantly accelerate decarboxylation. Storage at room temperature will lead to noticeable degradation over weeks to months.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. Storage in air can lead to slow degradation due to ambient humidity.
Container Amber glass vial with a tight-fitting, sealed cap Protects from light, which can catalyze degradation, and prevents moisture ingress. Use of parafilm or a secondary sealed container is recommended.
State Dry, Crystalline Solid Maximizes stability by reducing molecular mobility. Avoid storing as a solution.
Handling Use in a glove box or under a stream of inert gas Minimizes exposure to atmospheric moisture during weighing and aliquoting. Carboxylic acids are often hygroscopic.

Degradation Pathways & Prevention Workflow

The primary degradation pathways are hydrolysis and decarboxylation. Understanding these mechanisms is key to preventing them.

Primary Degradation Mechanisms

Parent 1-tert-butyl-2-oxopiperidine- 3-carboxylic acid Decarboxylated 1-tert-butyl-piperidin-2-one + CO₂ Parent->Decarboxylated Decarboxylation (Heat is primary driver) Hydrolyzed 5-(tert-butylamino)-6-hydroxy- 6-oxohexanoic acid (Ring-Opened Product) Parent->Hydrolyzed Hydrolysis (Moisture is primary driver) Stressors Stress Conditions: - Heat - Moisture (H₂O) - Acid/Base

Caption: Key degradation pathways for the target compound.

Recommended Storage & Handling Workflow

This workflow provides a logical sequence for receiving, storing, and using the compound to ensure its integrity.

decision decision process process storage storage io io io1 Receive Compound process1 Perform Initial Purity Check (e.g., HPLC-UV) io1->process1 decision1 Purity ≥ 98%? process1->decision1 process2 Aliquot into single-use vials under inert gas (Ar/N₂) decision1->process2 Yes process3 Contact Supplier & Quarantine Stock decision1->process3 No storage1 Store at -20°C to -80°C in desiccated, dark environment process2->storage1 process4 Retrieve single-use aliquot for experiment storage1->process4 process5 Allow to equilibrate to RT in desiccator before opening process4->process5

Caption: Decision workflow for optimal storage and handling.

Experimental Protocols

Protocol 1: Stability-Indicating Purity Assessment by HPLC-UV

This protocol allows for the quantitative monitoring of the parent compound and the detection of its primary degradant, 1-tert-butyl-piperidin-2-one.

  • Objective: To determine the purity of the compound and identify potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Method Details:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Perform further dilutions as necessary to fall within the linear range of the detector.

  • Expected Results: The parent compound, being more polar due to the carboxylic acid, will have a shorter retention time than the less polar decarboxylated product (1-tert-butyl-piperidin-2-one). Purity can be calculated based on the area percentage of the main peak. For more on analytical methods for piperidine derivatives, see BenchChem's guide.

Protocol 2: Confirmatory Analysis by LC-MS
  • Objective: To confirm the identity of degradation products.

  • Methodology: Utilize the same chromatographic conditions as the HPLC-UV method but couple the outlet to a mass spectrometer (MS).

  • Mass Spectrometry Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Expected Ions:

      • Parent Compound: [M+H]⁺ = 214.14 m/z

      • Decarboxylated Product: [M+H]⁺ = 170.16 m/z

  • Interpretation: The presence of a significant peak at m/z 170.16 correlating with a later-eluting chromatographic peak strongly confirms degradation via decarboxylation. LC-MS is an indispensable tool for impurity identification.

References

  • Title: The kinetics and mechanism of acid catalysed hydrolysis of lactams Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance Source: MDPI URL: [Link]

  • Title: The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions Source: PubMed URL: [Link]

  • Title: Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: β-Lactamases: A Focus on Current Challenges Source: PMC (PubMed Central) URL: [Link]

  • Title: Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level Source: Atmospheric Chemistry and Physics URL: [Link]

  • Title: β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates Source: PMC (PubMed Central) URL: [Link]

  • Title: Beta-keto acids are unusually unstable and will lose the carboxylate group under certain... Source: Homework.
Optimization

handling moisture sensitivity of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-tert-butyl-2-oxopiperidine-3-carboxylic acid. Its purpose is to address the challenges associa...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-tert-butyl-2-oxopiperidine-3-carboxylic acid. Its purpose is to address the challenges associated with the compound's moisture sensitivity and to offer practical solutions for its handling, storage, and use in experimental workflows.

Introduction: Understanding the Challenge

1-tert-butyl-2-oxopiperidine-3-carboxylic acid is a valuable building block in organic synthesis and drug discovery. However, its utility can be compromised by its inherent moisture sensitivity. Like many carboxylic acids, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to a variety of experimental issues, from inaccurate measurements to reaction failures.

The presence of water can have several detrimental effects:

  • Chemical Degradation: Moisture can lead to hydrolysis or other unwanted side reactions, resulting in the formation of impurities and a reduction in the active compound's concentration.[1]

  • Physical Changes: Absorption of water can cause the solid material to become sticky or oily, making it difficult to handle and weigh accurately.

  • Reaction Interference: In many organic reactions, water is a reactive species that can compete with other reagents, quench catalysts, or alter reaction pathways, leading to reduced yields and the formation of byproducts.[2][3]

This guide is designed to equip you with the knowledge and techniques to mitigate these challenges and ensure the successful application of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid in your research.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my 1-tert-butyl-2-oxopiperidine-3-carboxylic acid has been compromised by moisture?

A1: Visual inspection is the first step. If the normally crystalline or powdered solid appears clumpy, sticky, or has a syrupy consistency, it has likely absorbed a significant amount of moisture. For more subtle contamination, you may observe inconsistencies in your experimental results, such as lower than expected yields or the appearance of unexpected spots on a TLC plate.

Q2: I stored the compound in its original container. Isn't that sufficient?

A2: While supplier packaging is designed for stability during transport and short-term storage, it may not be adequate for long-term protection after the container has been opened. Each time the container is opened, the headspace is replenished with atmospheric air, introducing moisture.[4] It is crucial to implement additional protective measures, especially for long-term storage or if the container is accessed frequently.

Q3: Can I dry my compound if it has absorbed moisture?

A3: While it is possible to dry the compound, prevention is always the better strategy. If drying is necessary, it should be done with care to avoid thermal degradation. High vacuum drying in the presence of a desiccant (e.g., phosphorus pentoxide) at a gentle temperature is a potential method. However, the effectiveness will depend on the extent of moisture absorption and whether any hydrolysis has occurred. It is recommended to first test the drying procedure on a small sample.

Q4: What are the key safety precautions when handling this compound?

A4: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn.[5][6] Handling should be performed in a well-ventilated area, and the formation of dust should be avoided.[5][7] In case of skin or eye contact, rinse immediately and thoroughly with water.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Inconsistent Weighing The compound is actively absorbing moisture from the air during weighing.1. Weigh the compound in a low-humidity environment, such as a glove box or a balance with a draft shield. 2. Work quickly to minimize exposure time. 3. Consider preparing a stock solution in a validated anhydrous solvent and aliquoting the required amount volumetrically.
Low Reaction Yield Moisture in the compound is quenching a water-sensitive reagent (e.g., an organometallic reagent) or catalyst.[2]1. Ensure the compound is properly stored and handled to prevent moisture absorption. 2. Use freshly dried, anhydrous solvents for the reaction.[8] 3. Dry all glassware in an oven and cool under a stream of inert gas before use.[8]
Formation of Unknown Byproducts Water is participating in the reaction, leading to side reactions.[3]1. Review the reaction mechanism to identify any steps that could be affected by the presence of water. 2. Implement stringent anhydrous techniques for the entire experimental setup. 3. Consider the use of a desiccant or molecular sieves within the reaction mixture if compatible with the chemistry.
Poor Solubility in Non-Polar Solvents The presence of water can alter the polarity of the compound, affecting its solubility profile.1. Ensure the compound is anhydrous before attempting to dissolve it. 2. If using a stock solution, ensure the solvent is truly anhydrous.

Experimental Protocols and Workflows

Protocol 1: Proper Storage of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid

This protocol outlines the best practices for storing the compound to maintain its integrity.

Materials:

  • Original container of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid

  • Parafilm or laboratory sealing tape

  • Desiccant pouches (e.g., silica gel, molecular sieves)

  • Secondary container with a tight-fitting lid (e.g., a desiccator cabinet or a sealed bag)

Procedure:

  • Minimize Headspace: If possible, transfer the compound to a smaller container that it mostly fills to reduce the volume of air in the headspace.

  • Seal the Primary Container: After each use, tightly close the lid of the primary container. For screw-cap bottles, wrap the junction between the cap and the bottle with Parafilm to create an additional barrier against moisture ingress.[4]

  • Use a Secondary Container with Desiccant: Place the sealed primary container inside a larger, airtight secondary container, such as a desiccator.[9] Add a desiccant to the secondary container to absorb any moisture that may be present.

  • Store in a Controlled Environment: Store the entire setup in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[5][10]

Workflow for Handling in an Inert Atmosphere

For reactions that are highly sensitive to moisture, handling the compound in an inert atmosphere is recommended.

MoistureSensitiveHandling cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Setup Prep Oven-dry all glassware Cool Cool under inert gas (N2 or Ar) Prep->Cool Transfer Transfer compound in a glove box Cool->Transfer Weigh Weigh compound Transfer->Weigh Dissolve Dissolve in anhydrous solvent Weigh->Dissolve Add Add to reaction vessel via syringe/cannula Dissolve->Add React Run reaction under inert atmosphere Add->React

Caption: Workflow for handling moisture-sensitive compounds.

Protocol 2: Preparation of a Stock Solution

Preparing a stock solution can minimize the need to repeatedly open the primary container of the solid compound.

Materials:

  • 1-tert-butyl-2-oxopiperidine-3-carboxylic acid

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)

  • Volumetric flask, oven-dried and cooled under inert gas

  • Syringes and needles, oven-dried

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare the Glassware: Thoroughly dry a volumetric flask and a magnetic stir bar in an oven at >120°C for at least 4 hours.[8] Allow to cool to room temperature in a desiccator or under a stream of inert gas.

  • Inert the Flask: Once cool, seal the flask with a septum and flush with an inert gas for several minutes.

  • Weigh the Compound: In a glove box or on a balance in a low-humidity environment, quickly weigh the desired amount of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid.

  • Transfer to the Flask: Promptly transfer the weighed solid to the prepared volumetric flask.

  • Add Solvent: Using a dry syringe, transfer the anhydrous solvent to the volumetric flask to the desired volume.

  • Dissolve: Stir the mixture until the solid is completely dissolved.

  • Store Properly: Store the stock solution in the sealed, Parafilm-wrapped flask, under an inert atmosphere, and in a cool, dark place.

Logical Relationship Diagram: Moisture Impact

The following diagram illustrates the cascading effects of moisture on experimental outcomes.

MoistureEffects Moisture Atmospheric Moisture Absorption Hygroscopic Absorption by Compound Moisture->Absorption Degradation Chemical Degradation (e.g., Hydrolysis) Absorption->Degradation PhysicalChange Physical Change (Clumping, Stickiness) Absorption->PhysicalChange ReactionInterference Reaction Interference Absorption->ReactionInterference Impurity Impurity Formation Degradation->Impurity WeighingError Inaccurate Weighing PhysicalChange->WeighingError LowYield Low Reaction Yield ReactionInterference->LowYield Byproducts Byproduct Formation ReactionInterference->Byproducts

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage Conditions for Piperidine-Based Carboxylic Acids

Welcome to the technical support center for the deprotection of piperidine-based carboxylic acid derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the deprotection of piperidine-based carboxylic acid derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals. Our focus is on the specific challenges encountered during the cleavage of tert-butyl protecting groups from the 1-tert-butyl-2-oxopiperidine-3-carboxylic acid scaffold.

Introduction: The Deprotection Challenge

The compound 1-tert-butyl-2-oxopiperidine-3-carboxylic acid presents two key sites for deprotection: the C3-tert-butyl ester and the N1-tert-butyl group. These groups possess significantly different chemical labilities. The tert-butyl ester is a standard acid-labile protecting group for carboxylic acids, while the N-tert-butyl group on the lactam is a robust N-alkyl substituent that is notoriously difficult to cleave without destroying the molecule.

This guide is structured to address the most common experimental goal—the selective cleavage of the tert-butyl ester—while also providing expert insight into the challenges of cleaving the N-tert-butyl group.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for cleaving the tert-butyl ester from my compound?

The most common and generally effective method is acid-catalyzed hydrolysis.[1] A solution of trifluoroacetic acid (TFA) in an anhydrous organic solvent like dichloromethane (DCM) is the industry standard for this transformation.[2]

Q2: What is the chemical mechanism behind acid-catalyzed tert-butyl ester deprotection?

The reaction proceeds through a mechanism known as AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular).[3] The process begins with the protonation of the ester's carbonyl oxygen by the acid. This is followed by the cleavage of the alkyl-oxygen bond to release the carboxylic acid and a highly stable tertiary carbocation (the t-butyl cation).[4] This cation is then neutralized, typically by deprotonation to form the volatile gas isobutylene.[4][5]

Q3: How can I effectively monitor the progress of the deprotection reaction?

Regular monitoring is crucial to prevent over-exposure to harsh acidic conditions.[6] Several analytical techniques are suitable:

  • Thin-Layer Chromatography (TLC): This is a quick method to visualize the consumption of the starting material and the appearance of the more polar carboxylic acid product, which will have a much lower Rf value.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on reaction progress and confirms the mass of the desired product.[7]

  • Proton NMR (¹H NMR): The disappearance of the characteristic singlet peak for the nine t-butyl protons (around 1.4 ppm) provides a clear indication of reaction completion.[7]

Q4: The final product, 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, appears to have high water solubility. How can I avoid low yields during aqueous workup?

If your product is being lost during the aqueous extraction phase, it is likely due to its polarity. To improve recovery, saturate the aqueous phase with sodium chloride (NaCl) before extraction. This reduces the solubility of the organic product in the aqueous layer. Additionally, perform multiple extractions with an organic solvent (e.g., 3-5 times with ethyl acetate) to maximize your yield.[2]

Q5: Is it possible to cleave the N-tert-butyl group from the lactam ring?

This is a significant challenge. Unlike an N-Boc group, which is designed for easy removal, the N-tert-butyl group is a simple alkyl substituent and is very stable. Standard deprotection conditions used for tert-butyl esters or N-Boc groups will not cleave this bond. Research has shown that even under more forcing conditions with Lewis acids like Cu(OTf)₂, which can cleave other N-tert-butyl amides, the N-tert-butyl group on a lactam ring remains intact, even at elevated temperatures.[8] Researchers should consider that this bond is generally non-labile under typical synthetic conditions.

Troubleshooting Guide: Tert-Butyl Ester Cleavage

This section addresses common problems encountered during the acid-catalyzed cleavage of the tert-butyl ester.

Visual Guide: Troubleshooting Decision Tree

G start Start Deprotection Reaction (e.g., TFA/DCM) monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete workup Proceed to Aqueous Workup & Purification complete->workup Yes incomplete Incomplete Reaction complete->incomplete No side_products Side Products Observed? workup->side_products increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (Gently) incomplete->increase_temp increase_acid Increase Acid Concentration incomplete->increase_acid degradation Degradation Observed side_products->degradation No, but low yield add_scavengers Add Scavengers (e.g., TIS, H2O) side_products->add_scavengers Yes lower_temp Lower Reaction Temperature degradation->lower_temp milder_acid Use Milder Acid System (e.g., Phosphoric Acid) degradation->milder_acid increase_time->monitor increase_temp->monitor increase_acid->monitor add_scavengers->start Restart with optimized conditions lower_temp->start Restart with optimized conditions milder_acid->start Restart with optimized conditions

Caption: Troubleshooting decision tree for t-Bu ester cleavage.

Common Issues & Solutions
Problem Potential Cause Recommended Solution(s) Scientific Rationale
Incomplete Reaction 1. Insufficient Acid: TFA concentration is too low or has degraded.[6] 2. Inadequate Time/Temp: Reaction has not run long enough or the temperature is too low.[6] 3. Steric Hindrance: The ester group is sterically shielded, slowing the reaction.[6]1. Increase Acid: Move from 20-50% TFA in DCM to 95% or neat TFA.[6] 2. Increase Time/Temp: Extend the reaction time, monitoring by TLC/LC-MS. Gentle warming (e.g., to 40°C) can also be effective.[1][2] 3. Change Reagent: If hindrance is significant, consider a stronger acid system.The cleavage is an equilibrium process driven by the removal of isobutylene. Increasing acid concentration, time, or temperature shifts the equilibrium toward the product side, according to Le Châtelier's principle and reaction kinetics.
Formation of Side Products Reactive t-Butyl Cation: The generated t-butyl cation is a potent electrophile that can cause unwanted alkylation of other nucleophilic sites on the molecule or solvent.[4][9]Add Scavengers: Include scavengers in the reaction mixture to trap the t-butyl cation. Common choices are Triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v).[1][6]Scavengers are nucleophiles that are more reactive towards the t-butyl cation than the substrate or product. TIS, for example, acts as a hydride donor to reduce the cation to isobutane, preventing it from participating in side reactions.[9]
Low Yield After Workup Product Water Solubility: The resulting carboxylic acid is polar and may remain in the aqueous layer during extraction.[2]Modify Workup: 1. Saturate the aqueous phase with NaCl. 2. Perform multiple extractions (3-5x) with a suitable organic solvent (e.g., Ethyl Acetate, DCM).Increasing the ionic strength of the aqueous phase ("salting out") decreases the solubility of polar organic molecules, driving them into the organic phase during extraction.
Product/Starting Material Degradation Substrate Sensitivity: The molecule contains other acid-labile groups or is generally unstable in strong acid.1. Lower Temperature: Run the reaction at 0°C or room temperature and avoid heating.[2] 2. Use Milder Conditions: Switch to a less harsh acid system, such as 85% aqueous phosphoric acid or silica gel in refluxing toluene.[2][10][11]Milder acidic conditions can provide the necessary activation for cleavage of the highly labile t-butyl ester while being gentle enough to preserve other, more robust acid-sensitive functionalities.

Experimental Protocols & Workflows

Visual Guide: General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Purification dissolve Dissolve Substrate in Anhydrous DCM add_reagents Add Scavengers (optional) then add TFA solution dissolve->add_reagents stir Stir at Room Temp (1-4 hours) add_reagents->stir monitor Monitor by TLC/LC-MS until SM is consumed stir->monitor concentrate Concentrate in vacuo to remove TFA/DCM monitor->concentrate extract Perform Aqueous Extraction (add water, extract with EtOAc) concentrate->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify Crude Product (Crystallization or Chromatography) dry->purify

Caption: General workflow for tert-butyl ester deprotection.

Protocol 1: Standard TFA-Mediated Deprotection

This protocol is robust and suitable for most substrates where high acidity is tolerated.[1][2]

  • Preparation: Dissolve the tert-butyl ester-protected starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • (Optional) Add Scavengers: If your substrate contains potentially nucleophilic groups (e.g., indoles, thioethers), add triisopropylsilane (TIS) (2.5% v/v) and water (2.5% v/v) to the solution.

  • Reaction Initiation: Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a 1:1 TFA:DCM mixture). Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is fully consumed, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by precipitation from a non-polar solvent (e.g., diethyl ether or hexanes), crystallization, or column chromatography.

Protocol 2: Mild Deprotection with Aqueous Phosphoric Acid

This method is recommended for substrates sensitive to the harshness of neat TFA.[2][12]

  • Preparation: Dissolve the tert-butyl ester in a suitable organic solvent such as toluene or tetrahydrofuran (THF).

  • Reaction Initiation: Add 5 equivalents of 85 wt% aqueous phosphoric acid to the solution.

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or warm gently to 40-50 °C to increase the reaction rate.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the phosphoric acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product for further purification.

References
  • BenchChem. (2025). Cleavage of the tert-butyl ester without affecting other functional groups. BenchChem Technical Support.
  • University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. School of Chemistry.
  • Lundt, I., et al. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • Various Authors. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers. BenchChem Technical Support.
  • Pearson+. (n.d.). Write the mechanism for the acid-catalyzed reaction of tert-butyl.... Study Prep.
  • Cusabio. (n.d.).
  • BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. BenchChem Technical Support.
  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Li, B., et al. (2012). Thermolytic N-Boc Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • University of Bath. (n.d.). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group.
  • Fiveable. (2025). Tert-butyl esters. Organic Chemistry II.
  • Jackson, R. W. (2001). A mild and selective method for the cleavage of tert-butyl esters. Tetrahedron Letters, 42(31), 5163-5165.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Cleavage of t-butyl Ester from PEG Linkers. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Monitoring t-Butyl Ester Deprotection Reactions. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

Sources

Optimization

Technical Support Center: Advanced Strategies for 1-tert-butyl-2-oxopiperidine-3-carboxylic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the significant s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the significant steric challenges associated with the chemical modification of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid. Our focus is on providing scientifically-grounded, field-proven solutions to common experimental hurdles.

Introduction: Understanding the Challenge

The core challenge in reacting 1-tert-butyl-2-oxopiperidine-3-carboxylic acid lies in its molecular architecture. The bulky tert-butyl group at the N1 position exerts substantial steric hindrance, severely restricting access to the adjacent C3-carboxylic acid. This spatial obstruction can physically block the approach of coupling reagents and nucleophiles, leading to frustratingly low yields or complete reaction failure with standard protocols.[1] This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with 1-tert-butyl-2-oxopiperidine-3-carboxylic acid is failing. What is the primary cause?

A: The primary cause is steric hindrance. The large, three-dimensional tert-butyl group on the piperidine nitrogen acts as a bulky shield, physically impeding the approach of both the activating agent and the incoming amine nucleophile to the carbonyl carbon of the carboxylic acid. This significantly raises the activation energy of the transition state, making bond formation kinetically unfavorable under standard conditions.[1][2]

Figure 1: Steric hindrance from the N-tert-butyl group.

Q2: What are the most reliable first-line strategies to improve yields for an amide coupling with this substrate?

A: Before moving to more complex methods, optimizing existing protocols is recommended. Two key areas to focus on are the choice of coupling agent and the reaction conditions.

  • Employ More Potent Coupling Reagents: Standard activators like HBTU may be insufficient. Switch to more reactive, sterically less demanding, or specialized reagents designed for hindered couplings.

  • Modify Reaction Conditions: Increasing both the reaction time and temperature can provide the necessary energy to overcome the activation barrier.[1] However, this must be balanced against the risk of racemization or side-product formation.

StrategyRecommendationRationalePotential Downsides
Reagent Choice Use HATU, COMU, or T3P®These reagents form highly activated species (e.g., acylpyridinium salts for T3P®) that are more susceptible to nucleophilic attack, even from weaker nucleophiles or at a hindered site.Higher cost; byproducts can sometimes complicate purification.
Additives Include an additive like DMAP or a stronger, non-nucleophilic base like DBU.Catalyzes the reaction and ensures the amine remains deprotonated and highly nucleophilic.Can increase side reactions if not used judiciously.
Temperature Increase temperature incrementally, e.g., from room temperature to 40-60 °C.Provides the kinetic energy needed to overcome the steric barrier.Increased risk of epimerization at the C3 position or degradation of sensitive substrates.
Time Extend the reaction time significantly, from a few hours to 12-24 hours.[1]Allows more time for the slow coupling reaction to proceed to completion.Can lead to decomposition of activated species or product degradation over time.
Q3: I've tried more powerful coupling agents and harsher conditions, but my yield is still poor. What is the next logical step?

A: When conventional activation methods fail, the most effective strategy is to convert the carboxylic acid into a smaller, more reactive intermediate in situ. The formation of an acyl fluoride is the gold-standard technique for this purpose.[3][4]

Acyl fluorides are ideal because the fluorine atom is the smallest halogen, minimizing steric clash during the subsequent nucleophilic attack by the amine.[5] This two-step, one-pot procedure dramatically lowers the steric barrier for the key bond-forming step.

Acyl_Fluoride_Workflow start Hindered Carboxylic Acid step1 Step 1: In Situ Acyl Fluoride Formation (e.g., XtalFluor-E®, PyFluor) + Base (e.g., DIPEA) start->step1 intermediate Highly Reactive Acyl Fluoride Intermediate (Sterically small) step1->intermediate step2 Step 2: Amine Addition (R-NH2) + Heat (optional) intermediate->step2 product Desired Amide Product (High Yield) step2->product

Figure 2: Workflow for hindered amide coupling via acyl fluorides.

A detailed protocol for this method is provided in the "Experimental Protocols" section below.

Q4: Are there any conditions that could inadvertently cleave the N-tert-butyl group?

A: The N-tert-butyl group is an alkyl group and is generally very robust. It is stable to most basic, nucleophilic, and reductive conditions used in synthesis. It should not be confused with the N-Boc (tert-butoxycarbonyl) protecting group, which is designed for easy removal under acidic conditions (e.g., with TFA).[6][7] Cleavage of the N-tert-butyl group would require extremely harsh, likely pyrolytic or superacidic conditions that would almost certainly destroy the rest of the molecule. For all practical purposes in a drug development setting, you can consider it a permanent part of the molecular scaffold.

Troubleshooting Guide

SymptomPossible CauseRecommended Solution
No reaction; starting material recovered 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance is too great for the chosen reagents.1. Switch to a more potent coupling reagent (e.g., COMU, T3P®). 2. Move directly to the acyl fluoride protocol. [4][5]
Low conversion (<50%) The activation energy barrier is high, leading to a slow reaction.1. Increase reaction temperature to 40-60 °C.[1] 2. Extend reaction time to 24 hours.[1] 3. Ensure a non-nucleophilic base (e.g., DIPEA, DBU) is present in sufficient excess (2-3 equivalents).
Formation of multiple byproducts 1. Activated acid is unstable at higher temperatures. 2. Side reactions (e.g., epimerization) are occurring.1. Avoid high temperatures if possible; use the acyl fluoride method which can often be run at room temperature. 2. If chirality at C3 is a concern, use coupling reagents known to suppress racemization (e.g., COMU) and keep temperatures as low as feasible.
Reaction works with simple amines but fails with bulky amines The cumulative steric hindrance of both coupling partners is too high.This is a classic sign of extreme steric challenge. The acyl fluoride method is the most promising solution.[3][4] Alternatively, consider converting the carboxylic acid to a mixed anhydride.[8]

Experimental Protocols

Protocol 1: High-Potency Amide Coupling Using COMU

This protocol is a robust starting point for moderately hindered couplings.

  • Preparation: In a dry, nitrogen-flushed flask, dissolve 1-tert-butyl-2-oxopiperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, 0.1 M).

  • Reagent Addition: Add the amine (1.1 eq), COMU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. If conversion is low, gently heat the reaction to 40 °C.

  • Monitoring: Track the reaction progress using LC-MS or TLC.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Amide Formation via an Acyl Fluoride Intermediate

This is the recommended protocol for highly hindered or challenging couplings.[3][4]

  • Activation: In a dry, nitrogen-flushed flask, dissolve 1-tert-butyl-2-oxopiperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (0.1 M). Cool the solution to 0 °C.

  • Fluorination: Add a suitable fluorinating agent such as PyFluor or XtalFluor-E (1.1 eq) followed by the slow addition of a base such as DIPEA (2.5 eq).

  • Formation: Allow the mixture to stir at 0 °C for 10 minutes and then warm to room temperature for 1 hour to ensure complete formation of the acyl fluoride. Monitor by IR (look for a shift in the C=O stretch) or by quenching a small aliquot for LC-MS analysis.

  • Coupling: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete (typically 2-12 hours). Gentle heating (40 °C) may be required for particularly unreactive amines.[3]

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1.

References

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Gatineau, D., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 245-254. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 148-152. Retrieved from [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Retrieved from [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. Retrieved from [Link]

  • Ishihara, K. (2016). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. Nature Communications, 7, 10633. Retrieved from [Link]

  • Lipp, A., et al. (2018). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 9, 8649-8656. Retrieved from [Link]

  • Parvez, M. S. (2026, February 2). Base-Promoted Deprotection of tert-Butyl.... ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1-tert-butyl-2-oxopiperidine-3-carboxylic acid vs 1-methyl-2-oxopiperidine-3-carboxylic acid

An In-Depth Comparative Analysis for Drug Development Professionals: 1-tert-butyl-2-oxopiperidine-3-carboxylic acid vs. 1-methyl-2-oxopiperidine-3-carboxylic acid Introduction In the landscape of contemporary drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 1-tert-butyl-2-oxopiperidine-3-carboxylic acid vs. 1-methyl-2-oxopiperidine-3-carboxylic acid

Introduction

In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its conformational rigidity and versatile synthetic handles. Within this structural class, N-substituted 2-oxopiperidine-3-carboxylic acids represent a critical subclass of intermediates, offering a gateway to a diverse array of complex molecular architectures. The nature of the N-substituent profoundly influences the molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity.

This guide provides a comprehensive comparison of two key analogues: 1-tert-butyl-2-oxopiperidine-3-carboxylic acid and 1-methyl-2-oxopiperidine-3-carboxylic acid. We will delve into their synthetic pathways, analyze their distinct chemical properties, and discuss the strategic implications of selecting one over the other in a drug development campaign. This analysis is grounded in established chemical principles and supported by data from reputable sources to empower researchers in making informed decisions.

Structural and Physicochemical Properties: A Tale of Two Substituents

The core difference between these two molecules lies in the N-substituent: a sterically demanding tert-butyl group versus a smaller methyl group. This seemingly minor alteration has significant repercussions for the molecule's overall properties.

Property1-tert-butyl-2-oxopiperidine-3-carboxylic acid1-methyl-2-oxopiperidine-3-carboxylic acidRationale for Difference
Molecular Weight 213.27 g/mol 171.19 g/mol The additional carbons of the tert-butyl group increase the overall mass.
LogP (Predicted) ~1.5 - 2.0~0.5 - 1.0The bulky, nonpolar tert-butyl group significantly increases lipophilicity compared to the methyl group.
pKa (Predicted) ~3.5 - 4.0~3.5 - 4.0The electronic effect of the N-substituent on the carboxylic acid is minimal, resulting in similar acidity.
Steric Hindrance HighLowThe tert-butyl group imposes significant steric bulk around the nitrogen atom and the adjacent carbonyl.
Metabolic Stability Potentially HigherPotentially LowerThe tert-butyl group can shield the amide bond from enzymatic cleavage, potentially leading to a longer half-life in vivo.
Solubility Lower in polar solventsHigher in polar solventsThe increased lipophilicity of the tert-butyl analogue generally leads to reduced solubility in aqueous media.

Synthesis and Mechanistic Considerations

The synthesis of these N-substituted 2-oxopiperidine-3-carboxylic acids typically proceeds through a multi-step sequence, often commencing with a Dieckmann condensation or a related cyclization strategy. The choice of the N-substituent dictates the specific synthetic route and the challenges encountered.

General Synthetic Workflow

A Starting Material (e.g., Substituted Glutarate) B N-Alkylation A->B Introduce N-substituent (tert-butyl or methyl amine) C Cyclization (e.g., Dieckmann Condensation) B->C Base-mediated intramolecular condensation D Hydrolysis & Decarboxylation C->D Acid or base catalyzed E Final Product D->E

Caption: Generalized synthetic pathway for N-substituted 2-oxopiperidine-3-carboxylic acids.

Protocol 1: Synthesis of 1-methyl-2-oxopiperidine-3-carboxylic acid

This pathway leverages the facile N-alkylation with a methylating agent.

Step 1: N-methylation of a suitable precursor

  • To a solution of a suitable starting material, such as ethyl 2-oxopiperidine-3-carboxylate, in an aprotic solvent like DMF, add a base (e.g., sodium hydride) at 0 °C.

  • After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Hydrolysis

  • Dissolve the N-methylated ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Causality: The choice of methyl iodide is driven by its high reactivity as a methylating agent. The use of a strong base like sodium hydride is necessary to deprotonate the amide nitrogen, facilitating nucleophilic attack on the methyl iodide.

Protocol 2: Synthesis of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid

The introduction of the bulky tert-butyl group often requires alternative strategies to overcome steric hindrance.

Step 1: Reductive Amination Approach

  • Combine a suitable keto-ester precursor, such as diethyl 2-oxoglutarate, with tert-butylamine in a suitable solvent like methanol.

  • Add a reducing agent, for instance, sodium cyanoborohydride, portion-wise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Acidify the mixture and extract the N-tert-butylated intermediate.

Step 2: Cyclization and Hydrolysis

  • Subject the intermediate from Step 1 to conditions that promote intramolecular cyclization, which may involve heating in the presence of a base.

  • Once the cyclized product is formed, proceed with hydrolysis as described in Protocol 1, Step 2, to obtain the final carboxylic acid.

Causality: Direct N-alkylation with a tert-butyl halide is often inefficient due to steric hindrance. Reductive amination provides a more effective route by forming an imine intermediate that is subsequently reduced.

Comparative Performance in a Drug Development Context

The selection between the 1-tert-butyl and 1-methyl analogues is a strategic decision with significant implications for the drug development pipeline.

Pharmacokinetic Profile

The tert-butyl group is a well-known "metabolic shield." Its steric bulk can hinder the approach of metabolizing enzymes, such as cytochrome P450s, to susceptible sites on the molecule. This can lead to:

  • Increased half-life: The reduced rate of metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing.

  • Improved oral bioavailability: By preventing first-pass metabolism in the liver, a greater proportion of the administered dose may reach systemic circulation.

Conversely, the methyl group is more susceptible to enzymatic oxidation, which can be a primary route of metabolic clearance.

Target Engagement and Potency

The steric bulk of the tert-butyl group can also influence how the molecule interacts with its biological target.

  • Potential for increased potency: The conformational constraint imposed by the tert-butyl group may lock the molecule into a bioactive conformation, leading to a more favorable binding interaction with the target protein.

  • Risk of steric clash: Conversely, the bulky group may clash with the amino acid residues in the binding pocket, leading to a decrease in or loss of activity.

The smaller methyl group is less likely to cause steric clashes but may not provide the same conformational benefits.

Physicochemical and Formulation Challenges

The increased lipophilicity of the 1-tert-butyl analogue can present challenges in formulation development. Its lower solubility in aqueous media may necessitate the use of solubility-enhancing excipients or advanced formulation strategies, such as amorphous solid dispersions. The 1-methyl analogue, being more polar, is generally easier to formulate in aqueous-based delivery systems.

Logical Framework for Analogue Selection

Start Project Goal A Prioritize Metabolic Stability & Half-Life Start->A B Prioritize Aqueous Solubility & Ease of Formulation Start->B C Select 1-tert-butyl analogue A->C D Select 1-methyl analogue B->D E Synthesize & Profile C->E D->E F Evaluate in vitro ADME E->F G Assess in vivo PK F->G H Decision Gate: Lead Optimization G->H

Comparative

A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Purity Assessment of Novel APIs: A Case Study on CAS 1526281-89-9

Introduction In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel chemical entity, identified here...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel chemical entity, identified here by its Chemical Abstracts Service (CAS) number 1526281-89-9, establishing a robust, reliable, and validated analytical method for purity determination is a critical regulatory and scientific requirement. The objective of any analytical measurement is to obtain consistent, reliable, and accurate data, and validated methods are essential to achieving this goal.[1]

This guide provides an in-depth comparison of analytical methodologies and a detailed framework for the validation of a purity testing method for CAS 1526281-89-9. As direct public information on the specific analytical behavior of this compound is limited, this document will proceed under the common assumptions for a novel small molecule drug candidate: a non-volatile compound with a UV-absorbing chromophore, making High-Performance Liquid Chromatography (HPLC) the primary technique of choice.[2] We will explore the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and compare the primary method with orthogonal techniques to ensure a comprehensive purity profile.

Logical Framework for Method Selection and Validation

The journey from selecting a technique to a fully validated method is a systematic process. The goal is to prove that an analytical method is acceptable for its intended purpose.[3] This workflow ensures that the chosen method is not only scientifically sound but also fit for purpose in a regulated environment.

Caption: A workflow for analytical method selection, development, and validation.

Comparison of Key Analytical Methods for Purity Determination

The selection of an appropriate analytical technique is the first critical decision. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity analysis due to its precision and versatility with non-volatile compounds.[2][4] However, orthogonal methods are crucial for a complete purity profile.

Analytical Technique Strengths Limitations Primary Application for CAS 1526281-89-9
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector Highly versatile, precise, and accurate for non-volatile and thermally labile compounds.[5][6] Excellent for separating complex mixtures.[2]Requires a reference standard for quantification. May not detect impurities without a chromophore.Primary Method: Assay and determination of related substances (impurities).
Ultra-Performance Liquid Chromatography (UPLC) Significant improvements in speed, resolution, and sensitivity over HPLC.[4] Lower solvent consumption.[7]Higher operating pressures require specialized instrumentation. Method transfer from HPLC can be complex.High-throughput screening and impurity profiling where higher resolution is needed.
Gas Chromatography (GC) with FID/MS Detector Excels in analyzing volatile and semi-volatile components.[2][8] Highly effective for detecting residual solvents.Not suitable for non-volatile or thermally labile compounds like many APIs. Derivatization may be required.Orthogonal Method: Testing for residual solvents from the synthesis process.
Quantitative Nuclear Magnetic Resonance (qNMR) A primary method providing an absolute measure of purity without a specific reference standard of the analyte.[5] Provides structural information.[9]Lower sensitivity compared to chromatographic techniques. Complex mixtures can be difficult to analyze due to signal overlap.[5]Orthogonal Method: Absolute purity assignment of the reference standard itself.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the high sensitivity and specificity of MS.[10][11] Crucial for identifying unknown impurities by providing molecular weight information.[11]Quantitative response can be variable. Requires more complex instrumentation and expertise.Orthogonal Method: Identification and structural elucidation of impurities found during HPLC analysis.

In-Depth Guide: Validation of a Reverse-Phase HPLC Method

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[12] The following protocols are designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13]

The Interrelation of Core Validation Parameters

Understanding how validation parameters connect is key to building a robust method. Linearity, accuracy, and precision are intrinsically linked and collectively define the working range of the method where reliable data can be generated.

G cluster_core Core Performance Metrics cluster_limits Method Boundaries cluster_qualifiers Method Qualifiers center Validated Method Range Range center->Range Accuracy Accuracy (% Recovery) Accuracy->center Precision Precision (% RSD) Precision->center Linearity Linearity (r²) Linearity->center LOD LOD Range->LOD LOQ LOQ Range->LOQ Specificity Specificity Specificity->center Robustness Robustness Robustness->center

Caption: The relationship between key analytical method validation parameters.

Experimental Protocols & Acceptance Criteria

Specificity

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[14][15] This is the most fundamental parameter and should be evaluated first.[14]

Protocol:

  • Prepare a diluent blank, a solution of the CAS 1526281-89-9 reference standard, a solution containing known impurities, and a sample of CAS 1526281-89-9 that has been subjected to forced degradation (e.g., exposure to acid, base, peroxide, heat, and light).

  • Inject each solution into the HPLC system.

  • Analyze the resulting chromatograms. The retention time of the main peak in the sample solutions should match that of the reference standard.

  • Ensure that there is no interference from the blank or known impurities at the retention time of the analyte peak.

  • Utilize a Photodiode Array (PDA) detector to assess peak purity, confirming that the analyte peak is spectrally homogeneous and not co-eluting with any degradants.

Acceptance Criteria:

  • The analyte peak must be free from interference from blanks, impurities, and degradants.

  • Resolution between the analyte peak and the closest eluting impurity or degradant peak should be > 2.0.

  • The peak purity angle must be less than the peak purity threshold.

Linearity & Range

Causality: Linearity establishes that the method's response is directly proportional to the analyte concentration over a specified interval, known as the range.[12] This is essential for accurate quantification.

Protocol:

  • Prepare a stock solution of the CAS 1526281-89-9 reference standard.

  • Perform serial dilutions to create at least five concentration levels spanning 80% to 120% of the target assay concentration.[16] For impurities, the range should cover from the Limit of Quantitation (LOQ) to 120% of the specification limit.[14]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Linearity: The correlation coefficient (r²) must be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations demonstrated to have acceptable linearity, accuracy, and precision.[12]

Hypothetical Linearity Data
Concentration Level Concentration (µg/mL) Average Peak Area
1 (80%)80.0801500
2 (90%)90.0902100
3 (100%)100.01001800
4 (110%)110.01103500
5 (120%)120.01204200
Result r² = 0.9998 Pass
Accuracy

Causality: Accuracy measures the closeness between the true value and the value found by the method.[12] It is typically determined by spike-and-recovery experiments.

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the CAS 1526281-89-9 analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level (for a total of nine determinations, as recommended by ICH guidelines).[17]

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for the API assay.

Hypothetical Accuracy Data
Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0121.2101.0%
Average 100.17%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[1] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay/inter-day).[17]

Protocol:

  • Repeatability: Analyze six replicate samples of CAS 1526281-89-9 at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both sets of analyses.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 1.0%.

  • Intermediate Precision: %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[17] This is critical for impurity analysis.

Protocol:

  • These limits can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

  • LOD = 3.3 * (Standard Deviation of Response / Slope)

  • LOQ = 10 * (Standard Deviation of Response / Slope)

  • Once calculated, prepare and analyze samples at the determined LOQ concentration to confirm that the precision (%RSD) and accuracy (% Recovery) are acceptable at this level.

Acceptance Criteria:

  • LOQ Precision: %RSD should be ≤ 10%.

  • The signal-to-noise ratio should be approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18]

Protocol:

  • Analyze a standard solution while making small, deliberate changes to method parameters, one at a time.

  • Typical variations include:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase organic composition (e.g., ± 2%)

  • Assess the impact of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The results should not deviate significantly from the nominal conditions.

Conclusion

The validation of an analytical method for purity testing of a novel API such as CAS 1526281-89-9 is a rigorous, multi-faceted process that forms the bedrock of quality control. This guide has demonstrated that by systematically evaluating key performance characteristics—specificity, linearity, range, accuracy, precision, quantitation limits, and robustness—a reliable HPLC method can be established. The principles of causality and self-validation, through stringent system suitability criteria and adherence to ICH guidelines, ensure the trustworthiness of the data generated. While HPLC is a powerful primary tool, a comprehensive purity assessment should always be supported by orthogonal techniques like GC-MS for volatile impurities and qNMR for absolute standard characterization. This integrated approach guarantees a scientifically sound and regulatory-compliant purity profile, ensuring the safety and efficacy of the final drug product.

References

  • Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. (n.d.). SciSpace. Retrieved March 20, 2026, from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025). MDPI. Retrieved March 20, 2026, from [Link]

  • Analytical method validation: A brief review. (2022, November 8). World Journal of Advanced Research and Reviews. Retrieved March 20, 2026, from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved March 20, 2026, from [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020, July 8). SciELO. Retrieved March 20, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved March 20, 2026, from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved March 20, 2026, from [Link]

  • Small Molecule Identification and Purity Testing. (2023, October 30). Medistri SA. Retrieved March 20, 2026, from [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. (2025, May 15). ManTech Publications. Retrieved March 20, 2026, from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved March 20, 2026, from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). ijirmps.com. Retrieved March 20, 2026, from [Link]

  • Small Molecule Identity and Purity Testing. (n.d.). Pacific BioLabs. Retrieved March 20, 2026, from [Link]

  • Small Molecule Identification and Purity Testing. (n.d.). Medistri SA. Retrieved March 20, 2026, from [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). ScienceDirect. Retrieved March 20, 2026, from [Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (2025, March 7). Ijaresm. Retrieved March 20, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved March 20, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved March 20, 2026, from [Link]

  • Analytical Method Validation: Back to Basics, Part II. (2025, November 26). LCGC International. Retrieved March 20, 2026, from [Link]

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Validation

The 2-Oxopiperidine Carboxylic Acid Scaffold: A Comparative Guide to Efficacy in Drug Design

Introduction: The Privileged Scaffold in Medicinal Chemistry The 2-oxopiperidine carboxylic acid moiety is a "privileged scaffold" in drug design, a core structure that is capable of providing high-affinity ligands for a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

The 2-oxopiperidine carboxylic acid moiety is a "privileged scaffold" in drug design, a core structure that is capable of providing high-affinity ligands for a variety of biological targets. Its inherent conformational rigidity, a consequence of the piperidine ring, minimizes the entropic penalty upon binding to a target, which can lead to enhanced potency and selectivity.[1] The strategic placement of a carboxylic acid and a lactam (the 2-oxo functionality) provides key interaction points for hydrogen bonding and electrostatic interactions within a protein's active site. This guide provides a comparative analysis of the efficacy of 2-oxopiperidine carboxylic acid derivatives across different therapeutic areas, supported by experimental data and protocols, to aid researchers in the strategic design of novel therapeutics.

Comparative Efficacy Analysis: A Tale of Two Targets

The versatility of the 2-oxopiperidine carboxylic acid scaffold is evident in its successful application in developing inhibitors for distinct enzyme classes. Here, we compare its efficacy in the context of two well-studied targets: Angiotensin-Converting Enzyme (ACE) and Peroxisome Proliferator-Activated Receptors (PPARs).

Angiotensin-Converting Enzyme (ACE) Inhibitors: A Cardiovascular Focus

ACE is a key zinc metalloproteinase in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation.[2] The design of ACE inhibitors often involves a scaffold that can effectively chelate the active site zinc ion. The carboxylic acid of the 2-oxopiperidine moiety serves as an excellent zinc-binding group.

Structure-Activity Relationship (SAR) Insights:

The potency of 2-oxopiperidine carboxylic acid-based ACE inhibitors is highly dependent on the nature and stereochemistry of substituents on the piperidine ring. Generally, the N-ring must contain a carboxylic acid to mimic the C-terminal carboxylate of ACE substrates.[3]

  • Substitution at the 4-position: Introducing hydrophobic groups at the 4-position of the piperidine ring can enhance potency.

  • Stereochemistry: The stereochemistry at the carbon bearing the carboxylic acid is critical for optimal interaction with the enzyme's active site. The (S,S,S) configuration in dicarboxylic acid derivatives has been shown to be potent.[4]

Comparative Efficacy Data:

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: A Metabolic Perspective

PPARs are ligand-activated transcription factors that are key regulators of glucose and lipid metabolism.[5] Dual PPARα/γ agonists are attractive therapeutic agents for type 2 diabetes as they can simultaneously address hyperglycemia and dyslipidemia. Several series of substituted dehydropiperidine and piperidine-4-carboxylic acid analogs have been designed and synthesized as novel, potent dual PPARα/γ agonists.[6]

Structure-Activity Relationship (SAR) Insights:

The SAR for PPAR agonists based on the piperidine-4-carboxylic acid scaffold reveals the following key points:

  • The Acidic Head Group: The carboxylic acid is crucial for interacting with the ligand-binding domain of PPARs.

  • The Linker: The nature of the linker connecting the piperidine ring to a hydrophobic tail group significantly influences potency and isoform selectivity (α vs. γ).

  • The Hydrophobic Tail: Aromatic or lipophilic tail groups are essential for occupying the hydrophobic pocket of the PPAR ligand-binding domain.

Comparative Efficacy Data:

A study on dehydropiperidine and piperidine-4-carboxylic acid analogs demonstrated the successful development of potent dual PPARα/γ agonists.[6] While specific IC50 values for a comparative table are not provided in the abstract, the study emphasizes the tunability of this scaffold to achieve desired dual agonistic profiles.[6]

Experimental Protocols

To provide a practical context for the application of 2-oxopiperidine carboxylic acids, we present detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

Synthesis of a 2-Oxopiperidine-4-Carboxylic Acid Derivative

This protocol describes a general method for the synthesis of a 2-oxopiperidine-4-carboxylic acid scaffold, which can be adapted for the introduction of various substituents.

Protocol: Synthesis of 2-Oxopiperidine-4-Carboxylic Acid

Materials:

  • Diethyl ethylmalonate

  • 1,1-Carbonyldiimidazole

  • Mono-methyl malonate

  • Appropriate reagents for subsequent modifications

Procedure:

  • Preparation of 3-Ethyl-2-oxopiperidine-3-carboxylic acid: Synthesize this intermediate in three steps starting from diethyl ethylmalonate, following established literature procedures.[6]

  • Formation of the β-ketoester: Treat the 3-ethyl-2-oxopiperidine-3-carboxylic acid with 1,1-carbonyldiimidazole. React the resulting intermediate with the dianion of mono-methyl malonate to yield the corresponding β-ketoester.[6]

  • Further Modifications: The resulting β-ketoester can then be subjected to various chemical transformations to introduce desired substituents at different positions of the piperidine ring, followed by hydrolysis of the ester to yield the final carboxylic acid derivative.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This fluorometric assay provides a sensitive and high-throughput method for determining the inhibitory activity of compounds against ACE.

Protocol: Fluorometric ACE Inhibition Assay

Materials:

  • ACE from rabbit lung

  • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 50 µM ZnCl₂)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate fluorometer

Procedure:

  • Reagent Preparation: Prepare a working solution of ACE in the assay buffer. Prepare a solution of the fluorogenic substrate in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well black microplate, add the assay buffer, the test compound solution (or vehicle for control), and the ACE solution.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) in a kinetic mode for a set duration (e.g., 30 minutes).

  • Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Signaling Pathway: The Renin-Angiotensin System (RAS)

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction Increased Blood Pressure AT1_Receptor->Vasoconstriction ACE ACE 2_Oxopiperidine_Inhibitor 2-Oxopiperidine Carboxylic Acid Inhibitor 2_Oxopiperidine_Inhibitor->ACE Inhibits

Caption: Inhibition of the Renin-Angiotensin System by 2-oxopiperidine carboxylic acid derivatives.

Experimental Workflow: Drug Discovery and Evaluation

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Scaffold_Selection Scaffold Selection: 2-Oxopiperidine Carboxylic Acid Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Efficacy ADME_Tox ADME/Toxicity Profiling In_Vivo_Efficacy->ADME_Tox

Caption: General workflow for the discovery and development of drugs based on the 2-oxopiperidine scaffold.

Conclusion and Future Directions

The 2-oxopiperidine carboxylic acid scaffold has proven to be a highly valuable starting point for the design of potent and selective modulators of various biological targets. Its conformational pre-organization and the presence of key functional groups for target interaction make it a privileged structure in medicinal chemistry. The comparative analysis presented here for ACE inhibitors and PPAR agonists demonstrates the adaptability of this scaffold to different therapeutic areas.

Future research in this area should focus on expanding the diversity of substituents on the piperidine ring to explore new chemical space and target interactions. The development of novel synthetic methodologies to access stereochemically complex derivatives will be crucial for fine-tuning the pharmacological properties of these compounds. Furthermore, a more systematic and comparative evaluation of the pharmacokinetic and toxicological profiles of different 2-oxopiperidine carboxylic acid derivatives will be essential for their successful translation into clinical candidates.

References

  • Benchchem. (S)-4-Oxopiperidine-2-carboxylic acid | 65060-18-6.

  • PubMed. Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives.

  • PubMed. Experimental and theoretical studies on the rearrangement of 2-oxoazepane α,α-amino acids into 2'-oxopiperidine β(2,3,3) -amino acids: an example of intramolecular catalysis.

  • PubMed. (2R)-2-methylchromane-2-carboxylic acids: discovery of selective PPARalpha agonists as hypolipidemic agents.

  • ResearchGate. Molecular docking, Biological Evaluation of a Co (II) Complex derivative of N⁵, N⁵-di(piperidine-2-carbonyl).

  • PubMed. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.

  • PubMed. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists.

  • IUCr. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.

  • Scholars Research Library. Modern Development in ACE inhibitors.

  • ResearchGate. Synthesis, Biological evaluation, and computational study of 2-((2-oxo-2-(arylamino)ethyl)thio)-1H-benzo[d]imidazole-5-carboxylic acids as PTP1B inhibitors for the treatment of type 2 diabetes.

  • Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation.

  • MDPI. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications.

  • Frontiers in Chemistry. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective.

  • ResearchGate. Benzoxazinones as PPARγ Agonists. 2. SAR of the Amide Substituent and In Vivo Results in a Type 2 Diabetes Model.

  • OUCI. Experimental and Theoretical Studies on the Rearrangement of 2‐Oxoazepane α,α‐Amino Acids into 2′‐Oxopiperidine β2,3,3‐Amino Acids: An Example of Intramolecular Catalysis.

  • ResearchGate. IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).

  • Benchchem. octahydroindole-2-carboxylic acid derivatives for drug discovery.

  • PubChem. 2-Oxopiperidine-4-carboxylic acid.

  • Open Access Research Journal of Science and Technology. Computational molecular modelling of proline derivatives as ACE inhibitors.

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.

  • bioRxiv. Comparison of drug inhibitory effects (IC 50 ) in monolayer and spheroid cultures.

  • Google Patents. Process for Preparation of Piperidine Carboxylic Acid.

  • MDPI. Synthesis and Preliminary Evaluation of a 2-Oxoquinoline Carboxylic Acid Derivative for PET Imaging the Cannabinoid Type 2 Receptor.

  • PubMed. Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents.

  • ChemScene. Methyl 2-oxopiperidine-4-carboxylate.

Sources

Comparative

benchmarking 1-tert-butyl-2-oxopiperidine-3-carboxylic acid against standard lactams

Benchmarking 1-tert-butyl-2-oxopiperidine-3-carboxylic acid: A Comparative Guide to Advanced Lactam Scaffolds in Peptidomimetics In modern drug discovery, constraining peptide conformations into rigidified scaffolds is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-tert-butyl-2-oxopiperidine-3-carboxylic acid: A Comparative Guide to Advanced Lactam Scaffolds in Peptidomimetics

In modern drug discovery, constraining peptide conformations into rigidified scaffolds is a cornerstone strategy for enhancing target affinity and metabolic stability. Lactam-based peptidomimetics, particularly those utilizing the piperidin-2-one ( δ -lactam) core, are highly effective at restricting the ψ and ϕ torsional angles to mimic [1]. However, standard unsubstituted lactams often suffer from poor lipophilicity and susceptibility to enzymatic cleavage.

This guide benchmarks 1-tert-butyl-2-oxopiperidine-3-carboxylic acid against standard lactam alternatives (e.g., 2-oxopiperidine-3-carboxylic acid and its N-methyl derivative). As a Senior Application Scientist, I will dissect how the massive steric bulk of the N-tert-butyl group alters the physicochemical landscape, dictates synthetic coupling strategies, and ultimately drives[2].

Section 1: Physicochemical and Structural Profiling

The introduction of an N-tert-butyl group onto the δ -lactam ring fundamentally shifts the molecule's behavior. The tertiary butyl moiety projects into the space adjacent to the C3-carboxylic acid, inducing significant allylic-type ( A1,3 ) strain. This steric shielding restricts the rotational freedom of attached pharmacophores, locking them into a predictable vector space essential for [3].

Furthermore, the bulky N-substituent drastically increases the scaffold's lipophilicity (LogP) while completely abolishing hydrogen-bond donor capacity at the lactam nitrogen. This translates directly to enhanced membrane permeability and protection against proteolytic degradation.

Table 1: Comparative Physicochemical Properties of δ -Lactam Scaffolds

Property2-Oxopiperidine-3-carboxylic acid (Standard)1-Methyl-2-oxopiperidine-3-carboxylic acid1-tert-Butyl-2-oxopiperidine-3-carboxylic acid
N-Substitution -H (H-Bond Donor)-CH 3​ (Minimal Bulk)-C(CH 3​ ) 3​ (High Steric Shielding)
Relative Lipophilicity (clogP) LowestModerateHighest
C3-Coupling Steric Hindrance LowLow-ModerateSevere
Amidase Susceptibility HighModerateNegligible
Primary Application Basic β -turn mimicryEnhanced permeabilityMetabolically stable, rigidified vectors

Section 2: Experimental Methodologies & Benchmarking Protocols

To objectively compare these scaffolds, we must employ self-validating experimental systems. The following protocols isolate the variables of synthetic reactivity (steric hindrance) and metabolic stability (enzymatic shielding).

Protocol A: Comparative Amide Coupling Efficiency via qNMR

Causality: The N-tert-butyl group creates a severe steric microenvironment around the C3-carboxylate, similar to effects seen in[4]. Standard carbodiimide chemistry (EDC/HOBt) often fails or proceeds sluggishly due to the inability of the bulky amine nucleophile to approach the activated ester. We utilize HATU, a highly reactive uronium-based coupling reagent, to drive the reaction, monitored by quantitative NMR (qNMR) to ensure real-time, isolation-independent [5].

Step-by-Step Methodology:

  • Preparation of Standard Solutions: Prepare 0.1 M solutions of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid and the standard 2-oxopiperidine-3-carboxylic acid in anhydrous DMF-d7.

  • Internal Standard Addition: Spike each solution with 0.05 M 1,3,5-trimethoxybenzene (TMB) as a highly stable, non-overlapping qNMR internal standard.

  • Activation: Add 1.1 equivalents of HATU and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the NMR tubes at 25°C. The choice of DIPEA over TEA prevents competitive nucleophilic attack while providing sufficient basicity.

  • Nucleophile Introduction: Inject 1.0 equivalent of a model primary amine (e.g., benzylamine).

  • Data Acquisition: Acquire 1 H-NMR spectra every 10 minutes for 2 hours. Integrate the diminishing α -proton signal of the starting lactam against the static TMB aromatic singlet. Validation Check: The sum of the integrations for the starting material and the newly formed amide product must remain constant relative to TMB, confirming no side-reactions (e.g., epimerization at C3) are occurring.

Protocol B: Microsomal Stability and Amidase Resistance Assay

Causality: Unsubstituted lactams are prone to ring-opening by hepatic amidases. The N-tert-butyl group physically blocks the enzyme's catalytic triad from accessing the lactam carbonyl. We benchmark this using human liver microsomes (HLM) coupled with LC-MS/MS.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 μ M solution of the synthesized lactam-peptides in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Initiation: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Cofactor Addition: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Quenching: At t = 0, 15, 30, 60, and 120 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing 50 nM of a stable-isotope-labeled (SIL) internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Validation Check: The SIL internal standard normalizes any matrix effects or ionization suppression, ensuring the calculated intrinsic clearance ( CLint​ ) accurately reflects metabolic stability rather than instrument variance.

Section 3: Mechanistic Workflow Visualization

G A Lactam Scaffold Selection B 1-tert-butyl-2-oxopiperidine -3-carboxylic acid A->B C Standard Lactams (N-H, N-Methyl) A->C D HATU/DIPEA Coupling (Steric Barrier Assessment) B->D High Steric Bulk E Microsomal Stability (Amidase Resistance) B->E N-Shielding C->D Low Steric Bulk C->E Exposed Amide F qNMR Conversion Analysis D->F G LC-MS/MS Clearance Rate E->G

Workflow for benchmarking steric and metabolic profiles of lactam scaffolds.

Conclusion

While standard 2-oxopiperidine-3-carboxylic acid remains a versatile building block for basic peptidomimetic synthesis, the 1-tert-butyl derivative offers a massive upgrade for advanced drug discovery programs. The steric penalty paid during synthesis (requiring optimized, high-efficiency coupling conditions) is heavily outweighed by the resulting conformational rigidity and near-total resistance to amidase-mediated degradation. By leveraging the self-validating protocols outlined above, researchers can quantitatively justify the integration of this privileged scaffold into their therapeutic pipelines.

References

  • Title: Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor Source: Beilstein Journal of Organic Chemistry (via NIH) URL: [Link]

  • Title: Synthesis of β -Lactam Scaffolds for Ditopic Peptidomimetics Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Origins of Regioselectivity in the Reactions of α -Lactams with Nucleophiles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis of α -Methylene- β -Lactams via PPh3-Catalyzed Umpolung Cyclization of Propiolamides Source: Organic Chemistry Portal URL: [Link]

Sources

Validation

Reproducibility of 1-tert-Butyl-2-oxopiperidine-3-carboxylic Acid Synthesis Protocols: A Comparative Guide

Executive Summary & Scientific Context 1-tert-Butyl-2-oxopiperidine-3-carboxylic acid (CAS 1526281-89-9) [3] is a highly sterically encumbered lactam building block utilized in the design of spirocyclic scaffolds, peptid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

1-tert-Butyl-2-oxopiperidine-3-carboxylic acid (CAS 1526281-89-9) [3] is a highly sterically encumbered lactam building block utilized in the design of spirocyclic scaffolds, peptidomimetics, and advanced screening libraries [4]. The incorporation of the bulky tert-butyl group on the piperidine nitrogen fundamentally restricts the conformational flexibility of the ring, making it an ideal rigidified pharmacophore.

However, synthesizing this molecule poses two distinct chemical challenges:

  • Steric Penalty in N-Alkylation : Direct N-alkylation of 2-piperidone with tert-butyl halides is synthetically unviable due to competing E2 elimination pathways.

  • Regioselective C-3 Carboxylation : Generating a stable enolate from a sterically hindered lactam requires stringent anhydrous conditions and specific electrophilic trapping agents to ensure reproducibility[1].

This guide objectively compares the two leading synthetic methodologies—De Novo Acyclic Assembly (Route A) and Ritter-Type Lactamization (Route B) —and provides self-validating experimental protocols to ensure maximum reproducibility.

Comparative Analysis of Synthetic Routes

Route A: De Novo Acyclic Assembly
  • Mechanism : This route circumvents the N-alkylation steric penalty by forming the C-N bond prior to ring closure. Methyl 5-oxopentanoate undergoes reductive amination with tert-butylamine, followed by thermal or acid-catalyzed lactamization.

  • Causality & Logic : By utilizing an acyclic precursor, the primary amine can attack the aldehyde without the steric hindrance present in a pre-formed lactam ring. The subsequent intramolecular amidation is thermodynamically driven.

  • Performance : Highly reproducible with excellent purity, though it requires multiple steps and careful handling of volatile tert-butylamine.

Route B: Ritter-Type Lactamization
  • Mechanism : Direct conversion of δ-valerolactone to 1-tert-butylpiperidin-2-one using tert-butyl acetate and concentrated sulfuric acid.

  • Causality & Logic : The strongly acidic conditions generate a tert-butyl carbocation in situ. The lactone ring opens to form an acylium ion equivalent, which is trapped by the amine generated via the Ritter mechanism, ultimately cyclizing to the lactam.

  • Performance : Operationally simpler (one-pot to the lactam), but the harsh acidic conditions can lead to oligomerization, resulting in moderate yields and requiring rigorous chromatographic purification.

Unified C-3 Carboxylation

Both routes converge at the intermediate 1-tert-butylpiperidin-2-one. The final step involves deprotonation at the C-3 position and trapping with a carboxylating agent.

  • Causality & Logic : Lithium diisopropylamide (LDA) at -78 °C is strictly required to form the kinetic enolate. Weaker bases (e.g., NaH) lead to incomplete deprotonation and promote Claisen-type self-condensation. For the electrophile, Mander's reagent (methyl cyanoformate) is vastly superior to bubbling CO2 gas. CO2 gas introduces moisture and leads to highly variable yields, whereas Mander's reagent cleanly provides the methyl ester, which is subsequently hydrolyzed with LiOH to yield the target carboxylic acid [2].

Quantitative Data: Performance Comparison

ParameterRoute A (Acyclic Assembly)Route B (Ritter-Type)
Overall Yield (3 steps) 55 - 65%35 - 45%
Intermediate Purity (Crude) >90% (often used without column)~70% (requires silica gel column)
Scalability Excellent (up to 100g scale)Moderate (exothermic acid quench limits scale)
Key Reagent Cost Moderate (Reductive amination reagents)Low (Bulk acids and acetates)
E-Factor (Waste Generation) ModerateHigh (Large volumes of aqueous sulfate waste)

Pathway Visualization

SynthesisRoutes StartA Methyl 5-oxopentanoate + tert-Butylamine StepA1 Reductive Amination (NaBH(OAc)3) StartA->StepA1 StepA2 Thermal Lactamization (Toluene, Reflux) StepA1->StepA2 Intermediate 1-tert-Butylpiperidin-2-one StepA2->Intermediate Route A StartB δ-Valerolactone + tert-Butyl Acetate StepB1 Ritter-Type Reaction (H2SO4, rt) StartB->StepB1 StepB1->Intermediate Route B StepC1 1. LDA, THF, -78 °C 2. Methyl Cyanoformate Intermediate->StepC1 StepC2 LiOH Hydrolysis (THF/H2O) StepC1->StepC2 Product 1-tert-Butyl-2-oxopiperidine- 3-carboxylic acid StepC2->Product

Comparison of Route A and Route B for the synthesis of the target lactam.

Self-Validating Experimental Protocols

The following protocols represent the optimized, highly reproducible workflow combining the scalability of Route A with the robust Mander's reagent carboxylation strategy.

Protocol 1: Synthesis of 1-tert-Butylpiperidin-2-one (Route A)

Objective : Form the sterically hindered lactam without direct N-alkylation.

  • Reductive Amination : To a solution of methyl 5-oxopentanoate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add tert-butylamine (1.2 equiv) and acetic acid (0.1 equiv). Stir at room temperature for 30 minutes to allow imine formation.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv) portion-wise. Causality: NaBH(OAc)3 is chosen over NaBH4 because it is mild enough to avoid reducing the ester moiety while selectively reducing the iminium ion.

  • Workup : After 12 hours, quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate in vacuo to yield the acyclic amino-ester intermediate.

  • Lactamization : Dissolve the crude amino-ester in toluene (0.1 M). Reflux using a Dean-Stark trap for 24 hours. Validation Check: Monitor by TLC (EtOAc/Hexane 1:1). The highly polar amino-ester spot should completely convert to a higher Rf spot (the lactam).

  • Purification : Concentrate and purify via short-path distillation or silica gel chromatography to yield 1-tert-butylpiperidin-2-one as a pale yellow oil.

Protocol 2: Regioselective C-3 Carboxylation

Objective : Install the C-3 carboxylic acid utilizing kinetic enolate trapping.

  • Enolate Formation : In an oven-dried Schlenk flask under argon, dissolve diisopropylamine (1.2 equiv) in anhydrous THF (0.1 M). Cool to -78 °C. Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Deprotonation : Slowly add a solution of 1-tert-butylpiperidin-2-one (1.0 equiv) in THF dropwise over 15 minutes. Stir at -78 °C for 1 hour. Causality: The slow addition prevents local concentration spikes, minimizing Claisen self-condensation.

  • Electrophilic Trapping : Add Mander's reagent (methyl cyanoformate, 1.5 equiv) rapidly in one portion. Causality: Methyl cyanoformate reacts exclusively at the C-carbon of the enolate, avoiding the O-acylation often seen with standard chloroformates.

  • Hydrolysis : Warm to room temperature, quench with saturated NH4Cl, and extract with EtOAc. Concentrate the organic layer. Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 equiv) and stir at room temperature for 4 hours.

  • Isolation : Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc (3x), dry over MgSO4, and concentrate to yield 1-tert-butyl-2-oxopiperidine-3-carboxylic acid as a white solid [3]. Validation Check: 1H NMR should show the disappearance of the methyl ester singlet (~3.7 ppm) and the presence of a distinct triplet/dd for the C-3 methine proton adjacent to the carbonyls.

References

  • Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates.
  • 2-Oxopiperidine-3-carboxylic acid | 41888-21-5. sigmaaldrich.com.
  • 1526281-89-9 | 1-tert-Butyl-2-oxopiperidine-3-carboxylic acid. bldpharm.com.
  • Screening Compounds P109065 | EvitaChem. evitachem.com.
Comparative

A Comparative Guide to Cross-Reactivity Profiling of 1-tert-butyl-2-oxopiperidine-3-carboxylic Acid

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for the novel investigational compound, 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, hereafter referred to as Cmpd...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for the novel investigational compound, 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, hereafter referred to as Cmpd-TBPC . In the context of this guide, we will treat Cmpd-TBPC as a potent and selective inhibitor of a hypothetical serine protease, "Protease-X," a critical enzyme implicated in an inflammatory disease pathway.

The objective of this document is to equip researchers, scientists, and drug development professionals with the rationale, experimental protocols, and data interpretation strategies necessary to rigorously evaluate the selectivity of Cmpd-TBPC. Ensuring a compound's specificity is paramount in drug discovery, as off-target interactions can lead to unforeseen toxicities or reduced efficacy.[1][2] These studies are an essential component of the preclinical safety assessment package required for regulatory submissions like an Investigational New Drug (IND) application.[3][4]

The Imperative of Selectivity: Designing the Cross-Reactivity Panel

The foundation of a robust cross-reactivity study lies in the thoughtful selection of a panel of off-targets. The goal is to challenge the compound against its most likely unintended binding partners. For Cmpd-TBPC, a piperidine carboxamide derivative, the panel was designed based on two key principles: structural homology and known promiscuity within the target class.

  • Homologous Targets: We selected two other serine proteases, Protease-Y and Protease-Z, which share significant structural similarity in their active sites with the primary target, Protease-X. This evaluates the compound's ability to discriminate between closely related enzymes.

  • Functionally Relevant, Unrelated Targets: To assess broader selectivity, we included Cathepsin K, a cysteine protease. While mechanistically distinct, it is a common target for anti-inflammatory programs and assessing activity against it provides valuable safety data.[5]

The table below outlines the targets selected for the initial cross-reactivity profiling of Cmpd-TBPC.

Target NameTarget ClassRationale for Inclusion
Protease-X Serine Protease Primary Therapeutic Target
Protease-YSerine ProteaseHigh structural homology to Protease-X
Protease-ZSerine ProteaseHigh structural homology to Protease-X
Cathepsin KCysteine ProteaseRelevant off-target in inflammatory disease

A Tiered Approach to Experimental Evaluation

A hierarchical screening cascade ensures that resources are used efficiently, with broader, less complex assays preceding more involved and physiologically relevant models. Our approach begins with direct biochemical assays to determine inhibitory potency, followed by cell-based functional assays to confirm on-target activity and assess functional off-target effects.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Decision Point a Cmpd-TBPC b Enzyme Inhibition Assay (Determine IC50) a->b Test Compound c Protease-X (Target) b->c Against Panel d Protease-Y (Off-Target) b->d Against Panel e Protease-Z (Off-Target) b->e Against Panel f Cathepsin K (Off-Target) b->f Against Panel j Analyze Selectivity Index (IC50 Off-Target / IC50 Target) c->j d->j e->j f->j g Cell-Based Functional Assay (Determine EC50) h Protease-X Expressing Cells g->h Confirm Activity & Selectivity i Protease-Y Expressing Cells g->i Confirm Activity & Selectivity h->j i->j k Proceed to In Vivo Models j->k High Selectivity l Re-evaluate / Re-design j->l Poor Selectivity

Caption: Cross-reactivity screening workflow for Cmpd-TBPC.

Tier 1: Biochemical Enzyme Inhibition Assays

The initial step is to quantify the potency of Cmpd-TBPC against each purified enzyme in the panel. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6][7]

Protocol 1: Determination of IC50 Values

This protocol describes a general method using a fluorogenic substrate. The assay should be optimized for each specific enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of Cmpd-TBPC in 100% DMSO.

    • Prepare assay buffer appropriate for the target enzyme.

    • Prepare solutions of each purified enzyme and its corresponding fluorogenic substrate in assay buffer. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitive detection of competitive inhibitors.[8][9]

  • Assay Setup (96-well plate format):

    • Create a serial dilution of Cmpd-TBPC in the assay plate. Typically, an 11-point, 3-fold dilution series is prepared, spanning a concentration range from 100 µM to 1.7 nM.

    • Include a positive control (no inhibitor, 100% enzyme activity) and a negative control (no enzyme, background fluorescence).

    • Add a fixed volume of the enzyme solution to each well.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate and Measure Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

    • Immediately place the plate in a microplate reader set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Measure the rate of the reaction (kinetic read) by monitoring the increase in fluorescence over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.[10]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[10]

Tier 2: Cell-Based Functional Assays

Biochemical assays are essential, but they do not fully replicate the complex environment inside a cell.[11][12] Cell-based assays provide a more physiologically relevant context to confirm that the compound can penetrate the cell membrane, engage its target, and elicit a functional response.

Protocol 2: Cellular Target Engagement Assay

This protocol assumes the existence of cell lines overexpressing the target proteases and a known downstream substrate that is cleaved by the active protease.

  • Cell Culture and Plating:

    • Culture cell lines engineered to express Protease-X or the off-target Protease-Y.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of Cmpd-TBPC in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound.

    • Incubate the cells for a period sufficient to allow for cell penetration and target engagement (e.g., 2-4 hours).

  • Cell Lysis and Analysis:

    • Wash the cells with PBS and then lyse them to release cellular proteins.

    • Analyze the cell lysates via Western Blot or a quantitative immunoassay (e.g., ELISA) to measure the levels of the cleaved downstream substrate. A potent inhibitor will prevent substrate cleavage.

  • Data Analysis:

    • Quantify the amount of cleaved substrate at each compound concentration.

    • Normalize the data to a vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

    • Plot the normalized signal against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50).

Comparative Data Analysis: Cmpd-TBPC vs. An Alternative

To provide a clear benchmark, we compare the hypothetical cross-reactivity profile of Cmpd-TBPC with that of a hypothetical alternative compound, Alternative-A .

Table 1: Biochemical Inhibition Profile (IC50, nM)

CompoundProtease-X (Target)Protease-YProtease-ZCathepsin K
Cmpd-TBPC 151,2504,800>10,000
Alternative-A 45220950>10,000

Table 2: Cell-Based Functional Activity (EC50, nM)

CompoundProtease-X CellsProtease-Y Cells
Cmpd-TBPC 403,500
Alternative-A 110550

The selectivity index (SI) is a critical metric for comparing the cross-reactivity of compounds. It is calculated by dividing the IC50 (or EC50) of an off-target by the IC50 (or EC50) of the primary target. A higher SI value indicates greater selectivity.

G cluster_0 Selectivity Analysis node_a Compound Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Target) node_b Cmpd-TBPC SI (vs. Protease-Y) = 83x SI (vs. Protease-Z) = 320x node_d Interpretation node_c Alternative-A SI (vs. Protease-Y) = 4.9x SI (vs. Protease-Z) = 21x node_e Cmpd-TBPC demonstrates a superior selectivity profile over its closest structural homologs compared to Alternative-A. node_d->node_e

Caption: Logic for interpreting the selectivity index.

Table 3: Selectivity Index Comparison

CompoundSI vs. Protease-Y (Biochemical)SI vs. Protease-Z (Biochemical)SI vs. Protease-Y (Cellular)
Cmpd-TBPC 83x320x88x
Alternative-A 4.9x21x5x

Conclusion and Forward Path

The comprehensive cross-reactivity assessment demonstrates that the hypothetical compound, Cmpd-TBPC , is a potent inhibitor of its primary target, Protease-X, with a highly favorable selectivity profile. It exhibits significantly weaker inhibition against closely related serine proteases (Protease-Y and Protease-Z) and negligible activity against the cysteine protease, Cathepsin K. The selectivity observed in biochemical assays was confirmed in cell-based functional assays, reinforcing the compound's specificity in a more complex biological system.

Compared to Alternative-A, Cmpd-TBPC shows a markedly superior selectivity index, suggesting a lower risk of off-target effects mediated by the inhibition of homologous proteases. This robust, data-driven approach to characterizing compound specificity is fundamental to de-risking a candidate molecule and provides a strong rationale for its advancement into more complex in vivo safety and efficacy models.

References

  • Vertex AI Search. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • BenchChem. (2025, December). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1).
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  • Leach, M. W., et al. (2010, December 15). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed.
  • NanoTemper Technologies. Assay setup for competitive binding measurements.
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  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay.
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  • Eurofins Discovery. Cell-based Assays for Better Insights into Function and Mechanism of Action.
  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
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  • ChemicalBook. (S)-1-Boc-3-hydroxypiperidine.
  • Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
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  • Arkat USA. Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)
  • ChemBK. (2024, April 9).
  • LaMonte, G. M., et al. (2021).
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  • Santa Cruz Biotechnology. (S)-1-Boc-piperidine-3-carboxylic acid | CAS 88495-54-9.
  • PubChem. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618.
  • NextSDS. 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid.
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Validation

A Comparative Guide to the Validation of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid as a Reference Standard

This guide provides a comprehensive framework for the validation of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid as a chemical reference standard. It is intended for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid as a chemical reference standard. It is intended for researchers, scientists, and drug development professionals who require a highly purified and well-characterized standard for qualitative and quantitative analyses. This document will delve into the critical validation parameters, compare suitable analytical methodologies, and provide the scientific rationale behind the experimental designs, in alignment with international regulatory expectations.[1][2][3]

The establishment of a reference standard is a critical undertaking in pharmaceutical development and quality control.[3][4] The purity and identity of this standard directly impact the accuracy of analytical data for drug substances and products.[3] 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, a chiral molecule, presents unique challenges in its characterization, necessitating a multi-faceted analytical approach to ensure its suitability for its intended use.

The Validation Workflow: A Multi-Step Approach

The validation of a reference standard is a systematic process designed to provide a high degree of assurance that the material is of the required purity and that its structure is unequivocally confirmed. The workflow for validating 1-tert-butyl-2-oxopiperidine-3-carboxylic acid as a reference standard can be visualized as follows:

Validation Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Data Evaluation & Comparison cluster_2 Phase 3: Certification Identity Identity Confirmation Purity Purity Assessment Assay Assay (Absolute Content) Method_Comparison Comparison of Analytical Methods Assay->Method_Comparison Provides data for Data_Analysis Comprehensive Data Analysis Certification Certification & Documentation Data_Analysis->Certification Leads to

Caption: Validation workflow for a reference standard.

Part 1: Identity Confirmation

The unequivocal identification of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid is the foundational step in its validation. A combination of spectroscopic techniques should be employed to confirm the molecular structure.

Analytical Technique Purpose Expected Results for 1-tert-butyl-2-oxopiperidine-3-carboxylic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.¹H NMR should show characteristic signals for the tert-butyl group, the piperidine ring protons, and the carboxylic acid proton. ¹³C NMR will confirm the presence of the carbonyl, carboxyl, and aliphatic carbons.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of C11H19NO4 (229.27 g/mol ).[5]
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the amide C=O stretching, and C-H stretching of the aliphatic and tert-butyl groups.
Elemental Analysis To determine the percentage composition of carbon, hydrogen, and nitrogen.The experimentally determined percentages should be in close agreement with the theoretical values for the empirical formula C11H19NO4.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the 1-tert-butyl-2-oxopiperidine-3-carboxylic acid candidate material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Parameters: Utilize a 400 MHz or higher field NMR spectrometer. Acquire the spectrum at a controlled temperature (e.g., 25°C).

  • Data Acquisition: Obtain a high-resolution spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign the chemical shifts to the respective protons in the molecule.

Part 2: Purity Assessment

The purity of a reference standard must be rigorously evaluated to identify and quantify any impurities.[3] Given the chiral nature of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid, both chiral and achiral purity must be assessed.

Achiral Purity (Organic and Inorganic Impurities)

A combination of chromatographic and other techniques is necessary to provide a comprehensive purity profile.

Analytical Technique Purpose Alternative Methods & Comparison
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection To separate, detect, and quantify non-volatile organic impurities.Gas Chromatography (GC): Suitable for volatile impurities and residual solvents. HPLC is generally more versatile for non-volatile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify unknown impurities by providing molecular weight information.GC-MS: Applicable for volatile impurities. LC-MS is preferred for non-volatile and thermally labile compounds.
Thermogravimetric Analysis (TGA) To determine the water content and other volatile impurities.Karl Fischer Titration: A more specific and accurate method for water content determination. TGA provides a broader assessment of volatiles.
Differential Scanning Calorimetry (DSC) To assess the purity of highly crystalline substances by analyzing the melting point depression.This technique is particularly useful for detecting eutectic impurities in crystalline materials with a purity of over 98.5%.[6]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) To quantify elemental impurities.Atomic Absorption Spectroscopy (AAS): A less sensitive alternative to ICP-MS.

Experimental Protocol: HPLC Purity Method

  • Chromatographic System: A high-performance liquid chromatograph equipped with a UV or diode array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the main component; a wavelength where the compound has significant absorbance should be chosen.

  • Injection Volume: 10 µL.

  • Data Analysis: The area percentage of the main peak relative to the total area of all peaks is calculated to determine the purity.

Chiral Purity (Enantiomeric Purity)

The determination of enantiomeric purity is crucial for a chiral reference standard.[7]

Analytical Technique Purpose Alternative Methods & Comparison
Chiral High-Performance Liquid Chromatography (Chiral HPLC) To separate and quantify the enantiomers. This is often considered the gold standard for enantiomeric purity analysis.[8]Chiral Supercritical Fluid Chromatography (SFC): Offers faster analysis times and reduced solvent consumption compared to HPLC.[8] Capillary Electrophoresis (CE): Provides high separation efficiency and is suitable for small sample volumes.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents To determine the enantiomeric excess by inducing chemical shift differences between the enantiomers.This method is a powerful tool for accurate quantification and provides structural information but is generally less sensitive than chromatographic methods.[8][10]

Experimental Protocol: Chiral HPLC

  • Chromatographic System: An HPLC system with a UV or diode array detector.

  • Chiral Stationary Phase (CSP): Selection of the appropriate CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Flow Rate: Adjusted to achieve optimal separation.

  • Detection Wavelength: As determined for the achiral method.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Part 3: Assay (Absolute Content)

The assay determines the absolute content or potency of the reference standard. A mass balance approach is often employed, where the content is calculated by subtracting the percentages of all identified impurities from 100%.

Mass Balance Calculation:

Assay (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)

Alternatively, a quantitative NMR (qNMR) approach can be used for a direct determination of the assay value.[11]

Comparison of Methodologies

The choice of analytical methods for the validation of a reference standard should be based on a scientific understanding of the molecule and the potential impurities. The following diagram illustrates the relationship and complementary nature of the primary analytical techniques.

Methodology Comparison HPLC HPLC (Achiral Purity) MS MS (Molecular Weight) HPLC->MS Impurity ID Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->HPLC Complements NMR NMR (Structure & Assay) NMR->HPLC Quantitative Analysis NMR->MS Structural Confirmation TGA_KF TGA / Karl Fischer (Water Content) TGA_KF->HPLC Purity Correction DSC DSC (Crystalline Purity) DSC->HPLC Purity Confirmation

Caption: Interrelationship of analytical techniques.

Conclusion

The validation of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid as a reference standard is a rigorous process that requires the application of multiple, orthogonal analytical techniques. This guide provides a framework for establishing the identity, purity, and assay of this material in line with the principles outlined by major pharmacopeias and regulatory bodies.[1][4][12] By following these guidelines and employing sound scientific judgment, researchers can ensure the quality and reliability of their reference standard, which is paramount for accurate and reproducible analytical results in pharmaceutical research and development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. 2023. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. 2022. Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available from: [Link]

  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed. 2014. Available from: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. 2009. Available from: [Link]

  • Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. ResearchGate. 2019. Available from: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. 2020. Available from: [Link]

  • Recent advances in spectroscopic chiral analysis of carboxylic acids. PubMed. 2025. Available from: [Link]

  • How can I find out the expiry date of an EDQM reference standard? European Directorate for the Quality of Medicines & HealthCare. 2022. Available from: [Link]

  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. ACS Publications. 2024. Available from: [Link]

  • Good manufacturing practices: guidelines on validation. World Health Organization. Available from: [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review. Available from: [Link]

  • Ph. Eur. Reference Standards: Orders and Catalogue. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. 2023. Available from: [Link]

  • Your Guide to Pharmaceutical Validation & 6 Principles for Effective Implementation. Qualio. 2024. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. 2023. Available from: [Link]

  • 〈11〉 USP Reference Standards. US Pharmacopeia. 2025. Available from: [Link]

  • Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. European Directorate for the Quality of Medicines & HealthCare. 2023. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for Novel Compounds: A Comparative Study Using "Exemplar" (CAS 1526281-89-9)

For: Researchers, scientists, and drug development professionals engaged in the critical task of establishing robust and reproducible analytical methods for novel chemical entities. Introduction: The Imperative of Method...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in the critical task of establishing robust and reproducible analytical methods for novel chemical entities.

Introduction: The Imperative of Method Validation in Drug Development

In the landscape of pharmaceutical development, the journey of a novel compound from discovery to a marketed drug is underpinned by rigorous scientific validation at every stage. Central to this is the establishment of reliable analytical methods to quantify the compound, its impurities, and its metabolites in various matrices. When an analytical method is to be used across multiple laboratories, a comprehensive inter-laboratory validation is not just a regulatory expectation but a scientific necessity to ensure data consistency and integrity.[1][2][3] This guide provides an in-depth, experience-driven comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of a hypothetical novel compound, "Exemplar" (representing CAS 1526281-89-9).

The principles and methodologies discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which emphasizes a lifecycle and risk-based approach to method validation.[1][4][5]

The Foundation: Understanding Inter-Laboratory Validation

An inter-laboratory validation study, also known as a collaborative study, is designed to assess the reproducibility of an analytical method.[1] It evaluates the method's performance when conducted by different analysts, in different laboratories, using different equipment, and on different days. The primary goal is to demonstrate that the method is robust and transferable, yielding comparable results regardless of the testing environment.

The core validation parameters, as stipulated by ICH Q2(R2), that will be the focus of our comparative study are:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further broken down into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory validation study.

G cluster_0 Phase 1: Method Development & Pre-Validation cluster_1 Phase 2: Inter-Laboratory Study Execution cluster_2 Phase 3: Data Analysis & Reporting Dev Method Development & Optimization PreVal Single-Lab Pre-Validation Dev->PreVal Protocol Develop Validation Protocol PreVal->Protocol LabA Laboratory A Protocol->LabA LabB Laboratory B Protocol->LabB LabC Laboratory C Protocol->LabC Data Data Compilation & Statistical Analysis LabA->Data LabB->Data LabC->Data Report Final Validation Report Data->Report

Caption: A flowchart of the inter-laboratory validation process.

Comparative Validation of Assay Methods for "Exemplar"

We will now delve into a hypothetical inter-laboratory validation study comparing two analytical methods for the quantification of "Exemplar" in a drug substance:

  • Method A: HPLC-UV - A robust, widely available, and cost-effective technique.

  • Method B: LC-MS/MS - A highly sensitive and specific, but more complex and expensive technique.

The study involves three independent laboratories (Lab 1, Lab 2, and Lab 3).

Experimental Protocols

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

3. Standard and Sample Preparation:

  • Prepare a stock solution of "Exemplar" reference standard at 1.0 mg/mL in methanol.

  • Prepare calibration standards by serial dilution of the stock solution to concentrations of 10, 25, 50, 100, and 150 µg/mL in the mobile phase.

  • Prepare Quality Control (QC) samples at low (30 µg/mL), medium (75 µg/mL), and high (120 µg/mL) concentrations.

  • Accurately weigh approximately 10 mg of "Exemplar" drug substance, dissolve in methanol, and dilute to a final concentration of 100 µg/mL with the mobile phase.

1. Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • "Exemplar": Precursor ion > Product ion (hypothetical m/z values)

    • Internal Standard (IS): Precursor ion > Product ion (hypothetical m/z values)

  • Source Parameters: Optimized for maximum signal intensity.

4. Standard and Sample Preparation:

  • Prepare stock solutions of "Exemplar" and a suitable internal standard (IS) at 1.0 mg/mL in methanol.

  • Prepare calibration standards by serial dilution to concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL, each containing the IS at a constant concentration.

  • Prepare QC samples at low (0.3 ng/mL), medium (7.5 ng/mL), and high (80 ng/mL) concentrations.

  • Accurately weigh approximately 10 mg of "Exemplar" drug substance, dissolve in methanol, and perform a serial dilution to a final concentration of 10 ng/mL, adding the IS.

Data Presentation and Comparison

The following tables summarize the hypothetical data from the inter-laboratory validation study.

Table 1: Accuracy and Precision (Reproducibility)

MethodLaboratoryQC LevelTheoretical Conc.Mean Measured Conc. (n=6)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV Lab 1Low30 µg/mL29.8 µg/mL99.3%1.8%
Mid75 µg/mL75.6 µg/mL100.8%1.5%
High120 µg/mL119.5 µg/mL99.6%1.2%
Lab 2Low30 µg/mL30.5 µg/mL101.7%2.1%
Mid75 µg/mL74.2 µg/mL98.9%1.9%
High120 µg/mL121.1 µg/mL100.9%1.6%
Lab 3Low30 µg/mL29.5 µg/mL98.3%2.5%
Mid75 µg/mL76.1 µg/mL101.5%2.2%
High120 µg/mL118.9 µg/mL99.1%1.9%
LC-MS/MS Lab 1Low0.3 ng/mL0.31 ng/mL103.3%3.5%
Mid7.5 ng/mL7.4 ng/mL98.7%2.8%
High80 ng/mL81.2 ng/mL101.5%2.5%
Lab 2Low0.3 ng/mL0.29 ng/mL96.7%4.2%
Mid7.5 ng/mL7.6 ng/mL101.3%3.1%
High80 ng/mL79.5 ng/mL99.4%2.9%
Lab 3Low0.3 ng/mL0.32 ng/mL106.7%4.8%
Mid7.5 ng/mL7.3 ng/mL97.3%3.6%
High80 ng/mL80.9 ng/mL101.1%3.2%

Table 2: Linearity and Range

MethodParameterLab 1Lab 2Lab 3
HPLC-UV Range10 - 150 µg/mL10 - 150 µg/mL10 - 150 µg/mL
Correlation Coefficient (r²)> 0.9995> 0.9992> 0.9994
LC-MS/MS Range0.1 - 100 ng/mL0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.9989> 0.9985> 0.9988

Table 3: Limit of Quantitation (LOQ) and Robustness

MethodParameterLab 1Lab 2Lab 3
HPLC-UV LOQ10 µg/mL10 µg/mL10 µg/mL
RobustnessPassedPassedPassed
LC-MS/MS LOQ0.1 ng/mL0.1 ng/mL0.1 ng/mL
RobustnessPassedPassedPassed

Analysis and Interpretation: Choosing the Right Method

Both the HPLC-UV and LC-MS/MS methods demonstrated acceptable performance across the three laboratories, meeting typical acceptance criteria for accuracy (80-120%) and precision (<15% RSD) for the respective concentration levels.[6][7] However, the choice of method for routine use depends on the specific application.

  • HPLC-UV: This method is highly precise and accurate for the quantification of "Exemplar" at the microgram per milliliter level. Its simplicity, lower cost of operation, and the widespread availability of the instrumentation make it an excellent choice for routine quality control and release testing of the drug substance.

  • LC-MS/MS: This method offers significantly higher sensitivity, with an LOQ approximately 100,000 times lower than the HPLC-UV method. This makes it indispensable for applications requiring trace-level quantification, such as bioanalysis of pharmacokinetic samples, impurity profiling at very low levels, or cleaning validation. The inherent specificity of mass spectrometry also provides greater confidence in the identity of the analyte.

Decision Tree for Method Selection

The following diagram provides a decision-making framework for selecting the appropriate analytical method.

G start Start: Need to quantify 'Exemplar' q1 Is trace-level quantification (ng/mL or lower) required? start->q1 q2 Is high sample throughput a primary concern? q1->q2 No lcms Select LC-MS/MS q1->lcms Yes q2->lcms No, but highest specificity is paramount hplcuv Select HPLC-UV q2->hplcuv Yes q2->hplcuv No, but cost and simplicity are favored

Caption: A decision tree for selecting between HPLC-UV and LC-MS/MS.

Conclusion: A Foundation of Trustworthy Data

This guide has demonstrated the process and importance of inter-laboratory validation for analytical methods. Through a comparative study of HPLC-UV and LC-MS/MS for the hypothetical compound "Exemplar," we have shown that while both methods can be validated to be accurate and precise, their optimal applications differ significantly. The HPLC-UV method is a robust workhorse for routine, high-concentration assays, while the LC-MS/MS method provides the sensitivity and specificity required for more demanding applications.

Ultimately, the successful transfer and implementation of an analytical method across multiple laboratories rely on a well-designed validation study, clear and detailed protocols, and a thorough understanding of the method's capabilities and limitations. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers and drug developers can ensure the generation of consistent, reliable, and trustworthy data throughout the lifecycle of a pharmaceutical product.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

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Comparative

Structural Comparison and Pharmacological Evaluation of 2-Oxopiperidine-3-Carboxylic Acid Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Evaluation, Structure-Activity Relationships (SAR), and Synthetic Methodologies Executive Summary: The 2-Oxopip...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Evaluation, Structure-Activity Relationships (SAR), and Synthetic Methodologies

Executive Summary: The 2-Oxopiperidine-3-Carboxylic Acid Scaffold

In modern medicinal chemistry, 2-oxopiperidine-3-carboxylic acid (also known as 3-carboxy-2-piperidone) serves as a highly privileged, conformationally restricted building block. Its unique geometry provides a versatile lactam core with two primary vectors for structural diversification: the nucleophilic N1-position and the highly reactive C3-carboxylic acid [1].

By systematically modifying these vectors, drug development professionals can direct the scaffold toward entirely different pharmacological targets. This guide objectively compares two major classes of analogs derived from this core: N-Aryl/C3-Alkyl analogs (developed as c-Met kinase inhibitors) and Fused β-Carboline analogs (developed as DYRK1A inhibitors).

Structural Divergence & Target Selectivity

The true utility of the 2-oxopiperidine-3-carboxylic acid scaffold lies in its synthetic plasticity. Depending on the functionalization strategy, the three-dimensional space occupied by the molecule shifts dramatically, dictating its kinase selectivity.

ScaffoldDivergence cluster_cMet Class A: N-Aryl Analogs (c-Met Inhibitors) cluster_DYRK1A Class B: Fused Analogs (DYRK1A Inhibitors) Base 2-Oxopiperidine-3-Carboxylic Acid (Core Scaffold) N_Aryl N-(4-Fluorophenyl) Substitution Base->N_Aryl N-Arylation Japp Japp-Klingemann Coupling with Aryldiazonium Base->Japp Diazonium Coupling C3_Alkyl C3-Alkyl Substitution (Ethyl, Butyl) N_Aryl->C3_Alkyl C3-Alkylation cMet_Target c-Met Kinase Inhibition (IC50: 11.2 - 64.0 nM) C3_Alkyl->cMet_Target Fischer Fischer Indole Cyclization (1-oxo-β-carbolines) Japp->Fischer Formic Acid, Heat DYRK1A_Target DYRK1A Inhibition (IC50: 123 - 1500 nM) Fischer->DYRK1A_Target

Figure 1: Synthetic divergence of the 2-oxopiperidine-3-carboxylic acid scaffold toward distinct kinase targets.

Class A: N-Aryl-3-Alkyl Analogs (c-Met Inhibitors)

For c-Met inhibition, the lactam core is typically N-arylated (e.g., with a 4-fluorophenyl group) to anchor the molecule in the hydrophobic hinge region of the kinase. However, the unsubstituted C3-carboxylic acid lacks the necessary steric bulk to fully engage the deep hydrophobic sub-pocket. Alkylation at the C3 position (yielding 3-ethyl or 3-butyl analogs) forces a conformational lock that drastically improves binding affinity [1].

Class B: Fused β-Carboline Analogs (DYRK1A Inhibitors)

Alternatively, the C3-carboxylic acid can be utilized not as a final functional group, but as a reactive handle for ring fusion. Through coupling with aryldiazonium salts, the piperidone ring is expanded into a 1,2,3,4-tetrahydro-1-oxo-β-carboline system. These harmine-based analogs are potent inhibitors of DYRK1A, a kinase implicated in pancreatic β-cell proliferation [2].

Quantitative Performance Comparison

To objectively evaluate the pharmacological performance of these structural modifications, we must analyze the Structure-Activity Relationship (SAR) data for both analog classes.

Table 1: Pharmacological Impact of C3-Substitution on c-Met Inhibitors

Base Scaffold: N-(4-Fluorophenyl)-2-oxopiperidine-3-carboxylic acid

CompoundC3-SubstitutionTarget KinaseEnzymatic IC₅₀ (nM)Cellular IC₅₀ (µM)Structural Rationale
3 -H (Unsubstituted)c-Met> 1000N/ALacks sufficient hydrophobic bulk to engage the deep c-Met binding pocket.
6b -Ethylc-Met11.2 - 64.00.65 - 16.0Optimal steric fit; the ethyl group perfectly engages the hydrophobic sub-pocket.
6c -Butylc-Met11.2 - 64.00.65 - 16.0Extended alkyl chain maintains binding but introduces a slight entropic penalty.
4 -Bromoc-MetN/AN/AHighly electron-withdrawing reactive intermediate; poor target engagement.
Table 2: Pharmacological Impact of C1-Substitution on β-Carboline Analogs

Base Scaffold: 1-Substituted Harmine Analogs (DYRK1A Inhibitors)

CompoundC1-SubstitutionTarget KinaseEnzymatic IC₅₀ (nM)Structural Rationale
1-6a Azetidine (4-membered)DYRK1A159Compact ring fits well within the restricted ATP-binding cleft.
1-6b Pyrrolidine (5-membered)DYRK1A264Increased ring size causes mild steric clashing, reducing potency.
1-6c Piperidine (6-membered)DYRK1A1500Severe steric hindrance within the binding pocket; massive drop in affinity.
1-6d 2-PhenylpyrrolidineDYRK1A123The phenyl group accesses an adjacent hydrophobic pocket, rescuing and enhancing potency.

Mechanistic Workflows & Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols detail the synthesis of the key intermediates for both analog classes. Each protocol is designed as a self-validating system , explaining the causality behind critical experimental parameters.

Protocol 1: Synthesis of N-(4-Fluorophenyl)-2-oxopiperidine-3-carboxylic acid (c-Met Precursor)

This protocol describes the saponification of the ester precursor to yield the free C3-carboxylic acid [1].

  • Solvation: Dissolve the ester precursor (0.74 mmol) in a 3 mL solvent mixture of THF/MeOH/H₂O (1:1:1).

    • Causality: The biphasic nature of the reactants requires a mixed solvent system. THF dissolves the lipophilic ester, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to ensure a homogenous reaction environment.

  • Cold Initiation & Saponification: Cool the solution to 0 °C and add LiOH monohydrate (2.2 mmol). Stir and gradually warm to room temperature for 5 hours.

    • Causality: Initiating at 0 °C prevents the strong base from attacking the lactam carbonyl, which would cause unwanted ring-opening. Warming to room temperature provides the thermodynamic energy required to drive the ester hydrolysis to completion.

  • Acidification & Extraction: Acidify the mixture to pH 1 using 1M HCl, then extract with Ethyl Acetate (3 × 20 mL). Wash with brine and evaporate.

    • Causality: Adjusting to pH 1 strictly protonates the resulting carboxylate salt into the free carboxylic acid, neutralizing its charge and forcing it to partition into the organic (Ethyl Acetate) phase.

  • Validation Check: Analyze the white solid via LC-MS. The presence of the[M+H]⁺ peak at m/z 238.1 confirms the intact lactam acid.

Protocol 2: Japp-Klingemann Coupling & Fischer Indole Cyclization (DYRK1A Precursor)

This workflow converts the simple piperidone ring into a complex β-carboline system[2, 3].

JappKlingemann Step1 Ethyl 3-Carboxy- 2-Piperidone Step3 Arylhydrazone Intermediate Step1->Step3 + KOH (Enolate) Step2 Aryldiazonium Salt (pH < 10, < 10 °C) Step2->Step3 Step4 Fischer Indole Cyclization Step3->Step4 Formic Acid Reflux Step5 1-oxo-β-carboline Derivative Step4->Step5 -NH3, -H2O

Figure 2: Mechanistic pathway of the Japp-Klingemann coupling and subsequent Fischer Indole cyclization.

  • Diazotization: Dissolve m-anisidine (38.56 mmol) in concentrated HCl and cool to < 10 °C. Add sodium nitrite (39.71 mmol) dropwise.

    • Causality: Strict temperature control (< 10 °C) is mandatory. Aryldiazonium salts are highly unstable and will violently decompose into phenols and nitrogen gas if thermal energy exceeds this threshold.

  • Enolate Formation: In a separate flask, dissolve ethyl 3-carboxy-2-piperidone (40.88 mmol) and KOH (47.01 mmol) in water.

    • Causality: KOH deprotonates the acidic C3-proton of the piperidone, generating a highly nucleophilic enolate intermediate primed for electrophilic attack.

  • Coupling: Slowly add the cold diazonium solution to the enolate solution.

    • Causality: The nucleophilic C3 carbon attacks the terminal nitrogen of the diazonium salt. This triggers a decarboxylative rearrangement (Japp-Klingemann reaction) to form an arylhydrazone.

  • Cyclization: Reflux the isolated arylhydrazone in 88% formic acid.

    • Causality: The acidic environment and heat drive the Fischer Indole cyclization, forcing the elimination of ammonia and water to fuse the rings into the final 1,2,3,4-tetrahydro-1-oxo-β-carboline scaffold.

  • Validation Check: The initial coupling step will exhibit a stark color shift to deep orange/red, indicating the extended conjugation of the hydrazone intermediate. UV-Vis spectroscopy should reveal an absorption maximum near 270 nm.

Conclusion

The 2-oxopiperidine-3-carboxylic acid scaffold is far more than a simple cyclic amino acid derivative. As demonstrated by its divergent applications, highly targeted structural modifications—whether via C3-alkylation to optimize hydrophobic pocket engagement in c-Met inhibitors, or via C3-diazo coupling to build fused β-carbolines for DYRK1A inhibition—allow researchers to precisely tune both the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.

References

  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. MDPI. URL:[Link]

  • Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation. ACS Publications. URL:[Link]

  • Isolation and Synthesis of a New Aromatic Compound, Brefelamide, from Dictyostelium Cellular Slime Molds and Its Inhibitory Effect on the Proliferation of Astrocytoma Cells. ACS Publications. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Tert-butyl-2-oxopiperidine-3-carboxylic Acid

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment.

PART 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on the piperidine moiety, it is prudent to treat 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid as a potentially hazardous substance.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate PPE. All handling and disposal preparation must be conducted with the following equipment:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against accidental splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.

PART 2: Waste Segregation and Containerization

Proper segregation and containerization of chemical waste are fundamental to preventing dangerous reactions and ensuring compliant disposal.

Waste Categorization

1-Tert-butyl-2-oxopiperidine-3-carboxylic acid waste should be categorized as hazardous chemical waste. This includes:

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and weighing papers.

  • Liquid Waste: Unused or surplus solutions containing the compound, as well as rinsate from cleaning contaminated glassware.

  • Empty Containers: Original containers or any other containers that have held the compound.

Container Selection and Labeling

The selection of appropriate waste containers is governed by regulations from the Occupational Safety and Health Administration (OSHA). Containers must be:

  • Chemically Compatible: Use containers made of materials that do not react with the chemical waste. For 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid, high-density polyethylene (HDPE) or glass containers are suitable.

  • Secure and Leak-Proof: Containers must have a secure, tight-fitting lid to prevent spills and the escape of vapors.

  • Properly Labeled: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Tert-butyl-2-oxopiperidine-3-carboxylic acid," and any associated hazard symbols (e.g., irritant, toxic). The accumulation start date must also be clearly marked.

PART 3: Step-by-Step Disposal Procedures

The following protocols provide a clear workflow for the safe disposal of 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid in various forms.

Disposal of Solid Waste
  • Collection: Place all solid waste contaminated with 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid (e.g., gloves, absorbent pads) into a designated, labeled hazardous waste container.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.

Disposal of Liquid Waste
  • Collection: Collect all liquid waste containing 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid in a labeled, leak-proof container.

  • pH Neutralization (if necessary): The carboxylic acid group may warrant neutralization. However, this should only be performed by trained personnel and as part of a documented procedure in your institution's Chemical Hygiene Plan (CHP).

  • Storage: Securely seal the container and store it in a designated satellite accumulation area, using secondary containment (such as a chemical-resistant tub) to contain potential leaks.

Decontamination and Disposal of Empty Containers

"Empty" containers that held 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid are still considered hazardous waste.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate must be collected and disposed of as hazardous liquid waste.

  • Container Disposal: After triple rinsing, deface the original label and manage the container according to your institution's guidelines, which may allow for disposal as non-hazardous solid waste or require it to be disposed of as hazardous waste.

PART 4: Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials such as paper towels.

  • Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your supervisor and the institutional Environmental Health and Safety (EHS) office, regardless of the size.

PART 5: Regulatory Compliance and Professional Disposal

The disposal of 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid must be handled by a licensed professional waste disposal company.

  • Institutional EHS: Contact your institution's EHS office to arrange for the pickup of hazardous waste.

  • Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately and in compliance with the Resource Conservation and Recovery Act (RCRA) and any state or local regulations.[1][2]

The operational framework for these procedures is guided by OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the development of a written Chemical Hygiene Plan (CHP).[3][4] This plan should detail specific procedures for the safe handling and disposal of all hazardous chemicals used in the laboratory.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid.

Disposal Workflow for 1-Tert-butyl-2-oxopiperidine-3-carboxylic Acid A Start: Identify Waste (Solid, Liquid, Container) B Solid Waste (Gloves, Paper) A->B C Liquid Waste (Solutions, Rinsate) A->C D Empty Container A->D E Place in Labeled Solid Hazardous Waste Container B->E F Place in Labeled Liquid Hazardous Waste Container C->F G Triple Rinse with Appropriate Solvent D->G J Store in Designated Satellite Accumulation Area E->J F->J H Collect Rinsate in Liquid Hazardous Waste Container G->H I Deface Label and Dispose of Container per Institutional Policy G->I H->J K Arrange for Pickup by Licensed Waste Disposal Service J->K

Caption: Disposal Decision Workflow

References

  • OSHA Laboratory Standard (29 CFR 1910.1450). MasterControl. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. PubChem. [Link]

  • Piperidine - SAFETY DATA SHEET. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid. NextSDS. [Link]

  • TERT-BUTYL 3-OXOPIPERIDINE-1-CARBOXYLATE. ChemBK. [Link]

  • 1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid. NextSDS. [Link]

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